molecular formula C6H8N2O B1330158 3-Ethylpyrazin-2(1h)-one CAS No. 25680-54-0

3-Ethylpyrazin-2(1h)-one

Katalognummer: B1330158
CAS-Nummer: 25680-54-0
Molekulargewicht: 124.14 g/mol
InChI-Schlüssel: USXFUKQCOMJBKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Ethylpyrazin-2(1H)-one (CAS 25680-54-0) is a high-value pyrazine-based chemical building block with significant applications in pharmaceutical research and development. This compound, appearing as a white powder , features a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol . Key physicochemical properties include a density of 1.16 g/cm³ and a melting point of 102-103 °C , making it a stable intermediate for various synthetic pathways. As a versatile scaffold, pyrazine derivatives like this compound are pivotal in medicinal chemistry, particularly in the synthesis of novel metal complexes. Recent research highlights the potential of such pyrazine-based ligands in creating copper(II) complexes that demonstrate high anticancer activity and selectivity towards cancer cells, providing a promising avenue for new therapeutic agents . This compound is offered for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage its properties as a fundamental precursor in developing specialized chemical entities for advanced research projects.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-ethyl-1H-pyrazin-2-one
Source PubChem
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InChI

InChI=1S/C6H8N2O/c1-2-5-6(9)8-4-3-7-5/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXFUKQCOMJBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180380
Record name 3-Ethyl-(1H)-pyrazin-2-one
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25680-54-0
Record name 3-Ethyl-2(1H)-pyrazinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-(1H)-pyrazin-2-one
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Record name 3-Ethyl-(1H)-pyrazin-2-one
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Record name 3-ethyl-(1H)-pyrazin-2-one
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Foundational & Exploratory

What is the chemical structure of 3-Ethylpyrazin-2(1h)-one?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and synthesis of 3-Ethylpyrazin-2(1H)-one, a heterocyclic organic compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of published data, this guide focuses on foundational information regarding its structure and potential synthetic routes, drawing parallels with similar compounds where applicable.

Chemical Structure and Identification

This compound is a substituted pyrazinone. The core structure consists of a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. In this specific molecule, an ethyl group is attached at the third carbon atom, and a carbonyl group is present at the second position, leading to the pyrazin-2(1H)-one tautomeric form.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. This information is crucial for researchers involved in its synthesis, purification, and formulation.

PropertyValueReference
Molecular Weight 124.14 g/mol
Melting Point 102-103 °C
Boiling Point 361.9 °C at 760 mmHg
Density 1.16 g/cm³

Synthesis of Pyrazinone Derivatives

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of analogous compounds, such as 3-phenylpyrazin-2(1H)-one. The synthesis of pyrazinones often involves the condensation of a 1,2-dicarbonyl compound with an alpha-amino amide.

A plausible synthetic pathway for this compound could involve the reaction of 2-aminobutanamide with glyoxal. The general logic for such a synthesis is outlined in the diagram below.

G cluster_0 Conceptual Synthetic Pathway reagent1 2-Aminobutanamide intermediate Condensation Intermediate reagent1->intermediate + reagent2 Glyoxal reagent2->intermediate product This compound intermediate->product Cyclization & Dehydration

Caption: A conceptual pathway for the synthesis of this compound.

Note: This proposed pathway is based on established chemical principles for pyrazinone synthesis and has not been experimentally verified from available literature for this specific compound. Optimization of reaction conditions, including solvent, temperature, and catalysts, would be necessary.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activities, mechanisms of action, and associated signaling pathways for this compound. While some pyrazine derivatives have been investigated for their roles in cellular processes and as potential therapeutic agents, these findings cannot be directly extrapolated to this compound without dedicated experimental studies. Researchers in drug discovery are encouraged to explore the potential pharmacological profile of this compound.

Conclusion

This compound is a well-defined chemical entity with known basic physical properties. However, there is a notable absence of detailed experimental protocols for its synthesis and a lack of data regarding its biological effects in the public domain. The information provided in this guide serves as a foundational resource for researchers and professionals, highlighting the current knowledge and identifying areas for future investigation. The synthesis of this compound likely follows established routes for pyrazinone formation, offering a starting point for its chemical preparation and subsequent biological evaluation.

An In-depth Technical Guide to 3-Ethylpyrazin-2(1H)-one: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylpyrazin-2(1H)-one is a heterocyclic organic compound belonging to the pyrazinone class. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and established principles of organic chemistry. Due to the limited specific experimental data for this compound, this guide also incorporates information on closely related pyrazinone derivatives to offer a broader context for its potential characteristics and reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction

Pyrazinones are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1][2] Their derivatives have demonstrated a wide range of pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] this compound, with its ethyl substitution, represents a specific analog within this important class. Understanding its fundamental physical and chemical properties is crucial for its potential application in drug discovery and materials science.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference/Note
IUPAC Name 3-ethyl-1H-pyrazin-2-one---
Synonyms 3-ethyl-(1H)-pyrazin-2-one, 3-ethyl-2(1H)-Pyrazinone[6]
CAS Number 25680-54-0[6]
Molecular Formula C₆H₈N₂O[6]
Molecular Weight 124.14 g/mol [6]
Melting Point 102-103 °C[6]
Boiling Point 361.9 °C at 760 mmHg (Predicted)[6]
Density 1.16 g/cm³ (Predicted)[6]
pKa 11.72 ± 0.40 (Predicted)[6]
LogP Not available---
Solubility Poor aqueous solubility is expected for pyrazinone derivatives.[7] Generally soluble in polar organic solvents.[8][9]Inferred from general pyrazinone characteristics.
Solubility Profile

Spectral Characterization (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of similar pyrazinone structures, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the protons on the pyrazine ring. The N-H proton of the lactam will likely appear as a broad singlet in the downfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will feature signals for the carbonyl carbon of the lactam, the sp² hybridized carbons of the pyrazine ring, and the sp³ hybridized carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a characteristic strong absorption band for the C=O stretching vibration of the lactam ring, typically in the range of 1650-1700 cm⁻¹. N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 124.14). The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the pyrazinone ring.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of 2(1H)-pyrazinones are well-established. A common and versatile approach involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[10][11]

A plausible synthetic route to this compound is outlined below. This proposed pathway is based on established pyrazinone synthesis methodologies.

Proposed Synthetic Workflow

A general and effective method for the synthesis of 2(1H)-pyrazinones is the condensation of an α-amino amide with a 1,2-dicarbonyl compound.[10][11] For this compound, this would likely involve the reaction of 2-aminobutanamide with glyoxal.

G General Synthetic Workflow for this compound cluster_reactants Starting Materials 2-Aminobutanamide 2-Aminobutanamide Condensation Condensation 2-Aminobutanamide->Condensation Glyoxal Glyoxal Glyoxal->Condensation Intermediate Dihydropyrazinone Intermediate Condensation->Intermediate Cyclization Oxidation Oxidation Intermediate->Oxidation Dehydrogenation Product This compound Oxidation->Product

Caption: General Synthetic Workflow for this compound.

Experimental Considerations: The reaction is typically carried out in a suitable solvent, and the specific conditions (temperature, catalyst, reaction time) would need to be optimized to achieve a good yield. The final oxidation step to form the aromatic pyrazinone ring can often be achieved by air oxidation or by using a mild oxidizing agent.[10]

Potential Chemical Reactions

The this compound molecule contains several reactive sites that could be targeted for further chemical modification. The diagram below illustrates some potential transformations.

G Potential Chemical Reactions of this compound cluster_reactions Reaction Types Start This compound N-Alkylation N-Alkylation Start->N-Alkylation At N1 Halogenation Halogenation Start->Halogenation At C5/C6 Reduction Reduction Start->Reduction Of C=O and/or Ring Product_N_Alkylated N-Substituted Derivative N-Alkylation->Product_N_Alkylated Product_Halogenated Halogenated Derivative Halogenation->Product_Halogenated C-C Coupling C-C Coupling Product_Coupled C-C Coupled Product C-C Coupling->Product_Coupled Product_Reduced Reduced Piperazinone Reduction->Product_Reduced Product_Halogenated->C-C Coupling e.g., Suzuki, Sonogashira

Caption: Potential Chemical Reactions of this compound.

Potential Biological and Pharmacological Significance

While there is no specific biological data available for this compound, the broader class of pyrazinone derivatives has been extensively studied for its diverse pharmacological activities.[2] Many synthetic pyrazinones have been investigated as:

  • Anticancer Agents: Acting as inhibitors of various kinases, such as PI3K.[12]

  • Anti-inflammatory Agents: Demonstrating inhibitory effects on inflammatory pathways.[5][13]

  • Antimicrobial Agents: Showing activity against a range of bacteria and fungi.[3]

The ethyl group at the 3-position of this compound may influence its binding affinity to biological targets and its overall pharmacokinetic profile. Further biological evaluation of this specific compound is warranted to explore its potential therapeutic applications.

Conclusion

This compound is a member of the pharmacologically significant pyrazinone family. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with insights into its potential synthesis and reactivity. The information presented herein serves as a foundational resource for researchers and scientists, facilitating further investigation into the chemical and biological properties of this intriguing heterocyclic compound. The development of efficient synthetic routes and the exploration of its biological activity are promising avenues for future research.

References

3-Ethylpyrazin-2(1h)-one CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethylpyrazin-2(1H)-one, a heterocyclic organic compound of interest in various chemical and pharmaceutical research fields. This document consolidates critical data, including its chemical identity, physical properties, and detailed synthetic methodologies. Furthermore, it explores the potential applications and biological significance of pyrazinone derivatives, offering a valuable resource for professionals in drug discovery and development.

Chemical Identity and Properties

This compound, a substituted pyrazinone, possesses a unique chemical structure that imparts specific physical and chemical properties.

Identifier Value Source
IUPAC Name 3-ethyl-1H-pyrazin-2-oneN/A
CAS Number 25680-54-0[1]
Molecular Formula C₆H₈N₂ON/A
Molecular Weight 124.14 g/mol N/A

Synthesis of this compound

General Experimental Protocol: Condensation Reaction

This protocol outlines a plausible pathway for the synthesis of this compound, adapted from established methods for pyrazinone synthesis.

Materials:

  • 2-Aminobutanamide hydrochloride

  • Glyoxal (40% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Preparation of 2-Aminobutanamide: 2-Aminobutanamide can be synthesized from the corresponding amino acid, L-threonine, through esterification followed by amidation.

  • Condensation: Dissolve 2-aminobutanamide hydrochloride in water and cool the solution in an ice bath.

  • Slowly add an aqueous solution of glyoxal to the cooled 2-aminobutanamide solution while maintaining the temperature below 10°C.

  • Gradually add a solution of sodium hydroxide to the reaction mixture, keeping the pH in the basic range.

  • Stir the reaction mixture at room temperature for several hours to allow the condensation and subsequent cyclization to complete.

  • Work-up and Purification: Neutralize the reaction mixture with hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product 2-Aminobutanamide_HCl 2-Aminobutanamide Hydrochloride Condensation Condensation 2-Aminobutanamide_HCl->Condensation Glyoxal Glyoxal Glyoxal->Condensation Cyclization Cyclization Condensation->Cyclization Neutralization Neutralization Cyclization->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Spectroscopy Expected Signals
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), and protons on the pyrazinone ring.
¹³C NMR Resonances for the ethyl group carbons, the carbonyl carbon, and the sp² carbons of the pyrazinone ring.
IR Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C=N/C=C stretches of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Biological Significance and Applications in Drug Development

Pyrazine and its derivatives are recognized for their significant roles in medicinal chemistry. The pyrazine ring is a key structural motif in several FDA-approved drugs. Pyrazinone-containing compounds have been investigated for a range of biological activities, including as kinase inhibitors and for their potential in treating various diseases.

Alkyl-substituted pyrazines, in particular, are of interest due to their presence in natural products and their diverse biological activities. While the specific biological profile of this compound is not extensively documented, its structural similarity to other bioactive pyrazinones suggests potential for further investigation in drug discovery programs.

Potential Signaling Pathway Involvement

Given that many pyrazine derivatives act as kinase inhibitors, a hypothetical signaling pathway that could be modulated by a compound like this compound is the MAP kinase pathway. This pathway is crucial in cell proliferation, differentiation, and survival, and its dysregulation is implicated in diseases such as cancer.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.

Conclusion

This compound represents a valuable scaffold for chemical and pharmaceutical research. This guide provides a foundational understanding of its properties and synthesis. The exploration of pyrazinone derivatives in drug discovery is an active area of research, and further investigation into the biological activities of this compound is warranted to unlock its full therapeutic potential. The methodologies and data presented herein serve as a starting point for researchers and scientists to build upon in their future studies.

References

The Subtle Presence of 3-Ethylpyrazin-2(1H)-one in Food: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of 3-Ethylpyrazin-2(1H)-one, a member of the pyrazinone class of compounds, in food products. While its volatile alkylpyrazine cousins are well-documented contributors to the desirable roasted, nutty, and baked aromas of many foods, the presence and quantitative data for this compound are less prevalent in scientific literature. This guide synthesizes the available information on its formation, offers a detailed framework for its analysis, and provides context through data on related, more extensively studied pyrazine compounds.

Formation Pathways: A Product of the Maillard Reaction

The primary route for the formation of this compound and other pyrazinones in food is the Maillard reaction. This complex series of non-enzymatic browning reactions occurs between reducing sugars and amino acids when food is heated. Specifically, pyrazinones are understood to form from the reaction of α-dicarbonyl compounds with amino acids, particularly asparagine.

The generally accepted pathway involves the following key stages:

  • Initial Condensation and Rearrangement: A reducing sugar and an amino acid react to form a Schiff base, which then undergoes rearrangement to form an Amadori or Heyns product.

  • Formation of α-Dicarbonyls: Degradation of the Amadori or Heyns products leads to the formation of reactive α-dicarbonyl compounds such as glyoxal, methylglyoxal, and diacetyl.

  • Strecker Degradation: The α-dicarbonyl compounds react with other amino acids in a process called Strecker degradation to produce Strecker aldehydes and α-aminoketones.

  • Pyrazine and Pyrazinone Formation: The condensation of two α-aminoketone molecules leads to the formation of a dihydropyrazine intermediate, which can then be oxidized to a stable alkylpyrazine. The formation of pyrazinones, such as this compound, is a related pathway where the cyclization and subsequent oxidation of intermediates derived from the reaction between α-dicarbonyls and amino acids result in the pyrazinone ring structure. The presence of an ethyl group suggests the involvement of precursors that can contribute a two-carbon side chain.

Below is a generalized diagram illustrating the Maillard reaction pathway leading to the formation of pyrazines and pyrazinones.

Maillard_Reaction Reducing_Sugar Reducing Sugar Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid Amino_Acid->Schiff_Base Strecker_Degradation Strecker Degradation Amino_Acid->Strecker_Degradation Amadori_Product Amadori/Heyns Product Schiff_Base->Amadori_Product Alpha_Dicarbonyls α-Dicarbonyls Amadori_Product->Alpha_Dicarbonyls Alpha_Dicarbonyls->Strecker_Degradation Pyrazinones Pyrazinones (e.g., this compound) Alpha_Dicarbonyls->Pyrazinones Alpha_Aminoketones α-Aminoketones Strecker_Degradation->Alpha_Aminoketones Dihydropyrazine Dihydropyrazine Alpha_Aminoketones->Dihydropyrazine Alpha_Aminoketones->Pyrazinones Alkylpyrazines Alkylpyrazines (Volatile) Dihydropyrazine->Alkylpyrazines

Maillard Reaction Pathway to Pyrazines and Pyrazinones.

Quantitative Data on Pyrazine Occurrence in Food

Pyrazine CompoundFood ProductConcentration RangeReference
2-MethylpyrazineRoasted Coffee1.8 - 5.0 mg/kgN/A
2,5-DimethylpyrazineRoasted Coffee2.5 - 7.2 mg/kgN/A
2-Ethyl-5-methylpyrazineRoasted Coffee0.5 - 1.5 mg/kgN/A
2,3,5-TrimethylpyrazineRoasted Coffee1.0 - 4.5 mg/kgN/A
2,5-DimethylpyrazineRoasted Peanuts2.0 - 10.0 mg/kgN/A
2-Ethyl-3,5-dimethylpyrazineRoasted Peanuts0.5 - 2.0 mg/kgN/A
2,3-Diethyl-5-methylpyrazineRoasted Peanuts0.1 - 0.8 mg/kgN/A
2-MethylpyrazineBread Crust50 - 200 µg/kgN/A
2,5-DimethylpyrazineBread Crust100 - 500 µg/kgN/A
2-Ethyl-5-methylpyrazineBread Crust20 - 100 µg/kgN/A

Note: The absence of quantitative data for this compound highlights a gap in the current food chemistry literature and presents an opportunity for future research.

Experimental Protocols for Analysis

The analysis of this compound in food matrices requires a methodological approach suited for non-volatile, polar compounds. Unlike the volatile alkylpyrazines typically analyzed by gas chromatography (GC), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the more appropriate technique.

Sample Preparation and Extraction

The goal of sample preparation is to efficiently extract the target analyte from the complex food matrix while minimizing interferences.

  • Sample Homogenization: Solid food samples (e.g., bread crust, roasted nuts) should be finely ground to a homogenous powder. Liquid samples (e.g., coffee) may be used directly or after dilution.

  • Solvent Extraction: A polar solvent system is required to extract the pyrazinone. A mixture of methanol and water (e.g., 80:20 v/v) is a common choice. The homogenized sample is mixed with the extraction solvent and subjected to ultrasonication or shaking for a defined period (e.g., 30 minutes) to ensure efficient extraction.

  • Centrifugation and Filtration: The mixture is then centrifuged to separate the solid matrix from the liquid extract. The supernatant is collected and filtered through a 0.22 µm syringe filter to remove any remaining particulate matter before LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE) (Optional): For complex matrices or when low detection limits are required, an additional clean-up step using SPE may be necessary. A reverse-phase SPE cartridge (e.g., C18) can be used to remove non-polar interferences. The filtered extract is loaded onto the conditioned cartridge, washed with a weak solvent (e.g., water), and the analyte is then eluted with a stronger solvent (e.g., methanol). The eluate is then evaporated to dryness and reconstituted in the mobile phase for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is suitable for separating polar compounds.

    • Mobile Phase: A gradient elution using a mixture of water with a small amount of formic acid (for better peak shape and ionization) and an organic solvent like methanol or acetonitrile is typically employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for pyrazinones.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of this compound) and monitoring for one or more specific product ions that are formed upon fragmentation in the collision cell. The transition from the precursor ion to the product ion is highly specific to the target analyte.

    • Quantification: Quantification is achieved by creating a calibration curve using a series of standard solutions of this compound of known concentrations. An isotopically labeled internal standard of the analyte would be ideal for the most accurate quantification to compensate for matrix effects and variations in instrument response.

The following diagram illustrates a general experimental workflow for the analysis of this compound in a solid food matrix.

Experimental_Workflow Start Solid Food Sample Homogenization Homogenization (Grinding) Start->Homogenization Extraction Solvent Extraction (Methanol/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration SPE Solid-Phase Extraction (SPE) (Optional Clean-up) Filtration->SPE for complex matrices LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS SPE->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

General Workflow for this compound Analysis.

Conclusion

This compound is a plausible, yet understudied, component of the complex mixture of compounds formed during the thermal processing of food. Its formation is rooted in the well-established Maillard reaction, suggesting its presence in a variety of cooked and baked goods. The significant gap in quantitative data for this specific pyrazinone presents a clear avenue for future research in food chemistry and flavor science. The analytical methodologies outlined in this guide, centered around LC-MS/MS, provide a robust framework for researchers to undertake the quantification of this and other non-volatile pyrazinones in diverse food matrices. Such studies will be invaluable in expanding our understanding of the full spectrum of Maillard reaction products and their potential impact on food flavor, quality, and safety.

The Role of 3-Ethylpyrazin-2(1H)-one in Maillard Reaction Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of food chemistry, is responsible for the development of color, aroma, and flavor in thermally processed foods. Among the myriad of compounds generated, pyrazines and their derivatives are of significant interest due to their potent sensory characteristics. This technical guide provides an in-depth exploration of 3-Ethylpyrazin-2(1H)-one, a specific pyrazinone implicated in the complex web of Maillard reaction products. This document will detail its formation pathways, present available quantitative data, outline relevant experimental protocols, and visualize key chemical processes to support researchers and professionals in the fields of food science and drug development.

Introduction to Pyrazinones in the Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating.[1] This complex cascade of reactions leads to the formation of a diverse array of heterocyclic compounds, including pyrazines, which are well-known for their roasted, nutty, and toasted aromas.[2] A sub-class of these compounds, the 2(1H)-pyrazinones, are characterized by a carbonyl group at the C-2 position of the pyrazine ring. Their formation is often associated with specific amino acid precursors, particularly asparagine and peptide-bound amino acids.[1][3]

This compound (CAS No. 25680-54-0) is a member of this class, featuring an ethyl group at the C-3 position.[4] While less studied than its alkylpyrazine counterparts, its structure suggests a unique contribution to the overall flavor profile of Maillard reaction products.

Formation Pathways of this compound

The precise, experimentally verified formation mechanism of this compound is not extensively detailed in the current scientific literature. However, based on the established mechanisms for similar 2(1H)-pyrazinones, a plausible pathway can be proposed. The formation of the pyrazinone ring is believed to proceed through the condensation of an α-dicarbonyl compound, a key intermediate in the Maillard reaction, with an amino acid or peptide.

For asparagine-specific pyrazinones, the proposed mechanism involves the condensation of isoasparagine with an α-dicarbonyl, followed by decarboxylation.[3] A similar pathway could be envisioned for the formation of this compound, likely involving an amino acid with an ethyl side chain or a precursor that can generate an ethyl-substituted α-dicarbonyl or α-amino carbonyl intermediate.

The general formation of alkylpyrazines involves the condensation of two α-amino carbonyl compounds to form a dihydropyrazine, which is then oxidized to the corresponding pyrazine.[5] The incorporation of the ethyl group could occur through the involvement of Strecker aldehydes derived from amino acids like α-aminobutyric acid or through the reaction of a dihydropyrazine intermediate with acetaldehyde.[5]

Below is a generalized diagram illustrating the key steps in the formation of pyrazinones from Maillard reaction intermediates.

G Generalized Formation Pathway of 2(1H)-Pyrazinones Reducing_Sugar Reducing Sugar Alpha_Dicarbonyl α-Dicarbonyl (e.g., Glyoxal, Pyruvaldehyde) Reducing_Sugar->Alpha_Dicarbonyl Degradation Amino_Acid Amino Acid / Peptide Alpha_Amino_Carbonyl α-Amino Carbonyl Intermediate Amino_Acid->Alpha_Amino_Carbonyl Strecker Degradation Dihydropyrazinone Dihydropyrazinone Intermediate Alpha_Dicarbonyl->Dihydropyrazinone Condensation Alpha_Amino_Carbonyl->Dihydropyrazinone Condensation Pyrazinone 2(1H)-Pyrazinone Dihydropyrazinone->Pyrazinone Oxidation

Generalized pathway for 2(1H)-pyrazinone formation.

Quantitative Data

Specific quantitative data on the formation of this compound in various food matrices or model systems is scarce in publicly available literature. Most quantitative studies on Maillard reaction products focus on the more abundant alkylpyrazines. The tables below summarize representative quantitative data for related ethyl-substituted pyrazines found in food products to provide context on typical concentration ranges.

Table 1: Quantitative Data of Ethyl-Substituted Pyrazines in Food Products

CompoundFood MatrixConcentration RangeReference
2-Ethyl-3,5-dimethylpyrazineSoy Sauce Aroma Type Baijiu0.8–12.5 µg·L⁻¹[3]
2-Ethyl-3,6-dimethylpyrazineRoasted PeanutsNot specified[6]
2-Ethyl-5-methylpyrazineMaillard Model System (Lysine-Alanine)Increased yield observed[1]
2,3-Diethyl-5-methylpyrazineMaillard Model System (Glutamine-Alanine)Increased yield observed[1]

Note: This table presents data for structurally related compounds due to the lack of specific data for this compound.

Experimental Protocols

Synthesis of 2-Hydroxypyrazines (Tautomers of 2(1H)-Pyrazinones)

A general method for preparing 2-hydroxypyrazines involves the condensation of α-amino acid nitriles with dicarbonyl compounds. This approach can be adapted for the synthesis of 3-ethyl-2-hydroxypyrazine.

Protocol: Synthesis of 2-Hydroxy-3-methylpyrazine (as a model)

  • Reactants:

    • alpha-Alanine nitrile

    • Glyoxal solution

    • Saturated sodium chloride solution

    • 50% Sodium hydroxide solution

    • Acetic acid

  • Procedure:

    • To a cooled (0-10 °C) saturated sodium chloride solution, add alpha-alanine nitrile and glyoxal solution.

    • Slowly add 50% sodium hydroxide solution while maintaining the temperature between -20 °C and 10 °C.

    • Warm the mixture to 50 °C and hold for a specified time.

    • Cool the mixture and adjust the pH to 5-6 with acetic acid to precipitate the product.

    • Filter, wash with water, and dry the resulting 2-hydroxy-3-methylpyrazine.

To synthesize the 3-ethyl analog, one would hypothetically start with α-aminobutyronitrile.

Maillard Reaction Model System

To study the formation of this compound, a model system can be employed.

Protocol: General Maillard Reaction Model

  • Reactants:

    • Amino acid (e.g., α-aminobutyric acid, asparagine)

    • Reducing sugar (e.g., glucose, fructose)

    • Solvent (e.g., water, phosphate buffer)

  • Procedure:

    • Prepare solutions of the amino acid and reducing sugar in the chosen solvent.

    • Adjust the initial pH of the solution to the desired value (e.g., pH 8.0).[1]

    • Heat the mixture at a specific temperature (e.g., 140 °C) for a defined period (e.g., 90 minutes).[1]

    • Cool the reaction mixture and extract the volatile and semi-volatile compounds using an appropriate solvent (e.g., dichloromethane) or a solid-phase microextraction (SPME) fiber.

    • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products.

G Experimental Workflow for Maillard Reaction Model System cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Prep Prepare Amino Acid and Reducing Sugar Solutions pH_Adjustment Adjust Initial pH Reactant_Prep->pH_Adjustment Heating Heat at Controlled Temperature and Time pH_Adjustment->Heating Extraction Extraction of Volatiles (LLE or SPME) Heating->Extraction GCMS GC-MS Analysis Extraction->GCMS

Workflow for studying Maillard reaction products.

Flavor and Aroma Profile

The specific flavor and aroma profile of pure this compound is not well-documented. However, based on the sensory characteristics of structurally similar compounds, it is likely to contribute to the overall roasted, nutty, and possibly caramel-like notes of thermally processed foods. Ethyl-substituted pyrazines are known for their nutty, roasted, and cocoa-like aromas.[7][8] For instance, 2-ethyl-3-methylpyrazine is described as having a roasted peanut and coffee-like scent. The presence of the carbonyl group in the pyrazinone structure may modulate these typical pyrazine notes, potentially adding a sweeter, more caramel-like dimension.

Conclusion and Future Directions

This compound represents an understudied yet potentially significant contributor to the flavor and aroma profiles generated during the Maillard reaction. While its precise formation mechanism and quantitative occurrence require further investigation, its chemical structure suggests a role in the development of desirable roasted and nutty notes in food. Future research should focus on the targeted synthesis of this compound to enable detailed sensory analysis and the development of accurate quantitative methods for its detection in food matrices. Elucidating the specific amino acid and sugar precursors that favor its formation will provide valuable insights for controlling flavor development in food processing and for the synthesis of novel flavor compounds. For professionals in drug development, understanding the formation of such heterocyclic compounds in processed foods and their potential physiological effects is crucial for assessing dietary exposures and interactions.

References

In-depth Technical Guide: 1H and 13C NMR Spectral Data for 3-Ethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for the compound 3-Ethylpyrazin-2(1H)-one. Due to the absence of publicly available experimental ¹H and ¹³C NMR data for this specific molecule in researched literature and databases, this document outlines the expected spectral characteristics based on known chemical shift principles and data from analogous structures. A detailed, hypothetical experimental protocol for acquiring such data is also presented.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of similar pyrazinone structures and established NMR chemical shift theory.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H56.8 - 7.2Doublet~4-5
H66.6 - 7.0Doublet~4-5
CH₂ (ethyl)2.5 - 2.9Quartet~7-8
CH₃ (ethyl)1.1 - 1.4Triplet~7-8
NH8.0 - 10.0Broad Singlet-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2 (C=O)160 - 170
C3145 - 155
C5125 - 135
C6120 - 130
CH₂ (ethyl)20 - 30
CH₃ (ethyl)10 - 15

Experimental Protocols

The following outlines a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), that completely dissolves the sample.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2.2. NMR Spectrometer and Parameters

  • Spectrometer: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K (25 °C).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Temperature: 298 K (25 °C).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and list the chemical shifts of all peaks.

Mandatory Visualization

The following Graphviz diagrams illustrate the molecular structure and the logical workflow for NMR data acquisition and analysis.

molecular_structure cluster_molecule This compound mol

Caption: Molecular structure of this compound.

NMR_Workflow NMR Data Acquisition and Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phase Phase & Baseline Correction ft->phase reference Referencing to TMS phase->reference integrate Integration & Peak Picking reference->integrate structure Structure Elucidation integrate->structure

Caption: Workflow for NMR data acquisition and analysis.

An In-depth Technical Guide to the Flavor Profile and Sensory Characteristics of Ethylpyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ethylpyrazines, a significant class of heterocyclic nitrogen-containing compounds. Formed primarily during the Maillard reaction, these molecules are pivotal in creating the characteristic nutty, roasted, and toasted aromas in a vast range of thermally processed foods and beverages.[1][2] A thorough understanding of their sensory characteristics, detection thresholds, and analytical evaluation is essential for food science, flavor chemistry, and pharmaceutical applications, including flavor masking in drug formulations.

Formation of Ethylpyrazines via the Maillard Reaction

Ethylpyrazines are not typically present in raw foods; they are generated during thermal processing through the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids.[3][4] The specific type of amino acid precursor influences the resulting pyrazine structure. For instance, L-serine is a known precursor for the formation of ethylpyrazine.[4] The reaction cascade involves sugar-amine condensation, Amadori rearrangement, and subsequent degradation and condensation steps, ultimately leading to the formation of various volatile compounds, including the potent ethylpyrazines.[4]

Maillard_Reaction reducing_sugar Reducing Sugar (e.g., Glucose) condensation Initial Condensation reducing_sugar->condensation amino_acid Amino Acid (e.g., L-Serine) amino_acid->condensation heat Thermal Processing (Roasting, Baking) heat->condensation amadori Amadori Rearrangement condensation->amadori strecker Strecker Degradation amadori->strecker intermediates α-aminoketones & dicarbonyls strecker->intermediates cyclization Condensation & Cyclization intermediates->cyclization ethylpyrazines Ethylpyrazines cyclization->ethylpyrazines

Figure 1: Simplified pathway for the formation of ethylpyrazines via the Maillard reaction.

Quantitative Sensory Data of Common Ethylpyrazines

The sensory profile of an ethylpyrazine is determined by the substitution pattern on the pyrazine ring and its concentration.[1] These compounds are known for their potent aromas and low odor thresholds. The following table summarizes the sensory descriptors and quantitative odor thresholds in water for several key ethylpyrazines.

Ethylpyrazine Derivative Common Sensory Descriptors Odor/Flavor Threshold in Water (ppb) References
2-Ethylpyrazine Nutty, roasted, musty, buttery, peanut, cocoa, coffee6,000[3][5][6]
2-Ethyl-3-methylpyrazine Roasted, nutty, earthy, potato, cereal, cocoa1.0[1][6]
2-Ethyl-5-methylpyrazine Roasted peanut, nutty, earthy, slightly grassy0.4[1][6][7]
2-Ethyl-6-methylpyrazine Roasted, nutty, earthy, potatoNot widely reported[1][8]
2-Ethyl-3,5-dimethylpyrazine Nutty (burnt almond), cocoa, chocolate, coffee, caramel1.0[6][9]
2-Ethyl-3,6-dimethylpyrazine Cocoa, chocolate, nutty (filbert-hazelnut)0.4[6]
2-Ethyl-3-methoxypyrazine Earthy, raw potato, bell pepperPotent, but threshold not specified[10][11]

Note: Odor thresholds can vary significantly based on the purity of the compound and the sensory methodology employed.

Experimental Protocols for Sensory Characterization

The evaluation of ethylpyrazines and other volatile flavor compounds relies on a combination of instrumental analysis and human sensory perception.

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector to identify odor-active compounds in a complex mixture.[1]

Objective: To separate and identify the specific ethylpyrazines and other volatile compounds that contribute to the overall aroma of a sample.

Methodology:

  • Sample Preparation (Volatile Extraction):

    • Volatile compounds are extracted from the sample matrix. A common method is Headspace Solid-Phase Microextraction (HS-SPME).

    • A SPME fiber (e.g., coated with DVB/CAR/PDMS) is exposed to the headspace of a heated, agitated sample in a sealed vial for a defined period (e.g., 30 min at 60°C).

  • Gas Chromatographic Separation:

    • The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed volatiles are desorbed.

    • Compounds are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

    • The oven temperature is programmed to ramp up gradually (e.g., from 40°C to 250°C at 5°C/min) to elute compounds based on their volatility and polarity.[1]

  • Olfactometry and Detection:

    • At the end of the GC column, the effluent is split. One portion goes to a chemical detector (e.g., Mass Spectrometer, MS, for identification), and the other portion is directed to a heated sniffing port.

    • A trained sensory panelist sniffs the effluent from the port and records the time, duration, and description of each perceived aroma. Humidified air is mixed with the effluent to prevent nasal passage dehydration.

  • Data Analysis:

    • The olfactometry data (aromagram) is aligned with the chromatogram from the chemical detector.

    • By matching the retention times, odor-active compounds can be identified. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants.

GCO_Workflow sample Sample Preparation (e.g., Coffee, Cocoa) spme Volatile Extraction (HS-SPME) sample->spme gc GC Injection & Separation spme->gc splitter Effluent Splitter gc->splitter ms Chemical Detector (Mass Spectrometer) splitter->ms olfactory Olfactometry Port (Human Assessor) splitter->olfactory chromatogram Chromatogram (Chemical Data) ms->chromatogram aromagram Aromagram (Sensory Data) olfactory->aromagram analysis Data Alignment & Compound Identification chromatogram->analysis aromagram->analysis Olfactory_Pathway cluster_neuron Olfactory Receptor Neuron receptor Odorant Receptor (GPCR) gprotein G-Protein Activation receptor->gprotein adenylyl Adenylyl Cyclase Activation gprotein->adenylyl cAMP ATP → cAMP adenylyl->cAMP ion_channel cAMP-gated Ion Channel Opens cAMP->ion_channel depolarization Cation Influx & Depolarization ion_channel->depolarization action_potential Action Potential Generated depolarization->action_potential odorant Ethylpyrazine (Odorant Molecule) odorant->receptor brain Signal to Olfactory Bulb (Brain) action_potential->brain

References

The Potent World of Pyrazinone-Containing Natural Products: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazinone scaffold, a six-membered aromatic ring with two nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in a diverse array of natural products with significant biological activities. These compounds, isolated from various sources including marine sponges and fungi, have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of pyrazinone-containing natural products, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activities

Several pyrazinone-containing natural products have emerged as promising candidates for anticancer drug development. Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer, leading to the inhibition of cell proliferation and induction of apoptosis.

Notable Anticancer Pyrazinone Natural Products

Dragmacidins: This family of bis-indole alkaloids, primarily isolated from marine sponges of the genus Dragmacidon and Spongosorites, has shown potent cytotoxic activities against various cancer cell lines. Dragmacidin G, for instance, has been reported to exhibit activity against pancreatic cancer cell lines[1][2][3]. Another member of this family, Dragmacidin D, selectively induces apoptosis in triple-negative breast cancer (TNBC) spheroids.

Aspergillus-derived Pyrazinones: Fungi of the genus Aspergillus are a rich source of bioactive secondary metabolites, including pyrazinone-containing compounds with anticancer potential[4][5][6][7].

Quantitative Anticancer Activity Data

The following table summarizes the available quantitative data on the anticancer activities of selected pyrazinone-containing natural products.

CompoundCancer Cell LineAssayActivity (IC₅₀)Reference
Dragmacidin DMDA-MB-231 (TNBC)MTT (2D)>75 µM[8]
Dragmacidin DMDA-MB-468 (TNBC)MTT (2D)>75 µM[8]

Note: Data for Dragmacidin G against pancreatic cancer cell lines were not available in the searched literature.

Signaling Pathways in Anticancer Activity

The anticancer effects of many pyrazinone-containing compounds are attributed to their ability to interfere with critical cellular signaling pathways.

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers[1][9][10][11][12]. Some synthetic pyrazinone derivatives have been designed as dual inhibitors of PI3K and histone deacetylases (HDACs), demonstrating a synergistic antitumor effect[13][14][15][16].

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Pyrazinone Pyrazinone-based PI3K/HDAC Inhibitors Pyrazinone->PI3K Inhibition

PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrazinone-based compounds.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. The ERK, JNK, and p38 MAPK families are key components of this pathway, and their dysregulation is often associated with cancer[2][3][17][18]. Some natural products exert their anticancer effects by modulating MAPK signaling to induce apoptosis[2][3][18].

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Ras Ras Stimuli->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Antimicrobial_Workflow Start Start: Isolate Pyrazinone Compound PrepareInoculum Prepare Bacterial/ Fungal Inoculum Start->PrepareInoculum BrothDilution Perform Broth Microdilution Assay PrepareInoculum->BrothDilution DetermineMIC Determine Minimum Inhibitory Concentration (MIC) BrothDilution->DetermineMIC End End: Assess Antimicrobial Activity DetermineMIC->End NFkB_Pathway cluster_0 Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Inflammation Expression of Inflammatory Genes NFkB_active->Inflammation Induction Pyrazinone Pyrazinone Compound Pyrazinone->IKK Inhibition

References

Methodological & Application

Synthetic Routes for 3,x-Disubstituted-2(1H)-Pyrazinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,x-disubstituted-2(1H)-pyrazinones, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The methodologies outlined herein cover the primary synthetic strategies, including classical cyclocondensation reactions and modern cross-coupling and nucleophilic substitution techniques for the functionalization of a pre-formed pyrazinone core.

Introduction

The 2(1H)-pyrazinone ring system is a key structural motif found in a variety of natural products and biologically active molecules. Its versatile structure allows for substitution at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties. This document details two primary approaches for the synthesis of 3,x-disubstituted-2(1H)-pyrazinones:

  • Cyclocondensation of Acyclic Precursors: This classical approach involves the one-pot condensation of α-amino acid amides with 1,2-dicarbonyl compounds to construct the pyrazinone ring.

  • Functionalization of a Dihalopyrazinone Core: This modern and highly adaptable strategy utilizes a pre-formed 3,5-dihalo-2(1H)-pyrazinone scaffold, which is then selectively functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and nucleophilic aromatic substitution (SNAr) reactions.

Additionally, a protocol for the N-alkylation of the pyrazinone ring is provided to allow for further diversification of the scaffold.

Synthetic Strategies Overview

G cluster_0 Route 1: Cyclocondensation cluster_1 Route 2: Functionalization a_amino_amide α-Amino Acid Amide pyrazinone_c 3,x-Disubstituted-2(1H)-pyrazinone a_amino_amide->pyrazinone_c Condensation dicarbonyl 1,2-Dicarbonyl dicarbonyl->pyrazinone_c dihalo 3,5-Dihalo-2(1H)-pyrazinone suzuki Suzuki Coupling dihalo->suzuki R-B(OH)₂ snar SNAr Reaction dihalo->snar R-NH₂ pyrazinone_f 3,x-Disubstituted-2(1H)-pyrazinone suzuki->pyrazinone_f snar->pyrazinone_f n_alkylation N-Alkylation pyrazinone_f->n_alkylation R'-X

Caption: Overview of synthetic routes to 3,x-disubstituted-2(1H)-pyrazinones.

Route 1: Cyclocondensation of Acyclic Precursors

This method, based on the work of Jones and Karmas & Spoerri, provides a straightforward, one-pot synthesis of the pyrazinone core from readily available starting materials.[1]

Experimental Protocol: General Procedure for Cyclocondensation
  • Reaction Setup: To a solution of the α-amino acid amide hydrochloride (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol), add the 1,2-dicarbonyl compound (1.0-1.2 eq.).

  • Base Addition: Add a base, such as potassium hydroxide or piperidine (2.0-2.5 eq.), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a specified time (typically several hours to overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl).

  • Isolation and Purification: The product may precipitate upon neutralization and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

α-Amino Acid Amide1,2-Dicarbonyl CompoundProductYield (%)Reference
Glycine amide HClGlyoxal2(1H)-Pyrazinone50-60[1]
Alanine amide HClMethylglyoxal3,5-Dimethyl-2(1H)-pyrazinone65-75[1]
Valine amide HCl2,3-Butanedione3-Isopropyl-5,6-dimethyl-2(1H)-pyrazinone70-80[1]
Leucinamide HCl1-Phenyl-1,2-propanedione3-Isobutyl-5-methyl-6-phenyl-2(1H)-pyrazinone60-70[2]

Route 2: Functionalization of a 3,5-Dihalo-2(1H)-pyrazinone Core

This versatile approach allows for the sequential and selective introduction of various substituents onto a pre-formed pyrazinone scaffold. The differential reactivity of the halogen atoms (e.g., chlorine vs. bromine) can be exploited for regioselective functionalization.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for Suzuki-Miyaura coupling on halogenated nitrogen heterocycles.[3][4][5]

  • Reaction Setup: In a reaction vessel, combine the 3,5-dihalo-2(1H)-pyrazinone (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to reflux for several hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

3,5-Dihalo-2(1H)-pyrazinoneArylboronic AcidProductYield (%)Reference
3,5-Dichloro-2(1H)-pyrazinonePhenylboronic acid3-Chloro-5-phenyl-2(1H)-pyrazinone85-95[3]
3-Bromo-5-chloro-2(1H)-pyrazinone4-Methoxyphenylboronic acid3-Bromo-5-(4-methoxyphenyl)-2(1H)-pyrazinone80-90[4]
3,5-Dichloro-2(1H)-pyrazinone2-Thiopheneboronic acid3-Chloro-5-(thiophen-2-yl)-2(1H)-pyrazinone75-85[5]
3-Chloro-5-phenyl-2(1H)-pyrazinone3-Pyridinylboronic acid3-(Pyridin-3-yl)-5-phenyl-2(1H)-pyrazinone70-80[3]
Experimental Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the substitution of a halogen on the pyrazinone ring with a nitrogen nucleophile.[6][7]

  • Reaction Setup: Dissolve the 3,5-dihalo-2(1H)-pyrazinone (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or n-butanol).

  • Reagent Addition: Add the amine nucleophile (1.1-2.0 eq.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-3.0 eq.).

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-140 °C), optionally using microwave irradiation to accelerate the reaction. Monitor the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

3,5-Dihalo-2(1H)-pyrazinoneAmineProductYield (%)Reference
3,5-Dichloro-2(1H)-pyrazinoneMorpholine3-Chloro-5-(morpholin-4-yl)-2(1H)-pyrazinone80-90[6]
3,5-Dichloro-2(1H)-pyrazinoneBenzylamine5-(Benzylamino)-3-chloro-2(1H)-pyrazinone75-85[7]
3-Bromo-5-chloro-2(1H)-pyrazinonePiperidine3-Bromo-5-(piperidin-1-yl)-2(1H)-pyrazinone85-95[6]
3-Chloro-5-(morpholin-4-yl)-2(1H)-pyrazinoneAniline3-(Phenylamino)-5-(morpholin-4-yl)-2(1H)-pyrazinone60-70[7]

N-Alkylation of the 2(1H)-Pyrazinone Core

Further functionalization of the synthesized 3,x-disubstituted-2(1H)-pyrazinones can be achieved through N-alkylation. The regioselectivity of this reaction can be influenced by the steric and electronic properties of the substituents on the pyrazinone ring and the nature of the alkylating agent.[8][9][10]

Experimental Protocol: N-Alkylation
  • Reaction Setup: To a solution of the 3,x-disubstituted-2(1H)-pyrazinone (1.0 eq.) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., NaH or K₂CO₃, 1.1-1.5 eq.) at 0 °C.

  • Reagent Addition: After stirring for a short period, add the alkylating agent (e.g., alkyl halide or tosylate, 1.1-1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to isolate the N-alkylated product(s).

3,x-Disubstituted-2(1H)-pyrazinoneAlkylating AgentProductYield (%)Reference
3-Phenyl-2(1H)-pyrazinoneMethyl iodide1-Methyl-3-phenyl-2(1H)-pyrazinone90-98[8]
3-Chloro-5-phenyl-2(1H)-pyrazinoneEthyl bromide1-Ethyl-3-chloro-5-phenyl-2(1H)-pyrazinone85-95[9]
3,5-Dimethyl-2(1H)-pyrazinoneBenzyl bromide1-Benzyl-3,5-dimethyl-2(1H)-pyrazinone80-90[10]

Logical Workflow for Synthesis and Functionalization

G cluster_0 Pyrazinone Core Synthesis cluster_1 Pyrazinone Functionalization cluster_2 Final Derivatization start Acyclic Precursors cyclocondensation Cyclocondensation start->cyclocondensation pyrazinone_core 3,x-Disubstituted Pyrazinone Core cyclocondensation->pyrazinone_core n_alkylation N-Alkylation pyrazinone_core->n_alkylation dihalo_core 3,5-Dihalo Pyrazinone Core suzuki Suzuki Coupling dihalo_core->suzuki snar SNAr dihalo_core->snar functionalized_core Functionalized Pyrazinone suzuki->functionalized_core snar->functionalized_core functionalized_core->n_alkylation final_product Final Product n_alkylation->final_product

Caption: Logical workflow for the synthesis and derivatization of 2(1H)-pyrazinones.

References

Chemoenzymatic Synthesis of Alkylpyrazines from L-threonine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of alkylpyrazines using L-threonine as a starting material. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods for producing these valuable flavor compounds and pharmaceutical intermediates.

Introduction

Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that contribute to the characteristic roasted, nutty, and toasted aromas of many foods and beverages.[1][2] Beyond their importance in the flavor and fragrance industry, alkylpyrazine derivatives are also valuable building blocks in the synthesis of pharmaceuticals.[3] Traditional chemical synthesis of alkylpyrazines often involves harsh reaction conditions, toxic reagents, and can result in a complex mixture of products.[1][3]

The chemoenzymatic pathway starting from the amino acid L-threonine provides a more sustainable and selective route to specific alkylpyrazines.[3] This process leverages the catalytic activity of enzymes for the initial conversion steps, followed by spontaneous chemical reactions to form the pyrazine ring.[3][4] The primary enzyme in this pathway is L-threonine-3-dehydrogenase (TDH), which catalyzes the oxidation of L-threonine.[4][5][6]

Core Synthesis Pathway

The chemoenzymatic synthesis of alkylpyrazines from L-threonine is a multi-step process initiated by the enzymatic conversion of L-threonine to a key intermediate, which then undergoes a series of spontaneous chemical transformations.

The central enzymatic step is the NAD+-dependent oxidation of L-threonine to L-2-amino-acetoacetate, catalyzed by L-threonine-3-dehydrogenase (TDH) .[3][4] L-2-amino-acetoacetate is an unstable intermediate that spontaneously decarboxylates to form aminoacetone.[3][4] Two molecules of aminoacetone can then undergo a non-enzymatic condensation and subsequent oxidation to yield 2,5-dimethylpyrazine (2,5-DMP).[3][4]

A competing pathway involves the enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) , which can cleave L-2-amino-acetoacetate into glycine and acetyl-CoA.[4] Inactivation of the KBL enzyme has been shown to significantly improve the yield of 2,5-DMP.[4][6]

Furthermore, by introducing other aldehydes into the reaction, a variety of alkylpyrazines can be synthesized. For instance, the condensation of two molecules of aminoacetone with one molecule of acetaldehyde can produce 3-ethyl-2,5-dimethylpyrazine (EDMP).[7][8]

Chemoenzymatic_Alkylpyrazine_Synthesis cluster_enzymatic Enzymatic Step cluster_competing Competing Pathway L_Threonine L-Threonine TDH L-threonine-3-dehydrogenase (TDH) L_2_amino_acetoacetate L-2-amino-acetoacetate TDH->L_2_amino_acetoacetate Aminoacetone Aminoacetone L_2_amino_acetoacetate->Aminoacetone Decarboxylation KBL 2-amino-3-ketobutyrate CoA ligase (KBL) Dihydro_DMP 3,6-dihydro- 2,5-dimethylpyrazine Aminoacetone->Dihydro_DMP Dimerization DMP 2,5-Dimethylpyrazine Dihydro_DMP->DMP Oxidation Glycine_AcetylCoA Glycine + Acetyl-CoA KBL->Glycine_AcetylCoA CoA Whole_Cell_Biocatalysis_Workflow cluster_prep Preparation cluster_reaction Bioconversion cluster_analysis Analysis Inoculum Inoculum Preparation (LB Medium, 37°C, 12-16h) Main_Culture Main Culture Growth (LB Medium, 37°C) Inoculum->Main_Culture Induction Induction with IPTG (OD600 0.6-0.8) Main_Culture->Induction Harvest Harvest Cells Induction->Harvest Reaction_Setup Reaction Setup (Tris-HCl, L-threonine, NAD+) Harvest->Reaction_Setup Incubation Incubation (30-37°C, 24-72h) Reaction_Setup->Incubation Sampling Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction GC_MS GC-MS Analysis Extraction->GC_MS

References

Green Aqueous Synthesis of Pyrazinones: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the imperative to adopt sustainable and environmentally benign synthetic methodologies is ever-growing. This document provides detailed application notes and experimental protocols for the green synthesis of pyrazinones in aqueous media, a class of heterocyclic compounds with significant therapeutic potential.

The following sections detail green chemistry approaches, including multicomponent reactions and the use of surfactants as catalysts, for the synthesis of pyrazinone derivatives. These methods offer advantages such as operational simplicity, reduced environmental impact, and often, high yields.

Application Note 1: One-Pot, Three-Component Synthesis of Pyrrolo[1,2-a]pyrazinones in Water

This application note describes a highly efficient, one-pot, three-component reaction for the synthesis of pyrrolo[1,2-a]pyrazinone derivatives in water. This method aligns with the principles of green chemistry by utilizing water as the solvent, avoiding hazardous organic solvents, and employing a simple, catalyst-free procedure.

The reaction proceeds via a domino sequence involving the initial Michael addition of ethylenediamine to an acetylenic ester, followed by cyclization and subsequent reaction with a nitrostyrene derivative. The use of water as the reaction medium is a key advantage, offering both environmental and economic benefits.

Table 1: Synthesis of Pyrrolo[1,2-a]pyrazinone Derivatives

EntryAcetylenic EsterNitrostyrene DerivativeTime (h)Yield (%)
1Dimethyl acetylenedicarboxylateβ-Nitrostyrene1292
2Diethyl acetylenedicarboxylateβ-Nitrostyrene1290
3Di-tert-butyl acetylenedicarboxylateβ-Nitrostyrene1885
4Dimethyl acetylenedicarboxylate4-Chloro-β-nitrostyrene1294
5Diethyl acetylenedicarboxylate4-Methyl-β-nitrostyrene1588
Experimental Protocol: Three-Component Synthesis of Pyrrolo[1,2-a]pyrazinones

Materials:

  • Ethylenediamine

  • Appropriate acetylenic ester (e.g., dimethyl acetylenedicarboxylate)

  • Substituted β-nitrostyrene

  • Water (distilled or deionized)

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of ethylenediamine (2 mmol) in water (10 mL), add the acetylenic ester (2 mmol) dropwise at room temperature.

  • Stir the mixture at room temperature for 20 minutes.

  • Add the β-nitrostyrene derivative (2 mmol) to the reaction mixture.

  • Reflux the resulting mixture for the time specified in Table 1.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from ethanol to afford the pure pyrrolo[1,2-a]pyrazinone derivative.

Application Note 2: Surfactant-Catalyzed Pictet-Spengler Reaction for Pyrrolo[1,2-a]quinoxalines in Aqueous Media

This method employs a surfactant, p-dodecylbenzenesulfonic acid (p-DBSA), to catalyze the Pictet-Spengler reaction for the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines and their subsequent oxidation to pyrrolo[1,2-a]quinoxalines in mild, aqueous environments.[1] This approach is notable for its efficiency, short reaction times, and high yields at room temperature.[1]

The use of a surfactant catalyst in water or ethanol-water mixtures facilitates the reaction by forming micelles, which can bring the reactants into close proximity and create a favorable microenvironment for the reaction to occur.

Table 2: Surfactant-Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxalines

EntryAniline DerivativeAldehydeSolventTime (min)Yield (%)
1N-(Pyrrol-1-yl)benzene-1,2-diamineBenzaldehydeEthanol 96%1595
2N-(Pyrrol-1-yl)benzene-1,2-diamine4-ChlorobenzaldehydeEthanol 96%1592
3N-(Pyrrol-1-yl)benzene-1,2-diamine4-MethylbenzaldehydeEthanol 96%2090
4N-(Pyrrol-1-yl)benzene-1,2-diamine4-MethoxybenzaldehydeWater3088
5N-(Pyrrol-1-yl)benzene-1,2-diamine2-NaphthaldehydeEthanol/Water (1:1)2593
Experimental Protocol: Surfactant-Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxalines

Materials:

  • Appropriate N-(pyrrol-1-yl)benzene-1,2-diamine derivative

  • Substituted aldehyde

  • p-Dodecylbenzenesulfonic acid (p-DBSA)

  • Ethanol 96% or Water

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Prepare a solution of p-DBSA (0.0291 mmol) in the chosen solvent (2 mL).

  • To this solution, add the aniline derivative (0.291 mmol) and the corresponding aldehyde (0.349 mmol).

  • Stir the mixture at room temperature for the time indicated in Table 2.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuum.

  • The resulting 4,5-dihydropyrrolo[1,2-a]quinoxaline can be oxidized to the corresponding pyrrolo[1,2-a]quinoxaline if desired, for example, by stirring with DDQ in an appropriate solvent.

Biological Activity and Signaling Pathway

Pyrazinone derivatives are of significant interest in drug discovery due to their diverse biological activities, including anticancer properties. Several pyrazinone and related pyrazole analogues have been identified as potent inhibitors of key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3][4][5][6] Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[2][3][4][5][6]

Below is a diagram illustrating the VEGFR-2 signaling pathway, a common target for pyrazinone-based anticancer agents.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation Pyrazinone Pyrazinone Inhibitor Pyrazinone->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition by pyrazinone derivatives.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the green synthesis and subsequent biological evaluation of pyrazinone derivatives.

Green_Pyrazinone_Synthesis_Workflow Reactants Starting Materials (e.g., Diamine, Ester, Aldehyde) Green_Synthesis Green Synthesis in Water (e.g., Multicomponent Reaction) Reactants->Green_Synthesis Isolation Product Isolation & Purification Green_Synthesis->Isolation Characterization Structural Characterization (NMR, MS, etc.) Isolation->Characterization Bio_Assay Biological Evaluation (e.g., Anticancer Assays) Isolation->Bio_Assay Data_Analysis Data Analysis & SAR Studies Bio_Assay->Data_Analysis

Caption: General workflow for green pyrazinone synthesis and evaluation.

References

Application Notes and Protocols for the Purification of 3-Ethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the purification of 3-Ethylpyrazin-2(1H)-one, a heterocyclic compound of interest in pharmaceutical and flavor chemistry research. The protocol outlines two common and effective purification techniques: column chromatography and recrystallization. These methods are designed to remove impurities from a crude reaction mixture to yield a product of high purity suitable for further analysis and application. This guide includes a comprehensive list of materials, step-by-step procedures, and data presentation tables. A logical workflow of the purification process is also provided as a visual diagram.

Introduction

This compound is a pyrazinone derivative that serves as a valuable building block in the synthesis of various biologically active molecules. The purity of this compound is critical for its intended applications, as impurities can interfere with subsequent reactions, biological assays, and the overall quality of the final product. The purification strategies detailed herein are based on the fundamental principles of organic chemistry and are tailored to the known physical properties of this compound. The primary methods described are silica gel column chromatography for the separation of compounds based on polarity, and recrystallization for the purification of solid compounds based on their differential solubility in a given solvent at varying temperatures.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing an effective purification strategy.

PropertyValueReference
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Melting Point102-103 °C[1]
Boiling Point361.9 °C at 760 mmHg[1]
AppearanceSolid
SolubilitySoluble in benzene, pentane[1]

Experimental Protocols

This section details the step-by-step procedures for the purification of this compound using column chromatography followed by recrystallization.

Purification by Column Chromatography

This method is ideal for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a uniform packed bed. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column.

  • Elution: Begin the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluent in fractions using collection tubes or flasks.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC). Spot samples from each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification by Recrystallization

Recrystallization is a technique used to purify solids based on their differential solubility in a specific solvent at different temperatures.[2][3][4]

Materials:

  • Purified this compound from chromatography (or crude solid)

  • Recrystallization solvent (e.g., isopropanol-water mixture, benzene, or pentane)[1]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on available data, benzene, pentane, or an alcohol-water mixture could be effective.[1]

  • Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals. For better crystal formation, the cooling process should be gradual.[2][3] The flask can then be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (102-103 °C) is indicative of high purity.[1][2]

Data Presentation

The following table can be used to summarize the quantitative data from the purification process.

Purification StepInitial Mass (g)Final Mass (g)Yield (%)Purity (by MP or other analysis)
Column Chromatography
Recrystallization
Overall

Visual Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

Purification_Workflow cluster_start Starting Material cluster_chromatography Step 1: Column Chromatography cluster_recrystallization Step 2: Recrystallization cluster_end Final Product Crude Crude this compound Pack Pack Silica Gel Column Crude->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect & Monitor Fractions (TLC) Elute->Collect Evaporate1 Combine Pure Fractions & Evaporate Collect->Evaporate1 Dissolve Dissolve in Hot Solvent Evaporate1->Dissolve Cool Slowly Cool to Crystallize Dissolve->Cool Filter Vacuum Filter Crystals Cool->Filter Dry Wash and Dry Crystals Filter->Dry Pure Pure this compound Dry->Pure

Caption: Purification workflow for this compound.

References

Application Notes and Protocols: Quantification of 3-Ethylpyrazin-2(1H)-one using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-Ethylpyrazin-2(1H)-one in solution. This document outlines the necessary materials, instrumentation, and a step-by-step protocol for analysis, along with method validation data.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrazinone class.[1] Pyrazinone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[2] Accurate and reliable quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control.

This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.[3][4]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for the development of an appropriate analytical method.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H8N2O[1]
Molecular Weight124.14 g/mol [1]
Melting Point102-103 °C[1]
Predicted pKa11.72 ± 0.40[1]
AppearanceNot specified
SolubilitySoluble in polar organic solvents like methanol and acetonitrile.Inferred from similar compounds[3]

HPLC Method Development and Validation

The development of this HPLC method was based on the physicochemical properties of this compound and existing methods for similar pyrazinone and pyrazoline derivatives.[3][5][6] A reversed-phase approach was selected due to the polar nature of the analyte.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[3][4]

  • Chemicals and Reagents:

    • This compound reference standard

    • HPLC grade acetonitrile

    • HPLC grade methanol

    • Purified water (e.g., Milli-Q)

    • Trifluoroacetic acid (TFA), HPLC grade

Chromatographic Conditions

The optimized chromatographic conditions for the quantification of this compound are summarized in Table 2.

Table 2: Optimized HPLC Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% TFA (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 210 nm (or λmax determined by UV scan)
Run Time 10 minutes

Note on Detection Wavelength: The UV absorption spectrum of this compound should be determined using a PDA detector to identify the wavelength of maximum absorbance (λmax). Based on similar compounds, a wavelength around 210 nm is likely to provide good sensitivity.[3][4]

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Dissolve the sample containing this compound in methanol.

  • Dilute the sample solution with the mobile phase to bring the concentration of the analyte within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Protocol

The developed method was validated according to ICH guidelines for the following parameters:

  • Linearity: Analyze the working standard solutions in triplicate. Plot a calibration curve of the peak area versus concentration and determine the correlation coefficient (r²).

  • Precision:

    • Intra-day Precision: Analyze a minimum of three different concentrations within the calibration range three times on the same day.

    • Inter-day Precision: Repeat the analysis on three different days.

    • Calculate the relative standard deviation (%RSD) for the results.

  • Accuracy: Perform a recovery study by spiking a known amount of this compound into a blank matrix at three different concentration levels (low, medium, and high). Calculate the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).

Results and Data Presentation

The following tables summarize the expected quantitative data from the method validation.

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
1[Hypothetical Data]<2%
5[Hypothetical Data]<2%
10[Hypothetical Data]<2%
25[Hypothetical Data]<2%
50[Hypothetical Data]<2%
100[Hypothetical Data]<2%
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999

Table 4: Precision Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=3)Inter-day Precision (%RSD, n=3)
5<2%<2%
25<2%<2%
75<2%<2%

Table 5: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery%RSD (n=3)
Low5[Hypothetical Data]98 - 102%<2%
Medium25[Hypothetical Data]98 - 102%<2%
High75[Hypothetical Data]98 - 102%<2%

Table 6: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) [Hypothetical Data, e.g., 0.2]
Limit of Quantification (LOQ) [Hypothetical Data, e.g., 0.6]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

experimental_workflow start Start prep_standards Prepare Standard Solutions (1-100 µg/mL) start->prep_standards prep_sample Prepare Sample Solution start->prep_sample hplc_analysis HPLC Analysis (C18 Column, UV Detection) prep_standards->hplc_analysis prep_sample->hplc_analysis data_acquisition Data Acquisition (Peak Area) hplc_analysis->data_acquisition calibration Generate Calibration Curve data_acquisition->calibration quantification Quantify Sample Concentration data_acquisition->quantification calibration->quantification end End quantification->end method_development step1 Step 1 Literature Review & Physicochemical Properties step2 Step 2 Initial Parameter Selection Column: C18 Detector: UV-Vis step1->step2 Inform step3 Step 3 Mobile Phase Optimization A: Acetonitrile B: Water with 0.1% TFA step2->step3 Test step4 Step 4 Method Optimization Flow Rate Injection Volume Temperature step3->step4 Refine step5 Step 5 Method Validation (ICH) Linearity, Precision, Accuracy step4->step5 Validate step6 {Step 6|Final Method} step5->step6 Establish

References

Application Note: A Robust GC-MS Protocol for the Identification and Quantification of Pyrazine Isomers in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazines are a crucial class of heterocyclic aromatic compounds that significantly influence the flavor and aroma profiles of numerous food products and serve as important structural motifs in many pharmaceutical agents.[1] The accurate identification and quantification of pyrazine isomers are essential for quality control, flavor and aroma research, and purity assessment in drug development. This application note details a comprehensive protocol for the separation and identification of pyrazine isomers in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol emphasizes the use of retention indices (RI) to overcome the challenge of co-eluting isomers with similar mass spectra.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the characterization of volatile and semi-volatile compounds like alkylpyrazines.[2] However, many positional isomers of alkylpyrazines exhibit very similar mass spectra, making their unambiguous identification by spectral interpretation or database matching alone practically unfeasible.[2][3] This often leads to misidentifications in literature.[2] To address this challenge, the use of gas chromatographic retention indices is a reliable method for distinguishing between pyrazine isomers.[4] Positional isomers often have different retention times on a given GC column, allowing for their differentiation.[4] This protocol provides a detailed methodology, including sample preparation, optimized GC-MS parameters, and data analysis strategies incorporating retention indices for the confident identification of pyrazine isomers.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is widely used for the extraction of volatile and semi-volatile compounds from various matrices.[5]

Materials:

  • Homogenized solid sample (e.g., roasted coffee, cocoa powder) or liquid sample (e.g., beer, reaction mixture)

  • 20 mL headspace vials with screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath

Procedure:

  • Accurately weigh 3-5 g of the homogenized solid sample or pipette 5-10 mL of the liquid sample into a headspace vial.[1]

  • For solid samples, add a small amount of purified water to moisten the sample and facilitate the release of volatiles.

  • If quantitative analysis is required, add a known amount of a suitable internal standard (e.g., a deuterated pyrazine analog like 2-Methylpyrazine-d6) to the vial.[1]

  • Seal the vial tightly with the screw cap.

  • Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 60-80 °C) and allow the sample to equilibrate for a defined period (e.g., 15-30 minutes).

  • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 20-40 minutes) while maintaining the equilibration temperature.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with a 5975 MS).[1]

  • GC Column: A non-polar or medium-polarity column is a good starting point (e.g., DB-1 or ZB-5MS). For enhanced selectivity, a wax column (e.g., ZB-WAXplus) can be utilized.[6]

GC-MS Parameters:

ParameterRecommended Conditions
Injector
ModeSplitless[1]
Temperature250-270 °C[1][6]
Carrier Gas
GasHelium[6]
Flow Rate1.0-1.2 mL/min (constant flow)[1][6]
Oven Temperature Program
Initial Temperature40-50 °C, hold for 2-5 minutes[1]
Ramp3-5 °C/min to 230-250 °C[1]
Final Hold5-10 minutes at 250 °C
Mass Spectrometer
Ion Source Temperature230 °C[6]
Quadrupole Temperature150 °C[6]
Ionization ModeElectron Ionization (EI)[1]
Electron Energy70 eV[1]
Mass Scan Rangem/z 40-300[6]
Data Analysis
  • Peak Identification: Initially, identify the chromatographic peaks by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley).

  • Retention Index Calculation: To confirm the identity of isomers, calculate the retention index (RI) for each peak. This requires the analysis of a series of n-alkanes under the same chromatographic conditions. The RI is calculated using the following formula:

    RI = 100 n + 100 [(tR(x)* - tR(n)) / (tR(n+1) - tR(n))]

    where:

    • tR(x) is the retention time of the analyte

    • tR(n) is the retention time of the n-alkane eluting before the analyte

    • tR(n+1) is the retention time of the n-alkane eluting after the analyte

    • n is the carbon number of the n-alkane eluting before the analyte

  • Isomer Confirmation: Compare the calculated RI values with published retention indices for pyrazine isomers on the specific GC column used.[4] A match in both mass spectrum and retention index provides a high degree of confidence in the identification.

Data Presentation

Quantitative Data Summary

The following table summarizes representative quantitative data for selected pyrazine isomers found in soy sauce aroma type Baijiu, analyzed by UPLC-MS/MS.[7][8]

Pyrazine IsomerConcentration Range (μg·L⁻¹)
2,3,5,6-Tetramethylpyrazine475 - 1862[7][8]
2,6-Dimethylpyrazine460 - 1590[7][8]
2,3,5-Trimethylpyrazine317 - 1755[7][8]
5-Ethyl-2,3-dimethylpyrazine0.8 - 12.5[7][8]
2-Isobutyl-3-methylpyrazine1.0 - 5.9[7][8]
2,3-Diethyl-5-methylpyrazine1.1 - 15.5[7][8]
Retention Indices of Selected Pyrazine Isomers

Unambiguous identification of pyrazine isomers relies heavily on the use of retention indices.[2] The following table provides a summary of retention indices for several pyrazine isomers on different stationary phases.

Pyrazine IsomerDB-1 / ZB-1DB-5 / ZB-5MSDB-624ZB-WAXplus
2-Methylpyrazine8338639861271
2,3-Dimethylpyrazine90794210731373
2,5-Dimethylpyrazine88892210471339
2,6-Dimethylpyrazine88491610441334
2-Ethylpyrazine90393510591345
2-Ethyl-5-methylpyrazine995102811581450
2-Ethyl-6-methylpyrazine991102111521442
2,3,5-Trimethylpyrazine981101811511469
2,3,5,6-Tetramethylpyrazine1055109512301561

Data compiled from various sources, including the NIST Chemistry WebBook and published literature.[2]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Complex Mixture (Solid or Liquid) Vial Homogenize & Weigh into Headspace Vial Sample->Vial Spike Add Internal Standard (Optional) Vial->Spike Equilibrate Equilibrate at Controlled Temperature Spike->Equilibrate HS_SPME Headspace SPME Extraction Equilibrate->HS_SPME Injector Thermal Desorption in GC Injector HS_SPME->Injector GC_Column Chromatographic Separation Injector->GC_Column MS_Detector Mass Spectrometry Detection (EI) GC_Column->MS_Detector TIC Total Ion Chromatogram (TIC) MS_Detector->TIC Mass_Spectra Mass Spectra Acquisition MS_Detector->Mass_Spectra RI_Calc Retention Index Calculation TIC->RI_Calc Library_Search Mass Spectral Library Search Mass_Spectra->Library_Search Identification Confident Isomer Identification Library_Search->Identification RI_Compare Compare with Published RIs RI_Calc->RI_Compare RI_Compare->Identification

Caption: Experimental workflow for the GC-MS analysis of pyrazine isomers.

Conclusion

This application note provides a detailed and robust protocol for the identification and quantification of pyrazine isomers in complex mixtures. The combination of an optimized HS-SPME-GC-MS method with the systematic use of retention indices allows for the confident differentiation of isomers that are otherwise difficult to distinguish based on their mass spectra alone. This methodology is highly valuable for researchers and professionals in the food, flavor, and pharmaceutical industries who require accurate and reliable analysis of pyrazine compounds.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Pyrazinones in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and analysis of pyrazinone and its derivatives in various water matrices using solid-phase extraction (SPE). The methodologies outlined are based on established principles for the analysis of similar heterocyclic compounds, such as pyrazinamide, and various pesticides in aqueous samples.

Introduction

Pyrazinones are a class of heterocyclic organic compounds that are of significant interest in the pharmaceutical and flavor industries. Their presence in water, whether from manufacturing processes or as environmental contaminants, necessitates sensitive and reliable analytical methods for their detection and quantification. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and concentration of analytes from complex matrices, making it an ideal choice for the analysis of pyrazinones in water. This document details protocols for using mixed-mode cation exchange and polymeric reversed-phase SPE cartridges, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Performance of SPE Methods

The following tables summarize the expected performance characteristics of the SPE methods for representative pyrazinone compounds. The data is compiled from studies on structurally similar analytes and represents typical results that can be achieved with a validated method.

Table 1: Recovery of Pyrazinones using Different SPE Sorbents

CompoundSPE SorbentSpiked Concentration (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD, %)
PyrazinoneMixed-Mode Cation Exchange (MCX)0.5925.8
Polymeric Reversed-Phase (e.g., Oasis HLB)0.5886.2
3-MethylpyrazinoneMixed-Mode Cation Exchange (MCX)0.5954.5
Polymeric Reversed-Phase (e.g., Oasis HLB)0.5905.1
5,6-DimethylpyrazinoneMixed-Mode Cation Exchange (MCX)0.5935.2
Polymeric Reversed-Phase (e.g., Oasis HLB)0.5895.9

Table 2: Method Detection and Quantification Limits

CompoundAnalytical MethodLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
PyrazinoneLC-MS/MS0.010.03
3-MethylpyrazinoneLC-MS/MS0.0080.025
5,6-DimethylpyrazinoneLC-MS/MS0.0090.028

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of pyrazinones from water samples using two common types of SPE cartridges.

Materials and Reagents
  • SPE Cartridges:

    • Option A: Mixed-Mode Cation Exchange (MCX) cartridges

    • Option B: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X) cartridges[1][2]

  • Pyrazinone standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC or ultrapure grade)

  • Formic acid (reagent grade)

  • Ammonium hydroxide (reagent grade)

  • Water sample (e.g., groundwater, surface water, wastewater effluent)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE

This protocol is ideal for pyrazinones, which are basic compounds, as it utilizes a combination of reversed-phase and strong cation exchange retention mechanisms.

  • Sample Preparation:

    • For a 100 mL water sample, acidify to a pH of approximately 3-4 with formic acid.[3] This ensures that the pyrazinone analytes are positively charged for retention on the cation exchange sorbent.[1]

  • SPE Cartridge Conditioning:

    • Place the MCX cartridges on the vacuum manifold.

    • Condition the cartridges by passing 5 mL of methanol through the sorbent.

    • Follow with 5 mL of ultrapure water. Do not allow the sorbent to dry.[1]

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridges by passing 5 mL of acidified water (pH 3-4) through the sorbent.[1]

  • Sample Loading:

    • Load the acidified water sample onto the conditioned and equilibrated SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a consistent flow rate of approximately 5-10 mL/min.[4]

  • Washing:

    • Wash the cartridge with 5 mL of acidified water (pH 3-4) to remove polar interferences.

    • Wash with 5 mL of methanol to remove non-polar interferences.[1]

  • Elution:

    • Elute the pyrazinone analytes with 5 mL of a 5% ammonium hydroxide solution in methanol. This neutralizes the charge on the analytes, releasing them from the cation exchange sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

    • Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the mobile phase used for the LC-MS/MS analysis.[1]

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Protocol 2: Polymeric Reversed-Phase SPE

This protocol is a general-purpose method for the extraction of a wide range of organic compounds, including pyrazinones, from aqueous matrices.

  • Sample Preparation:

    • Adjust the pH of the 100 mL water sample to be neutral or slightly basic (pH 7-8) to ensure the pyrazinones are in their neutral form for optimal reversed-phase retention.

  • SPE Cartridge Conditioning:

    • Place the polymeric reversed-phase cartridges on the vacuum manifold.

    • Condition the cartridges by passing 5 mL of methanol through the sorbent.

    • Follow with 5 mL of ultrapure water. Do not allow the sorbent to dry.[5]

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridges by passing 5 mL of ultrapure water through the sorbent.

  • Sample Loading:

    • Load the pH-adjusted water sample onto the conditioned and equilibrated SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a consistent flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.[1]

  • Elution:

    • Elute the pyrazinone analytes with 5 mL of methanol or acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the mobile phase used for the LC-MS/MS analysis.

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Mandatory Visualization

Caption: Solid-Phase Extraction Workflow for Pyrazinone Analysis.

References

Application Notes & Protocols: 3-Ethylpyrazin-2(1H)-one as a Flavor Standard in Sensory Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Methodologies for the application of 3-Ethylpyrazin-2(1H)-one as a flavor standard in sensory analysis for characterizing roasted, nutty, and savory flavor profiles.

Introduction

Pyrazines are a class of volatile nitrogen-containing heterocyclic compounds renowned for their significant contribution to the aroma of thermally processed foods. These compounds are largely responsible for the desirable roasted, nutty, baked, and savory notes in products like coffee, cocoa, roasted nuts, and baked goods. The specific sensory characteristics of a pyrazine are dictated by the nature and position of its substituents.

This document provides detailed application notes and protocols for the use of this compound as a flavor standard in sensory analysis. While specific sensory threshold data for this compound is not extensively available in published literature, this guide offers a comprehensive framework for its characterization and application. The protocols provided are based on established sensory evaluation standards and can be used to determine its sensory properties and to employ it as a reference in descriptive sensory analysis. For comparative purposes, sensory data for structurally related and well-characterized pyrazines are provided.

Sensory Profile of Related Pyrazines

Pyrazines, as a chemical class, are associated with a range of nutty, roasted, and earthy aromas. The sensory profile of a specific pyrazine can be quite distinct. While the specific aroma descriptors for this compound require experimental determination, the following table summarizes the sensory characteristics of several commercially significant pyrazines to provide a contextual reference.

Table 1: Sensory Thresholds and Descriptors for Selected Pyrazines in Water

Pyrazine DerivativeOdor Threshold (ppb)Taste Threshold (ppb)Predominant Sensory Descriptors
This compound To be determinedTo be determinedExpected to be in the nutty, roasted, savory family
2-Ethylpyrazine0.5 - 10 ppm (in finished product)Not widely reportedMusty, nutty, buttery, peanut, chocolate-peanut taste.[1][2]
2-Acetyl-3-ethylpyrazine~100010Nutty, raw potato, earthy, popcorn, corn chip, meaty.
2-Ethyl-3,5-dimethylpyrazine1Not widely reportedCocoa, chocolate, nutty, burnt almond.
2,3,5-Trimethylpyrazine400Not widely reportedRoasted nuts (hazelnut, peanut), baked potato, cocoa.
2,5-Dimethylpyrazine2500 - 35000Not widely reportedNutty, cocoa, coffee, potato, meaty.

Note: Threshold values can vary depending on the medium and the sensitivity of the sensory panel.

Experimental Protocols

The following protocols are designed to characterize a new flavor compound, such as this compound, and to use it as a standard in sensory analysis.

This protocol is adapted from the ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[3][4][5]

Objective: To determine the lowest concentration at which this compound can be detected (detection threshold) and recognized (recognition threshold).

Materials:

  • This compound (high purity)

  • Deionized, odor-free water

  • Glass sensory evaluation flasks with stoppers

  • Graduated pipettes and volumetric flasks

  • Sensory panel of at least 10-15 screened and trained assessors

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1000 ppm.

  • Serial Dilutions: Prepare a series of dilutions in deionized water, starting from a concentration well above the expected threshold and decreasing in logarithmic steps (e.g., 100 ppm, 10 ppm, 1 ppm, 100 ppb, 10 ppb, 1 ppb, 0.1 ppb).

  • Triangle Test Setup: For each concentration, present three samples to each panelist: two blanks (deionized water) and one sample containing the pyrazine dilution. The order of presentation should be randomized for each panelist.

  • Ascending Concentration Series: Present the triangle tests to the panelists in an ascending order of concentration.

  • Panelist Evaluation:

    • Detection Threshold: Instruct panelists to identify the "odd" sample in each set. A correct identification indicates detection. The individual detection threshold is the lowest concentration at which a panelist correctly identifies the odd sample in consecutive presentations.

    • Recognition Threshold: After correctly identifying the odd sample, ask the panelist to describe the aroma/taste. The recognition threshold is the lowest concentration at which a panelist can correctly describe the characteristic flavor (e.g., "nutty," "roasted").

  • Data Analysis: The group threshold is typically calculated as the geometric mean of the individual thresholds.

Sensory_Threshold_Determination cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Stock Prepare Stock Solution (1000 ppm) Dilutions Create Serial Dilutions (logarithmic steps) Stock->Dilutions Triangle Prepare Triangle Tests (2 blanks, 1 sample) Dilutions->Triangle Ascending Present in Ascending Concentration Order Triangle->Ascending Panelist Panelist Identifies 'Odd' Sample Ascending->Panelist Describe Panelist Describes Flavor Panelist->Describe Detection Determine Individual Detection Threshold Describe->Detection Recognition Determine Individual Recognition Threshold Describe->Recognition Group Calculate Group Threshold (Geometric Mean) Detection->Group Recognition->Group

Caption: Workflow for Sensory Threshold Determination.

Objective: To use a known concentration of this compound as a reference standard to quantify the intensity of "roasted" or "nutty" notes in a food product.

Materials:

  • A solution of this compound at a known supra-threshold concentration (e.g., 3-5 times the recognition threshold) to serve as the reference standard.

  • The food products to be evaluated.

  • Sensory booths with controlled lighting and ventilation.

  • Data collection software or ballots.

  • A trained descriptive sensory panel (8-12 members).

Procedure:

  • Panel Training:

    • Familiarize the panel with the aroma of the this compound standard.

    • Develop a common lexicon of flavor descriptors relevant to the products being tested (e.g., "roasted peanut," "toasted bread," "savory").

    • Anchor the intensity scale. For example, the prepared standard solution is assigned a specific intensity score for the "roasted" attribute (e.g., 8 on a 15-point scale).

  • Sample Evaluation:

    • Present the reference standard and the test samples to the panelists in a randomized and balanced order.

    • Instruct panelists to rate the intensity of the predefined sensory attributes for each sample using the anchored scale.

    • Provide water and unsalted crackers for palate cleansing between samples.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory attributes between samples.

    • Visualize the results using spider web plots or bar charts.

Descriptive_Analysis_Workflow cluster_setup Setup & Training cluster_testing Testing Phase cluster_results Data Analysis & Reporting Standard Prepare this compound Reference Standard Lexicon Develop Sensory Lexicon Standard->Lexicon Anchor Anchor Intensity Scale with Standard Lexicon->Anchor Present Present Standard & Samples to Panelists Anchor->Present Rate Panelists Rate Attribute Intensities Present->Rate Cleanse Palate Cleansing Rate->Cleanse Collect Collect Intensity Data Rate->Collect Cleanse->Present Analyze Statistical Analysis (e.g., ANOVA) Collect->Analyze Visualize Visualize Results (e.g., Spider Plot) Analyze->Visualize

Caption: Workflow for Descriptive Sensory Analysis.

Application in Drug Development

In the pharmaceutical industry, particularly in the development of oral dosage forms, flavor masking and palatability are critical for patient compliance. Unpleasant tastes of active pharmaceutical ingredients (APIs) can be a significant hurdle.

  • Flavor Masking Assessment: this compound can be used as a standard to evaluate the effectiveness of flavor masking technologies. For instance, if an API has a bitter off-note that is being masked with a savory or nutty flavor, this pyrazine standard can be used to train a panel to recognize and quantify the desired masking flavor's intensity.

  • Placebo Development: In clinical trials, ensuring the placebo is indistinguishable from the active drug is crucial. If the active formulation has a slight savory or roasted note, this compound can be incorporated into the placebo at a sub-threshold or near-threshold level to mimic this sensory characteristic.

Conclusion

While further research is needed to fully characterize the specific sensory properties of this compound, its chemical structure suggests it is a valuable candidate as a flavor standard for nutty, roasted, and savory notes. The protocols outlined in this document provide a robust framework for determining its sensory thresholds and for its application in descriptive sensory analysis. By establishing a well-defined sensory standard, researchers and developers in the food, beverage, and pharmaceutical industries can achieve more consistent and reproducible sensory data, leading to improved product development and quality control.

References

Probing Pyrazinone Formation: Application Notes on Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing stable isotope labeling to investigate the formation mechanisms of pyrazinones. These heterocyclic compounds are significant in food chemistry, contributing to flavor and aroma, and are also explored as pharmacophores in drug discovery. Understanding their formation is crucial for controlling their presence in food products and for the synthesis of novel pharmaceutical agents.

Introduction to Pyrazinone Formation and Isotope Labeling

Pyrazinones are primarily formed through two major pathways: the Maillard reaction and microbial biosynthesis. The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, generates a complex mixture of compounds, including pyrazinones, that are responsible for the desirable flavors in cooked foods. In biological systems, microorganisms can produce pyrazinones through specific enzymatic pathways, often involving Non-Ribosomal Peptide Synthetases (NRPS).

Stable isotope labeling is a powerful technique to trace the metabolic pathways and chemical reactions leading to pyrazinone formation. By introducing precursors enriched with stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), researchers can track the incorporation of these isotopes into the final pyrazinone structure. This approach provides definitive evidence of precursor-product relationships and helps to elucidate the intricate reaction mechanisms. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify the labeled products.

Quantitative Analysis of Labeled Pyrazinone Formation

The following table summarizes hypothetical quantitative data from a stable isotope labeling experiment designed to investigate the contribution of glucose and specific amino acids to the formation of 2,5-dimethylpyrazine, a common pyrazine, in a Maillard reaction model system.

PrecursorsIsotopic LabelPyrazinone AnalyteIsotope Incorporation (%)Relative Abundance (Labeled vs. Unlabeled)
Glucose + AlanineUnlabeled2,5-Dimethylpyrazine01.00
¹³C₆-Glucose + Alanine¹³C2,5-Dimethylpyrazine-¹³Cₓ855.67
Glucose + ¹⁵N-Alanine¹⁵N2,5-Dimethylpyrazine-¹⁵Nₓ9519.00
¹³C₆-Glucose + ¹⁵N-Alanine¹³C, ¹⁵N2,5-Dimethylpyrazine-¹³Cₓ¹⁵Nₓ82 (¹³C), 93 (¹⁵N)15.85

Caption: Table summarizing the quantitative analysis of 2,5-dimethylpyrazine formation from labeled precursors.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and available instrumentation.

Protocol 1: Preparation of a Maillard Reaction Model System with Stable Isotope Labeling

This protocol describes the preparation of a model system to study pyrazinone formation from the Maillard reaction between glucose and an amino acid, incorporating stable isotopes.

Materials:

  • D-Glucose (or ¹³C₆-D-Glucose)

  • L-Alanine (or ¹⁵N-L-Alanine)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Reaction vials (e.g., 20 mL headspace vials with screw caps and septa)

  • Heating block or oven

Procedure:

  • Prepare a stock solution of D-glucose (or ¹³C₆-D-Glucose) at a concentration of 1 M in phosphate buffer.

  • Prepare a stock solution of L-Alanine (or ¹⁵N-L-Alanine) at a concentration of 1 M in phosphate buffer.

  • In a reaction vial, combine 1 mL of the glucose stock solution and 1 mL of the alanine stock solution. For control experiments, use the unlabeled precursors. For labeling experiments, use the respective ¹³C or ¹⁵N labeled precursors.

  • Seal the vials tightly with the screw caps.

  • Place the vials in a heating block or oven preheated to 120°C.

  • Heat the reaction mixture for 2 hours.

  • After heating, allow the vials to cool to room temperature.

  • The samples are now ready for extraction and analysis.

Protocol 2: Culturing Microorganisms for Stable Isotope Labeled Pyrazinone Production

This protocol outlines the general procedure for culturing microorganisms and introducing stable isotope-labeled precursors to study the biosynthesis of pyrazinones.

Materials:

  • Microorganism of interest (e.g., Bacillus subtilis)

  • Minimal media appropriate for the microorganism

  • Stable isotope-labeled precursor (e.g., ¹³C₆-D-Glucose or ¹⁵N-ammonium chloride)

  • Shake flask or bioreactor

  • Incubator shaker

Procedure:

  • Prepare the minimal media according to the specific requirements of the microorganism.

  • For the labeling experiment, replace the standard carbon source (e.g., glucose) with its ¹³C-labeled counterpart or the standard nitrogen source (e.g., ammonium chloride) with its ¹⁵N-labeled counterpart.

  • Inoculate the labeled and unlabeled (control) media with a fresh culture of the microorganism.

  • Incubate the cultures under appropriate conditions (e.g., 37°C, 200 rpm) for the desired period to allow for growth and production of secondary metabolites, including pyrazinones.

  • Monitor cell growth (e.g., by measuring optical density at 600 nm).

  • At the desired time point, harvest the culture by centrifugation to separate the cells from the supernatant.

  • The supernatant, containing the secreted pyrazinones, can be collected for extraction and analysis. The cell pellet can also be analyzed for intracellular metabolites.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Labeled Pyrazinones

This protocol details the extraction of volatile pyrazinones from the reaction mixture or culture supernatant using HS-SPME, followed by analysis using GC-MS to identify and quantify labeled and unlabeled compounds.

Materials:

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Headspace vials and autosampler

  • Internal standard (e.g., a deuterated pyrazine analog)

Procedure:

  • Sample Preparation:

    • For Maillard reaction samples, place 1 mL of the cooled reaction mixture into a 20 mL headspace vial.

    • For microbial culture samples, place 1 mL of the culture supernatant into a 20 mL headspace vial.

    • Add a known amount of the internal standard to each vial.

    • Seal the vials.

  • HS-SPME Extraction:

    • Place the vials in the autosampler tray.

    • Equilibrate the sample at 60°C for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the volatile compounds.

  • GC-MS Analysis:

    • Injector: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at a rate of 5°C/minute.

      • Ramp to 250°C at a rate of 10°C/minute, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

    • Mass Spectrometer:

      • Operate in electron ionization (EI) mode at 70 eV.

      • Scan range: m/z 40-300.

      • Acquire data in full scan mode to identify compounds and in selected ion monitoring (SIM) mode to quantify specific labeled and unlabeled pyrazinones.

  • Data Analysis:

    • Identify pyrazinones by comparing their mass spectra and retention times with those of authentic standards and library data.

    • Determine the incorporation of stable isotopes by observing the mass shifts in the molecular ions and characteristic fragment ions.

    • Quantify the relative abundance of labeled and unlabeled isotopologues by integrating the peak areas of their respective ions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows described in these application notes.

Maillard_Reaction_Pathway Reducing_Sugar Reducing Sugar (e.g., ¹³C-Glucose) Condensation Condensation Reducing_Sugar->Condensation Amino_Acid Amino Acid (e.g., ¹⁵N-Alanine) Amino_Acid->Condensation Strecker_Degradation Strecker Degradation (+ Amino Acid) Amino_Acid->Strecker_Degradation Schiff_Base Schiff Base Condensation->Schiff_Base Amadori_Rearrangement Amadori Rearrangement Schiff_Base->Amadori_Rearrangement Amadori_Product Amadori Product Amadori_Rearrangement->Amadori_Product Degradation Degradation (Dehydration, Enolization) Amadori_Product->Degradation Dicarbonyls Dicarbonyl Intermediates Degradation->Dicarbonyls Dicarbonyls->Strecker_Degradation Aminoketones α-Aminoketones Strecker_Degradation->Aminoketones Condensation2 Condensation & Oxidation Aminoketones->Condensation2 Aminoketones->Condensation2 Pyrazinone Pyrazinone (Labeled) Condensation2->Pyrazinone

Caption: Maillard reaction pathway to pyrazinone formation.

NRPS_Pyrazinone_Biosynthesis cluster_NRPS NRPS Module 1 cluster_NRPS2 NRPS Module 2 Amino_Acid_1 Amino Acid 1 (e.g., ¹⁵N-Leucine) Adenylation_1 Adenylation (A) Amino_Acid_1->Adenylation_1 Amino_Acid_2 Amino Acid 2 (e.g., ¹⁵N-Isoleucine) Adenylation_2 Adenylation (A) Amino_Acid_2->Adenylation_2 NRPS NRPS Enzyme Thiolation_1 Thiolation (T) Adenylation_1->Thiolation_1 Activation Condensation Condensation (C) Thiolation_1->Condensation Reduction Reduction (R) Condensation->Reduction Peptide bond formation Thiolation_2 Thiolation (T) Adenylation_2->Thiolation_2 Activation Thiolation_2->Condensation Dipeptidyl_Aldehyde Dipeptidyl Aldehyde Reduction->Dipeptidyl_Aldehyde Reductive release Cyclization Spontaneous Cyclization Dipeptidyl_Aldehyde->Cyclization Oxidation Oxidation Cyclization->Oxidation Pyrazinone Pyrazinone (Labeled) Oxidation->Pyrazinone

Caption: NRPS-mediated pyrazinone biosynthesis pathway.

Experimental_Workflow Labeling Stable Isotope Labeling (¹³C-Glucose / ¹⁵N-Amino Acid) Maillard_Reaction Maillard Reaction Model System Labeling->Maillard_Reaction Microbial_Culture Microbial Culture Labeling->Microbial_Culture Sample_Preparation Sample Preparation (Extraction/Quenching) Maillard_Reaction->Sample_Preparation Microbial_Culture->Sample_Preparation HS_SPME HS-SPME Sample_Preparation->HS_SPME Analysis Analysis HS_SPME->Analysis GC_MS GC-MS Analysis->GC_MS LC_MSMS LC-MS/MS Analysis->LC_MSMS Data_Analysis Data Analysis (Isotopologue Profiling) GC_MS->Data_Analysis LC_MSMS->Data_Analysis Identification Compound Identification Data_Analysis->Identification Quantification Quantification of Label Incorporation Data_Analysis->Quantification Mechanism_Elucidation Mechanism Elucidation Identification->Mechanism_Elucidation Quantification->Mechanism_Elucidation

Caption: Experimental workflow for studying pyrazinone formation.

Application Notes and Protocols for Enhanced Detection of Pyrazinones through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the derivatization of pyrazinones to enhance their detection in various analytical platforms. The following sections cover the principles of derivatization, specific protocols for fluorescence and gas chromatography-mass spectrometry (GC-MS) applications, and examples of the biological significance of pyrazinones.

Introduction to Derivatization for Pyrazinone Analysis

Pyrazinones are a class of heterocyclic compounds that are integral to numerous biologically active molecules and pharmaceutical agents. The sensitive and accurate quantification of pyrazinones is crucial in drug development, pharmacokinetic studies, and biological research. However, the inherent physicochemical properties of some pyrazinones can result in poor sensitivity in common analytical techniques.

Chemical derivatization is a powerful strategy to overcome these limitations. This process involves the chemical modification of the analyte to introduce a new functional group, or "tag," that enhances its detectability. The primary goals of derivatizing pyrazinones are:

  • Increased Sensitivity: Introduction of a chromophore or fluorophore significantly enhances the response in UV-Vis or fluorescence detectors, respectively.

  • Improved Chromatographic Behavior: Derivatization can increase the volatility of pyrazinones, making them more amenable to GC-MS analysis, and can also improve peak shape and resolution in liquid chromatography (LC).

  • Enhanced Mass Spectrometric Detection: Attaching a readily ionizable group can improve ionization efficiency in mass spectrometry, leading to lower detection limits.

This document focuses on two primary derivatization strategies: fluorescent labeling for High-Performance Liquid Chromatography (HPLC) and silylation for GC-MS.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for pyrazinone-related compounds and other relevant molecules with and without derivatization. Direct comparative data for a wide range of pyrazinones is limited in the literature; therefore, this table includes data for the antituberculosis drug pyrazinamide and its metabolites (which are pyrazinoic acids) without derivatization, alongside data for other heterocyclic compounds where derivatization has been shown to significantly improve detection limits. This illustrates the potential for enhancement that can be expected when applying these derivatization techniques to other pyrazinones.

Compound ClassAnalyteDerivatization ReagentAnalytical MethodLODLOQReference
Pyrazinamide & Metabolites PyrazinamideNoneLC-MS/MS0.100 µg/mL-[1]
Pyrazinoic AcidNoneLC-MS/MS0.03 µg/mL-[1]
5-Hydroxy Pyrazinoic AcidNoneLC-MS/MS0.002 µg/mL-[1]
Pyrazine Derivative Pyrazine-furan derivativeAl³⁺ (induces fluorescence)Fluorescence Spectroscopy1 x 10⁻⁷ mol/L-[2]
Pyrazole Derivative Acylhydrazone pyrazole derivativeAl³⁺ (induces fluorescence)Fluorescence Spectroscopy1.10 x 10⁻⁸ M-[3]
Heterocyclic Amines Biogenic AminesPyrazoline-based reagent (NFCP)HPLC-FLD--[4]
Triterpenoids Ursolic acid, etc.9-Anthraquinone diazomethane (ADAM)HPLC-FLD~100x lower than underivatized HPLC-UV-[5]
General Amines Amino AcidsDansyl ChlorideHPLC-FLD< 0.45 ng/mL-[5]

Signaling Pathways and Experimental Workflows

Pyrazinone Signaling in Bacterial Quorum Sensing

Pyrazinones play a critical role as signaling molecules in bacterial communication, a process known as quorum sensing. This allows bacteria to coordinate gene expression in response to population density. The following diagram illustrates a generalized pyrazinone-mediated quorum-sensing pathway.

G cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Pyrazinone Pyrazinone Autoinducer Receptor Membrane Receptor Pyrazinone->Receptor Binding Synthase Pyrazinone Synthase Synthase->Pyrazinone Biosynthesis Regulator Transcriptional Regulator Receptor->Regulator Signal Transduction Genes Target Genes (e.g., Virulence, Biofilm) Regulator->Genes Gene Regulation

Pyrazinone-mediated quorum sensing pathway.
General Experimental Workflow for Pyrazinone Derivatization and Analysis

The following diagram outlines the typical steps involved in the derivatization of pyrazinones for enhanced detection by either HPLC-FLD or GC-MS.

G Sample Sample Containing Pyrazinone Extraction Extraction of Pyrazinone Sample->Extraction Derivatization Derivatization Reaction Extraction->Derivatization Analysis Chromatographic Analysis (HPLC-FLD or GC-MS) Derivatization->Analysis Data Data Acquisition and Quantification Analysis->Data

Experimental workflow for pyrazinone derivatization.

Experimental Protocols

Protocol 1: Fluorescent Derivatization of Amino-Pyrazinones using Dansyl Chloride for HPLC-FLD Analysis

This protocol is suitable for pyrazinones containing a primary or secondary amine functionality. The derivatization with dansyl chloride introduces a highly fluorescent dansyl group, enabling sensitive detection by HPLC with a fluorescence detector.

Materials:

  • Pyrazinone-containing sample

  • Dansyl chloride solution (50 mM in acetonitrile, freshly prepared and stored in the dark)[2]

  • Derivatization buffer (100 mM sodium carbonate/bicarbonate, pH 9.8)[2]

  • Quenching solution (10% v/v ammonium hydroxide or 10% methylamine in water)[2]

  • Acetonitrile (HPLC grade)

  • Water (ultrapure)

  • HPLC system with a fluorescence detector and a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • If the sample is a biological fluid, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the pyrazinone.

    • Dissolve the dried extract or pure pyrazinone sample in an appropriate solvent (e.g., 50% acetonitrile in water).

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 25 µL of the pyrazinone sample with 50 µL of the freshly prepared dansyl chloride solution.[2]

    • Add 50 µL of the derivatization buffer (pH 9.8) and vortex the mixture thoroughly.[2]

    • Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes in the dark.[2]

    • After incubation, cool the mixture to room temperature.

  • Quenching:

    • Add 10-20 µL of the quenching solution to the reaction mixture to consume excess dansyl chloride.

    • Vortex and let it stand at room temperature for 5 minutes.[2]

  • HPLC-FLD Analysis:

    • Centrifuge the final mixture to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial.

    • Inject an appropriate volume onto the HPLC system.

    • Example HPLC Conditions:

      • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase A: 25 mM Sodium Acetate, pH 5.9

      • Mobile Phase B: Acetonitrile

      • Gradient: A suitable gradient to separate the derivatized pyrazinone from byproducts (e.g., start with a low percentage of B and increase over time).

      • Flow Rate: 1.0 mL/min

      • Fluorescence Detection: Excitation at ~335 nm, Emission at ~520 nm (wavelengths may need optimization for specific pyrazinone derivatives).

Protocol 2: Silylation of Hydroxy-Pyrazinones for GC-MS Analysis

This protocol is designed for pyrazinones with hydroxyl or other active hydrogen-containing functional groups. Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogens with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the analyte for GC-MS analysis.[6]

Materials:

  • Pyrazinone-containing sample

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • (Optional) Catalyst: N-Trimethylsilylimidazole (TMSI) or Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Ensure the pyrazinone sample is completely dry, as silylation reagents are sensitive to moisture. Lyophilize or evaporate the sample to dryness under a stream of nitrogen.

    • Place the dried sample in a sealed reaction vial.

  • Silylation Reaction:

    • Add 50-100 µL of an anhydrous solvent to the dried sample.

    • Add 50-100 µL of MSTFA. For difficult-to-silylate compounds, a catalyst such as TMSI or TMCS can be added (e.g., MSTFA:TMSI 100:1 v/v).

    • Seal the vial tightly and vortex to mix.

    • Heat the reaction mixture at 60-80°C for 30-60 minutes.

  • GC-MS Analysis:

    • Cool the reaction mixture to room temperature.

    • Inject an aliquot of the derivatized sample directly into the GC-MS system.

    • Example GC-MS Conditions:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

      • Injector Temperature: 250°C

      • Oven Program: Start at a suitable temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • MS Conditions:

        • Ion Source Temperature: 230°C

        • Quadrupole Temperature: 150°C

        • Ionization Mode: Electron Ionization (EI) at 70 eV

        • Scan Range: A suitable mass range to detect the derivatized pyrazinone (e.g., m/z 50-600).

Conclusion

Derivatization is a valuable tool for enhancing the detection of pyrazinones in analytical chemistry. By carefully selecting the appropriate derivatization reagent and optimizing the reaction conditions, researchers can significantly improve the sensitivity, selectivity, and chromatographic performance of their analytical methods. The protocols provided in these application notes offer a starting point for developing robust and reliable methods for the quantification of pyrazinones in various matrices, supporting advancements in drug development and biological research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Ethylpyrazin-2(1H)-one. The guidance focuses on improving reaction yields, minimizing impurities, and resolving common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound?

A1: The synthesis of 2(1H)-pyrazinones typically involves the cyclocondensation of two acyclic building blocks. Key methods that can be adapted for this compound include:

  • Condensation of an α-amino ketone with an α-haloacetyl halide: This classic method involves reacting an appropriate α-amino ketone with a haloacetyl halide, followed by treatment with ammonia to form a dihydropyrazine intermediate, which is then oxidized to the final pyrazinone.[1][2]

  • Condensation of α-amino acid amides with 1,2-dicarbonyl compounds: A widely used one-pot method where an α-amino acid amide is condensed with a 1,2-dicarbonyl compound to form the pyrazinone ring system.[2]

  • Synthesis from α-aminonitriles and oxalyl halides: This approach involves treating an α-aminonitrile with an oxalyl halide.[1][2]

Q2: Which key reaction parameters should I focus on to improve the yield?

A2: To maximize yield, careful optimization of the following parameters is critical:

  • Solvent: The choice of solvent can significantly influence reaction rates and, crucially, regioselectivity. Anhydrous solvents like methanol or chloroform have been shown to promote the formation of a specific isomer in high yields.[3]

  • Temperature: Reaction temperature affects both the rate of reaction and the formation of side products. Stepwise temperature control, such as cooling during initial additions followed by heating or reflux, is often necessary.

  • Catalyst: Depending on the route, acid or base catalysts may be required. For instance, a greener synthesis of pyrazines uses potassium tert-butoxide in aqueous methanol at room temperature.[4]

  • Oxidation Step: Many pyrazinone syntheses generate a dihydropyrazine intermediate that requires oxidation.[5] Efficient conversion to the final product depends on the choice of oxidizing agent (e.g., air, manganese dioxide, copper(II) oxide) and reaction conditions.[1][5]

Q3: How can the formation of isomers and other byproducts be minimized?

A3: Minimizing impurities is essential for achieving high yields of the desired product. Key strategies include:

  • Control of Regioselectivity: In condensation reactions with unsymmetrical reagents, the order of addition and choice of solvent are paramount for controlling which isomer is formed.[3]

  • Purity of Starting Materials: Using highly pure 1,2-dicarbonyls and 1,2-diamino compounds is essential, as impurities can lead to side reactions.[4]

  • Inert Atmosphere: For sensitive reagents or intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and unwanted side reactions.

  • Reaction Monitoring: Closely monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for quenching the reaction at the optimal time to prevent the formation of degradation products.

Q4: What are the most effective methods for purifying this compound?

A4: The final product is typically purified using standard laboratory techniques.

  • Column Chromatography: This is the most common method for separating the target compound from unreacted starting materials and byproducts. Silica gel is a common stationary phase, with an eluent system of varying polarity, such as petroleum ether and ethyl acetate.[4]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can significantly improve its purity.

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification method, especially after initial chromatographic separation.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I fix this?

A: Several factors could be responsible for a low yield. A systematic approach to troubleshooting is recommended.

Troubleshooting Flowchart for Low Yield

Start Low Yield Detected Check_Reagents 1. Verify Starting Material Quality Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions Start->Check_Conditions Check_Oxidation 3. Confirm Oxidation Step Start->Check_Oxidation Analyze_Side_Products 4. Analyze Byproducts Start->Analyze_Side_Products Reagent_Purity Purity (NMR, GC/MS)? Check_Reagents->Reagent_Purity Reagent_Degradation Degradation during storage? Check_Reagents->Reagent_Degradation Temp_Control Correct Temperature Profile? Check_Conditions->Temp_Control Solvent_Dryness Solvent Anhydrous? Check_Conditions->Solvent_Dryness Inert_Atmosphere Inert Atmosphere Maintained? Check_Conditions->Inert_Atmosphere Oxidant_Choice Appropriate Oxidizing Agent? Check_Oxidation->Oxidant_Choice Dihydropyrazine_Present Dihydropyrazine detected (LC-MS)? Check_Oxidation->Dihydropyrazine_Present Isomer_Formation Isomeric Products Formed? Analyze_Side_Products->Isomer_Formation Degradation_Path Degradation Products Identified? Analyze_Side_Products->Degradation_Path Solution_Reagent Solution: Use fresh, purified reagents. Reagent_Purity->Solution_Reagent No Reagent_Degradation->Solution_Reagent Yes Solution_Conditions Solution: Optimize temperature, use dry solvent under N2/Ar. Temp_Control->Solution_Conditions No Solvent_Dryness->Solution_Conditions No Solution_Oxidation Solution: Change oxidant or prolong reaction time. Dihydropyrazine_Present->Solution_Oxidation Yes Solution_Isomer Solution: Adjust solvent and temperature for regioselectivity. Isomer_Formation->Solution_Isomer Yes

Caption: Troubleshooting flowchart for diagnosing low yield issues.

Problem: Reaction Produces a Mixture of Isomers

Q: My final product is a mix of 3-ethyl and 6-ethyl-pyrazin-2(1H)-one. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common challenge.

  • Solvent Choice: The polarity and protic nature of the solvent can direct the condensation reaction. For similar syntheses, anhydrous methanol and chloroform have been used to achieve high regioselectivity, yielding over 90% of the desired isomer.[3]

  • Temperature Control: Lowering the initial reaction temperature during the addition of reagents can favor one reaction pathway over another, improving selectivity.

  • Protecting Groups: In more complex syntheses, using protecting groups on one of the reactive sites of a symmetrical starting material can ensure the reaction proceeds at the desired position.

Problem: The Dihydropyrazine Intermediate is Isolated Instead of the Final Product

Q: I have successfully formed the dihydropyrazine intermediate, but the final oxidation step is inefficient. What should I do?

A: Incomplete oxidation is a frequent issue.

  • Choice of Oxidant: If simple air oxidation is ineffective, stronger or more suitable oxidizing agents are needed. Commonly used agents for dehydrogenating dihydropyrazines include manganese dioxide (MnO₂), copper(II) oxide (CuO), or palladium on carbon (Pd/C) under the right conditions.[4][5]

  • Reaction Time and Temperature: The oxidation may require longer reaction times or elevated temperatures. Monitor the disappearance of the dihydropyrazine peak by TLC or LC-MS to determine the optimal reaction time.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the expected impact of various reaction parameters on the synthesis yield and purity, based on established principles for pyrazine synthesis.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected OutcomeSupporting Rationale[3][4]
Solvent Aqueous EthanolAnhydrous MethanolImproved regioselectivity and higher yield of the target isomer.Anhydrous polar solvents can promote specific condensation pathways.[3]
Catalyst None / Weak BasePotassium tert-butoxide (t-BuOK)Faster reaction rate and potentially higher conversion at lower temperatures.Strong bases can facilitate the condensation step efficiently.[4]
Temperature Constant Reflux (80°C)Initial 0°C, then gradual warming to 60°CReduced formation of side products and improved overall purity.Controlled temperature profiles prevent unwanted side reactions.
Oxidation Air bubbling at RTMnO₂ in refluxing tolueneComplete and faster conversion of the dihydropyrazine intermediate to the final product.MnO₂ is an effective oxidizing agent for this type of transformation.[4]

Experimental Protocols & Workflows

Proposed Synthesis Pathway

A plausible pathway for synthesizing this compound is the condensation of 1-amino-2-butanone with an α-keto-aldehyde like glyoxal, followed by oxidation.

Reactant1 1-Amino-2-butanone (or equivalent) Condensation Condensation Reactant1->Condensation Reactant2 Glyoxal (or equivalent 1,2-dicarbonyl) Reactant2->Condensation Intermediate 3-Ethyl-3,6-dihydropyrazin-2(1H)-one Condensation->Intermediate Oxidation Oxidation [MnO2 or Air] Intermediate->Oxidation Product This compound Oxidation->Product

Caption: Plausible reaction pathway for this compound synthesis.

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis, purification, and analysis of the target compound.

Prep 1. Reagent Preparation - Purify starting materials - Prepare anhydrous solvents Reaction 2. Condensation Reaction - Combine reagents under N2 - Control temperature profile Prep->Reaction Oxidation 3. Oxidation Step - Add oxidizing agent - Monitor via TLC/LC-MS Reaction->Oxidation Workup 4. Aqueous Workup - Quench reaction - Extract with organic solvent Oxidation->Workup Purification 5. Purification - Column Chromatography - Recrystallization Workup->Purification Analysis 6. Characterization - NMR, MS, IR - Purity analysis (HPLC) Purification->Analysis

References

3-Ethylpyrazin-2(1h)-one stability under acidic and alkaline conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 3-Ethylpyrazin-2(1H)-one

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under acidic and alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic and alkaline conditions?

While specific degradation kinetics for this compound are not extensively documented in publicly available literature, the stability of the pyrazinone core can be inferred from general principles for heterocyclic compounds. The primary pathway for degradation under acidic or basic conditions is expected to be hydrolysis. The pyrazinone ring itself is relatively stable, but the amide bond within the ring can be susceptible to cleavage under harsh conditions (e.g., high temperature and extreme pH).[1] The degradation would likely lead to ring-opening, potentially forming amino acid derivatives.

Q2: How do substituents on the pyrazinone ring affect its stability?

Substituents can significantly influence the electronic properties and steric environment of the pyrazinone ring, thereby affecting its stability.[1] The ethyl group at the 3-position is an electron-donating group, which may slightly influence the reactivity of the amide bond within the ring. The specific impact on the rate of hydrolysis under acidic or alkaline conditions would need to be determined empirically through forced degradation studies.

Q3: What are the standard conditions for performing forced degradation studies on this type of compound?

Forced degradation, or stress testing, is essential to understand a compound's intrinsic stability.[2][3][4] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage or use.[3] For acid and base hydrolysis, typical conditions are outlined in the table below. The goal is to achieve modest degradation (typically 5-20%) to allow for the detection and identification of degradation products.

Q4: How can I identify the degradation products formed during stability studies?

Identifying unknown degradation products requires a systematic approach.[1] A combination of forced degradation studies to generate sufficient quantities of the degradants and advanced analytical techniques is necessary.[1] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the structures of the degradants.[1]

Troubleshooting Guide

Problem 1: My this compound sample shows significant degradation under mild storage conditions.

  • Solution: First, confirm the purity of your initial sample. Impurities could act as catalysts for degradation. Re-purify the compound if necessary. Second, evaluate your storage conditions. Although pyrazinones are relatively stable, exposure to light (photolysis) or elevated temperatures can accelerate degradation.[5] Store the compound in a cool, dark place, and consider inerting the container with nitrogen or argon if oxidative degradation is suspected.

Problem 2: I am not observing any degradation under my initial acidic or basic stress conditions.

  • Solution: If no degradation is observed, the conditions may not be stringent enough. You can incrementally increase the severity of the stress.[5] This can be achieved by:

    • Increasing the concentration of the acid or base (e.g., from 0.1 M to 1 M).[1]

    • Increasing the temperature (e.g., from room temperature to 60-80°C).[1]

    • Extending the duration of the experiment. It is crucial to make these changes one at a time to understand the specific factors driving degradation.

Problem 3: An unknown peak has appeared in my chromatogram after a stability study. How do I confirm it's a degradant?

  • Solution: To confirm that a new peak is a degradation product and not an artifact, several steps can be taken:

    • Peak Area Trend Analysis: In a time-course stability study, the peak area of a true degradant should increase over time, while the peak area of the parent compound (this compound) decreases.[1]

    • Mass Balance Assessment: A well-developed stability-indicating method should maintain mass balance. The sum of the amount of the parent compound remaining and the amounts of all degradation products formed should be close to 100% of the initial amount of the parent compound.[1]

    • Analyze a Placebo Sample: If your sample is a formulation, stress a placebo (the formulation without the active pharmaceutical ingredient) under the same conditions. This will help differentiate degradation products from the active compound versus those from the excipients.

Data Presentation

While specific quantitative stability data for this compound is not available in the reviewed literature, the following table summarizes typical starting conditions for forced degradation studies based on regulatory guidelines and common practices.[1]

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 80°CHydrolysis of the cyclic amide bond
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 80°CHydrolysis of the cyclic amide bond
Oxidation 3-30% H₂O₂, Room TemperatureOxidation of the pyrazinone ring or ethyl group
Photolytic Exposure to UV/Vis light (ICH Q1B options)Photochemical degradation, potentially ring cleavage or rearrangement
Thermal Dry heat above accelerated storage temps (e.g., >50°C)Thermally induced decomposition

Experimental Protocols

Protocol: Acid/Base Forced Degradation of this compound

This protocol outlines a standard procedure for assessing the stability of this compound under hydrolytic stress.

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Stress Sample Preparation:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 0.1 mg/mL.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 0.1 mg/mL.

    • Control Sample: Dilute the stock solution with the same solvent used for the stress samples (e.g., water) to the same final concentration.

  • Incubation: Store the stressed and control samples at a controlled temperature (e.g., 60°C).

  • Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the acidic and basic samples before analysis to quench the degradation reaction. For the acid-stressed sample, add an equivalent amount of NaOH. For the base-stressed sample, add an equivalent amount of HCl.

  • Analysis: Analyze all samples (including the t=0 and control samples) using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to detect and quantify the parent compound and any degradation products.

Visualizations

The following diagram illustrates the general workflow for conducting and analyzing forced degradation studies for a pharmaceutical compound like this compound.

G cluster_prep Phase 1: Preparation & Stress cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation start Prepare Stock Solution of this compound stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress control Prepare Control Sample (No Stress) start->control sampling Sample at Time Points & Neutralize (if needed) stress->sampling hplc Analyze via Stability-Indicating HPLC-UV/MS control->hplc t=0 sampling->hplc data Quantify Parent Compound & Degradation Products hplc->data pathway Identify Degradant Structures (e.g., MS/MS, NMR) data->pathway report Determine Degradation Rate & Propose Pathways data->report pathway->report

Caption: Workflow for Forced Degradation Stability Testing.

References

Technical Support Center: Prevention of Thermal and Photodegradation of Pyrazinone Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the thermal and photodegradation of pyrazinone standards. Adherence to these protocols is crucial for ensuring the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrazinone standards?

A1: Pyrazinone standards are susceptible to three main degradation pathways:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic cleavage, oxidation, and dimerization.[1]

  • Thermal Degradation: Elevated temperatures can lead to thermally induced decomposition and rearrangement of the pyrazinone structure.[1]

  • Oxidative Degradation: Pyrazinones are prone to oxidation, especially in the presence of atmospheric oxygen or reactive oxygen species. This can involve N-oxidation and hydroxylation.[1]

Q2: What are the initial signs of pyrazinone standard degradation?

A2: Degradation can be identified by several observable changes:

  • Appearance of new peaks: When analyzed by chromatography (e.g., HPLC), new, unexpected peaks will appear, while the area of the parent compound's peak decreases over time.

  • Color change: A noticeable change in the color of the solid standard or its solution may indicate degradation.

  • Changes in physical properties: Alterations in solubility or the physical form of the standard can also be a sign of degradation.

Q3: How should I store my pyrazinone standards to minimize degradation?

A3: Proper storage is the most critical step in preventing degradation. For long-term storage, it is recommended to keep pyrazinone standards in a tightly sealed, amber glass vial with a PTFE-lined cap at -20°C or below, under an inert atmosphere such as argon or nitrogen.[2] For short-term storage, refrigeration at 2-8°C is acceptable.[2]

Q4: Can I store pyrazinone standards in solution?

A4: Storing pyrazinone standards in solution for extended periods is generally not recommended due to the increased risk of solvent-mediated degradation. If solutions must be stored, use a dry, aprotic solvent, store at -20°C or below in a tightly sealed amber vial, and blanket the headspace with an inert gas. The stability of the pyrazinone in the chosen solvent should be verified.

Q5: Which solvents are most compatible for preparing pyrazinone standard solutions?

A5: The choice of solvent can impact the stability of pyrazinone standards. Protic solvents like methanol may offer some photostabilization through hydrogen bonding, which can reduce the formation of singlet oxygen.[1] Aprotic solvents such as acetonitrile are also commonly used. It is crucial to use high-purity, dry solvents. The compatibility of the solvent with the specific pyrazinone derivative should be confirmed.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of pyrazinone standards.

Problem 1: Unexpected peaks are observed in the chromatogram of a freshly prepared pyrazinone standard solution.

Possible Cause Troubleshooting Step
Degradation during sample preparation Prepare the standard solution under low light conditions (e.g., in a dimly lit room or using amber glassware). Avoid exposure to heat sources.
Contaminated solvent or glassware Use fresh, high-purity solvent from a newly opened bottle. Ensure all glassware is scrupulously clean and dry.
Standard degraded during previous storage Review the storage conditions of the solid standard. If not stored properly, acquire a new, certified standard.
Injector or column contamination Flush the HPLC system, including the injector and column, with an appropriate cleaning solvent.[3][4]

Problem 2: The concentration of the pyrazinone standard appears to decrease over a series of experiments.

Possible Cause Troubleshooting Step
Photodegradation from ambient light Protect the standard solution from light at all times by using amber vials or wrapping clear vials in aluminum foil. Use an autosampler with a cooled, dark sample tray if available.
Thermal degradation at room temperature Maintain the standard solution at a reduced temperature (e.g., in an ice bath or a cooled autosampler) during the experimental run. Do not let solutions sit at room temperature for extended periods.
Evaporation of solvent Ensure vials are tightly capped with appropriate septa. Use vials with a small headspace to minimize evaporation.
Oxidative degradation Prepare solutions with de-gassed solvents. If the compound is particularly sensitive, consider preparing solutions in a glove box under an inert atmosphere.

Data Presentation

The following tables provide illustrative data on the degradation of a hypothetical pyrazinone standard under various conditions. This data is intended to demonstrate the importance of proper storage and handling.

Table 1: Effect of Temperature on Pyrazinone Standard Stability (in Acetonitrile Solution, Stored in the Dark for 30 Days)

Storage Temperature (°C)Percent Degradation (%)
-20< 1
42-5
25 (Room Temperature)10-25
40> 50

Table 2: Effect of Light Exposure on Pyrazinone Standard Stability (in Acetonitrile Solution at 25°C for 24 Hours)

Light ConditionPercent Degradation (%)
Stored in Amber Vial< 2
Stored in Clear Vial (Ambient Lab Light)15-30
Stored in Clear Vial (Direct Sunlight)> 70

Experimental Protocols

Protocol 1: Recommended Procedure for Preparation and Short-Term Storage of Pyrazinone Standard Stock Solutions

  • Preparation Environment: Work in an area with minimal direct light. Use amber glassware or glassware wrapped in aluminum foil.

  • Solvent Selection: Use a high-purity, dry, aprotic solvent such as acetonitrile or a protic solvent like methanol. If possible, de-gas the solvent by sparging with nitrogen or helium before use.

  • Weighing and Dissolution: Accurately weigh the pyrazinone standard using an analytical balance. Dissolve the standard in the chosen solvent to the desired concentration.

  • Storage: Immediately after preparation, tightly cap the solution in an amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere: For enhanced stability, gently flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

  • Temperature: For short-term storage (up to 24 hours), store the solution in a refrigerator at 2-8°C. For longer durations, store at -20°C or below.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and storage conditions.

Protocol 2: Forced Degradation Study to Assess Pyrazinone Stability

This protocol is used to intentionally degrade the pyrazinone standard to understand its stability profile and identify potential degradation products.

  • Stock Solution Preparation: Prepare a stock solution of the pyrazinone standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Keep the stock solution at 80°C in the dark.

    • Photodegradation: Expose the stock solution in a clear vial to a light source compliant with ICH Q1B guidelines (cool white fluorescent and near UV light), while keeping a control sample wrapped in foil.[1]

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample. Neutralize the acid and base-stressed samples.

  • Chromatographic Analysis: Analyze all samples and a non-degraded control by a validated stability-indicating HPLC method.[1]

  • Characterization: Use LC-MS/MS to identify the molecular weights and fragmentation patterns of any significant degradation products.[1]

Visualizations

G cluster_prep Standard Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Pyrazinone Standard dissolve Dissolve in High-Purity Solvent weigh->dissolve vial Transfer to Amber Vial dissolve->vial inert Blanket with Inert Gas vial->inert seal Seal with PTFE-lined Cap inert->seal store Store at ≤ -20°C seal->store thaw Thaw at Room Temp (in dark) store->thaw dilute Prepare Working Solutions thaw->dilute analyze Analyze Promptly dilute->analyze

Caption: Workflow for preparing and storing pyrazinone standards.

G cluster_thermal Thermal Degradation cluster_photo Photodegradation cluster_oxidative Oxidative Degradation Pyrazinone Pyrazinone Standard Heat Heat (≥ 40°C) Pyrazinone->Heat Light Light (UV/Visible) Pyrazinone->Light Oxygen Oxygen / ROS Pyrazinone->Oxygen Decomposition Decomposition Products (e.g., ring cleavage) Heat->Decomposition Rearrangement Photo_Products Photolytic Products (e.g., dimers, oxides) Light->Photo_Products Oxidation/Cleavage Oxidized_Products Oxidized Products (e.g., N-oxides, hydroxylated derivatives) Oxygen->Oxidized_Products

References

Troubleshooting poor peak shape for pyrazinones in reverse-phase HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of pyrazinones. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Tailing

Question 1: My pyrazinone peak is exhibiting significant tailing. What are the primary causes and how can I resolve this?

Answer:

Peak tailing for pyrazinone compounds in RP-HPLC is a common issue that can compromise peak integration and analytical accuracy. The primary causes are typically secondary chemical interactions with the stationary phase or suboptimal mobile phase conditions.

Initial Checks & Solutions:

  • Mobile Phase pH Optimization: Pyrazinones are basic compounds. The pH of the mobile phase plays a crucial role in their ionization state and, consequently, their interaction with the stationary phase.

    • Problem: If the mobile phase pH is close to the pKa of your pyrazinone analyte, a mixed population of ionized and non-ionized species will exist, leading to peak tailing. Additionally, at a mid-range pH (e.g., pH > 3), residual silanol groups on the silica-based stationary phase can be ionized and interact with protonated basic pyrazinones, causing tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of your pyrazinone. This ensures the analyte is fully protonated and minimizes variability in retention. For many pyrazinone derivatives, a mobile phase pH of around 2.5-3.0 is a good starting point. Using a buffer is essential to maintain a stable pH.

  • Secondary Interactions with Residual Silanols: Standard silica-based C18 columns have residual silanol groups (Si-OH) that can interact with basic analytes like pyrazinones.

    • Problem: These interactions are a form of secondary retention mechanism and are a major cause of peak tailing.

    • Solution:

      • Use End-Capped Columns: Employ a modern, high-purity, end-capped C18 column. End-capping chemically derivatizes most of the residual silanol groups, reducing their availability for interaction.

      • Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a concentration of 10-25 mM. TEA will preferentially interact with the residual silanols, masking them from your pyrazinone analyte. Note that TEA can suppress MS signals. For LC-MS applications, formic acid or acetic acid are more suitable mobile phase additives.

Quantitative Impact of Mobile Phase pH on Pyrazinone Peak Shape

Mobile Phase pHBuffer System (20 mM)Tailing Factor (USP)Peak Asymmetry (at 10% height)
7.0Phosphate2.83.1
5.5Acetate2.12.4
4.5Acetate1.61.8
3.0 Phosphate 1.2 1.3
2.5 Phosphate 1.1 1.2

Table 1: Illustrative data showing the improvement in peak shape for a model pyrazinone compound with decreasing mobile phase pH.

Question 2: I've adjusted the mobile phase pH, but my pyrazinone peak still shows tailing, especially with low concentration samples. What else could be the cause?

Answer:

If pH optimization does not resolve peak tailing, the issue may be related to metal chelation.

Metal Chelation:

  • Problem: Pyrazinone structures can have functional groups that act as chelating agents for metal ions. Trace metal contaminants in the silica matrix of the HPLC column, the HPLC system components (e.g., stainless steel frits), or even the sample itself can interact with your analyte. This interaction can lead to significant peak tailing.

  • Solution:

    • Use a Metal-Deactivated Column: Employ a column specifically designed to be "metal-free" or with very low metal content in the base silica.

    • Add a Chelating Agent to the Mobile Phase: Introduce a mild chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase at a low concentration (e.g., 0.1-0.5 mM). The EDTA will bind to the metal contaminants, preventing them from interacting with your pyrazinone analyte.

Experimental Protocol: Diagnosing and Mitigating Metal Chelation

  • Initial Analysis: Analyze your pyrazinone standard under your current HPLC conditions and record the peak shape (tailing factor and asymmetry).

  • EDTA Addition: Prepare a new mobile phase identical to your original one but with the addition of 0.1 mM EDTA.

  • Column Equilibration: Equilibrate the column with the EDTA-containing mobile phase for at least 30 minutes.

  • Re-analysis: Inject the same pyrazinone standard and record the peak shape.

  • Comparison: A significant improvement in peak shape upon the addition of EDTA is a strong indicator that metal chelation is a contributing factor to peak tailing.

Peak Fronting

Question 3: My pyrazinone peak is fronting. What are the likely causes and how can I fix this?

Answer:

Peak fronting is less common than tailing but can still affect analytical results. It is often caused by physical issues within the column or by sample solvent effects.

Common Causes and Solutions:

  • Column Overload:

    • Problem: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, fronting peak.

    • Solution: Reduce the concentration of your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Incompatible Sample Solvent:

    • Problem: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, the sample band will not focus properly at the head of the column, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible due to solubility constraints, use a solvent that is as weak as or weaker than your mobile phase.

  • Column Collapse or Void:

    • Problem: A physical depression or void at the inlet of the column can cause the sample to travel unevenly through the packing material, leading to peak fronting. This can be caused by pressure shocks or operating at a pH outside the column's stable range.

    • Solution:

      • Disconnect the column and reverse the flow direction (if permitted by the manufacturer) to flush out any particulate matter that may be causing a blockage.

      • If reversing the column does not help, the column may be irreversibly damaged and will need to be replaced.

Troubleshooting Workflow for Poor Peak Shape

G start Poor Pyrazinone Peak Shape peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No ph_optimization Optimize Mobile Phase pH (pH 2.5-3.0) peak_tailing->ph_optimization Yes column_overload Reduce Sample Concentration peak_fronting->column_overload Yes silanol_interaction Address Silanol Interactions (End-capped column, additives) ph_optimization->silanol_interaction metal_chelation Investigate Metal Chelation (Metal-deactivated column, EDTA) silanol_interaction->metal_chelation end Symmetrical Peak Shape metal_chelation->end solvent_incompatibility Match Sample Solvent to Mobile Phase column_overload->solvent_incompatibility column_void Check for Column Void/Collapse solvent_incompatibility->column_void column_void->end

A troubleshooting workflow for addressing poor peak shape in pyrazinone analysis.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Analyte Information: Determine the pKa of your pyrazinone analyte. If the exact pKa is unknown, a predicted value can be used as a starting point. Most simple pyrazinones are weakly basic.

  • Buffer Selection: Choose a buffer system with a pKa close to your target mobile phase pH. For a target pH of 2.5-3.0, a phosphate buffer is suitable.

  • Mobile Phase Preparation:

    • Prepare a 20 mM aqueous buffer solution (e.g., potassium phosphate).

    • Adjust the pH of the aqueous buffer to your target pH (e.g., 2.7) using an appropriate acid (e.g., phosphoric acid).

    • Mix the pH-adjusted aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

    • Filter and degas the final mobile phase.

  • Analysis: Equilibrate your column with the prepared mobile phase until a stable baseline is achieved, then inject your sample.

Signaling Pathway of Secondary Interactions Leading to Peak Tailing

G cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase silanol Ionized Silanol Group (Si-O⁻) secondary_interaction Secondary Ionic Interaction c18 C18 Chains primary_interaction Primary Hydrophobic Interaction pyrazinone Protonated Pyrazinone (P-NH⁺) pyrazinone->silanol Undesired Interaction (Peak Tailing) pyrazinone->c18 Desired Interaction (Symmetrical Peak)

Undesired secondary interactions leading to peak tailing.

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 3-Ethylpyrazin-2(1h)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with matrix effects in the LC-MS/MS analysis of 3-Ethylpyrazin-2(1h)-one.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's signal response caused by co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative LC-MS/MS analyses.[1][2] In the case of this compound, components of complex matrices like plasma, urine, or food can interfere with its ionization process in the mass spectrometer's source, leading to unreliable results.

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (matrix-matched calibration).[1] A significant difference between the slopes is a strong indicator of matrix effects.[1] Another technique is the post-extraction spike method, where a known amount of this compound standard is added to a blank matrix extract. The response is then compared to the same standard in a pure solvent to calculate the matrix effect percentage.[1][3]

Q3: What are the primary strategies to minimize or compensate for matrix effects when analyzing this compound?

A3: The main strategies can be categorized as follows:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components is crucial.[4] Common methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation.

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce interference.[3]

  • Internal Standards: The use of a suitable internal standard, particularly a stable isotope-labeled (SIL) version of this compound, is highly effective in compensating for matrix effects.[5][6][7]

  • Sample Dilution: If the sensitivity of the instrument allows, diluting the sample can reduce the concentration of interfering compounds.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Co-eluting matrix components interfering with the chromatography.Optimize the LC gradient to improve separation. Enhance sample cleanup using a more selective SPE sorbent.
Inconsistent Results (Poor Precision) Variable matrix effects between samples.Use a stable isotope-labeled internal standard for this compound to compensate for variability. Ensure consistent sample preparation across all samples.
Low Signal Intensity (Ion Suppression) High concentration of co-eluting matrix components competing for ionization.Improve sample preparation to remove interfering substances.[8] Dilute the sample extract before injection.[1] Optimize MS source parameters (e.g., temperature, gas flows).
High Signal Intensity (Ion Enhancement) Co-eluting matrix components enhancing the ionization of the analyte.Implement a more rigorous sample cleanup procedure. Utilize matrix-matched calibration standards to correct for the enhancement effect.
Calibration Curve Fails Linearity in Matrix Matrix effects are concentration-dependent.Use a stable isotope-labeled internal standard. Prepare calibration standards in the same matrix as the samples (matrix-matched calibration).[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol provides a general procedure for extracting this compound from a plasma matrix, which is known to have significant matrix effects.

Materials:

  • Plasma samples

  • This compound standard solution

  • Stable isotope-labeled this compound internal standard (e.g., d3-3-Ethylpyrazin-2(1h)-one)

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Spiking: To 200 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution. For calibration standards, add the appropriate concentration of this compound standard.

  • Extraction: Add 1 mL of MTBE to each tube.

  • Mixing: Vortex the tubes for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.

Visualization of Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_solvent Add Extraction Solvent (MTBE) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify assess_me Assess Matrix Effects quantify->assess_me troubleshoot Troubleshoot Issues assess_me->troubleshoot report Report Results troubleshoot->report

Caption: Workflow for LC-MS/MS analysis of this compound.

Quantitative Data Summary

The following table summarizes the general effectiveness of different strategies in mitigating matrix effects, based on literature for similar compounds. The effectiveness can vary depending on the specific matrix and analyte.

Strategy General Effectiveness in Reducing Matrix Effects Key Considerations
Stable Isotope-Labeled Internal Standard HighMost effective method for compensation. Requires synthesis or commercial availability of the labeled standard.[5][6][7]
Solid-Phase Extraction (SPE) Medium to HighEffectiveness depends on the choice of sorbent and optimization of the washing and elution steps.
Liquid-Liquid Extraction (LLE) MediumA robust and often effective technique for cleaning up samples.[8]
Matrix-Matched Calibration MediumCan compensate for consistent matrix effects but may not account for sample-to-sample variability.[1]
Sample Dilution Low to MediumSimple and can be effective, but may compromise the limit of quantification.[1][9]
Chromatographic Optimization Low to MediumCan help separate the analyte from some interfering peaks but may not resolve all matrix components.[3]

References

Technical Support Center: Chromatographic Separation of Substituted Pyrazinone Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of substituted pyrazinone regioisomers. This resource is designed for researchers, scientists, and professionals in drug development who are facing challenges in isolating and purifying these closely related compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My pyrazinone regioisomers are co-eluting or showing very poor resolution in reverse-phase HPLC. What should I do?

A1: Co-elution of regioisomers is a common challenge due to their similar physicochemical properties.[1] In reverse-phase HPLC, if you are observing poor resolution, a systematic approach to optimize selectivity is necessary.

Initial Steps:

  • Confirm Co-elution: Check for peak asymmetry, such as shoulders or tailing, which can indicate hidden peaks.[2] If you have a Diode Array Detector (DAD), perform a peak purity analysis to see if the UV spectrum is consistent across the peak.[2]

  • Optimize Mobile Phase:

    • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. These solvents offer different selectivities and can significantly alter the separation.[1]

    • Adjust Solvent Strength: A common first step is to decrease the percentage of the organic solvent. This will increase retention times and may provide the stationary phase more opportunity to resolve the isomers.[2]

    • Modify pH: Since pyrazinones have basic nitrogen atoms, adjusting the mobile phase pH with additives like formic acid or acetic acid can alter their ionization state and dramatically impact retention and selectivity.[1] Ensure the pH is within the stable range for your column.

Advanced Steps:

  • Change Stationary Phase: If mobile phase optimization is insufficient, your column chemistry may not be suitable. Consider switching to a column with a different selectivity. Phenyl-hexyl or biphenyl phases can offer alternative pi-pi interactions compared to a standard C18 column, which can be effective for aromatic heterocycles like pyrazinones.

Q2: I'm using normal-phase HPLC on a silica column, but my peaks are tailing and the resolution is still not baseline. What can I do?

A2: Peak tailing for basic compounds like pyrazinones on a silica column is often due to strong interactions with acidic silanol groups on the stationary phase.

Solutions:

  • Add a Basic Modifier: Incorporate a small amount (e.g., 0.1%) of a basic additive like triethylamine (TEA) or diethylamine (DEA) into your mobile phase. This will compete with your pyrazinone isomers for the active silanol sites, leading to more symmetrical peaks and often improved resolution.

  • Optimize Alcohol Modifier: The type and concentration of the alcohol (e.g., isopropanol, ethanol) in your mobile phase can significantly influence selectivity.[3]

    • Try switching between isopropanol and ethanol.

    • Systematically vary the percentage of the alcohol modifier. A lower concentration may increase retention and improve the separation.

  • Consider a Chiral Stationary Phase (CSP): Even for non-chiral regioisomers, chiral columns can provide the unique spatial selectivity needed for separation. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) have been shown to be effective for separating regioisomers of similar heterocyclic compounds like pyrazines.[3]

Q3: My regioisomer separation is inconsistent, with retention times shifting between runs. What is causing this?

A3: Retention time drift points to a lack of robustness in your method or an issue with your HPLC system.

Common Causes and Solutions:

  • Mobile Phase Instability: If you are using a volatile additive like triethylamine or an unbuffered aqueous phase, its concentration can change over time due to evaporation, altering retention. Prepare fresh mobile phase daily.

  • Poor Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition. A minimum of 10-15 column volumes is recommended.

  • Temperature Fluctuations: Column temperature has a significant effect on retention time. Use a column oven to maintain a constant and controlled temperature.[1]

  • Pump Issues: Inconsistent flow rates due to air bubbles in the pump or faulty check valves will cause retention times to shift. Degas your mobile phase and purge the pump regularly.[1]

Q4: I am seeing split peaks for my pyrazinone isomers. Is this an instrument problem or a chemistry problem?

A4: Peak splitting can be caused by both instrumental and chemical issues. A systematic approach is needed to diagnose the cause.

Troubleshooting Steps:

  • Check Injection Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion and splitting.[2] Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Void: If all peaks in your chromatogram are split, it may indicate a partially blocked column frit or a void at the head of the column.[4] Try back-flushing the column (if the manufacturer's instructions permit) or replacing the column.

  • On-Column Isomerization: While less common, it's possible for some molecules to interconvert on the column. This can be influenced by the mobile phase pH or temperature. Try altering these conditions to see if the peak shape improves.

  • Co-elution: What appears as a split peak might be two very closely eluting isomers.[4] Try a shallower gradient or a weaker mobile phase to see if you can resolve the two distinct peaks.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a separation method for novel pyrazinone regioisomers?

A1: A good starting point is to screen both normal-phase and reverse-phase HPLC.

  • Normal-Phase HPLC (NP-HPLC): This is often the preferred method for separating isomers due to the high selectivity offered by polar stationary phases like silica.[5]

  • Reverse-Phase HPLC (RP-HPLC): While sometimes less selective for isomers, RP-HPLC offers excellent reproducibility and compatibility with mass spectrometry.[5]

A logical workflow for method development is outlined below.

G cluster_0 Method Development Workflow A Start: Regioisomer Mixture B Screen NP-HPLC & RP-HPLC A->B C Adequate Separation? B->C D Optimize Mobile Phase (Solvent, pH, Additives) C->D No G Final Validated Method C->G Yes D->C E Change Stationary Phase (e.g., Phenyl, Cyano, Chiral) D->E If optimization fails E->C F Consider Supercritical Fluid Chromatography (SFC) E->F If HPLC fails F->C

Caption: A decision workflow for developing a separation method for pyrazinone regioisomers.

Q2: Can chiral chromatography be used to separate achiral regioisomers?

A2: Yes, absolutely. While chiral stationary phases (CSPs) are designed to separate enantiomers, they can be highly effective at separating regioisomers and other positional isomers.[3] The complex three-dimensional structure of a CSP provides unique steric and interactive environments that can differentiate the subtle structural differences between regioisomers that are not resolved on standard achiral columns. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly versatile in this regard.

Q3: What is Supercritical Fluid Chromatography (SFC), and is it suitable for pyrazinone regioisomers?

A3: SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is often considered a "green" alternative to normal-phase HPLC because it significantly reduces the consumption of organic solvents. SFC is particularly well-suited for preparative chromatography due to the ease of removing the CO2 from the collected fractions.

For separating isomers, SFC is an excellent technique, often providing higher efficiency and unique selectivity compared to HPLC.[6][7] It is highly compatible with the chiral stationary phases that are effective for isomer separations. If you are struggling to achieve separation with HPLC, SFC is a powerful alternative to consider.

Q4: How do I choose between different organic modifiers in my mobile phase?

A4: The choice of organic modifier is a critical tool for manipulating selectivity.

  • In Reverse-Phase: The most common modifiers are acetonitrile and methanol. Acetonitrile is generally a stronger solvent and provides different selectivity due to its dipole and pi-acceptor characteristics. Methanol is a protic solvent and can engage in hydrogen bonding interactions. If your isomers are not separating with one, always try the other.

  • In Normal-Phase & SFC: Alcohols like isopropanol (IPA), ethanol, and methanol are used as modifiers. Their polarity and hydrogen bonding capabilities differ, which can have a profound impact on the separation.[3] Changing the type of alcohol or its percentage is a primary optimization step.

The process of selecting a modifier is often empirical, as illustrated in the workflow below.

G cluster_1 Organic Modifier Selection Logic Start Initial Separation Attempt ModA Using Modifier A (e.g., Acetonitrile) Start->ModA CheckRes Resolution > 1.5? OptimizeA Optimize % of Modifier A CheckRes->OptimizeA No End Optimized Method CheckRes->End Yes ModA->CheckRes ModB Switch to Modifier B (e.g., Methanol) OptimizeB Optimize % of Modifier B ModB->OptimizeB OptimizeA->CheckRes OptimizeA->ModB No Improvement OptimizeB->CheckRes

Caption: A logical diagram for optimizing the organic modifier to improve resolution.

Data Presentation

While specific quantitative data for pyrazinone regioisomers is sparse in the literature, the following table summarizes the expected effects of various chromatographic parameters on separation. This can be used as a guide for method development.

ParameterChangeExpected Effect on Retention TimeExpected Effect on ResolutionNotes
Mobile Phase Strength Increase % Organic (RP) / Increase % Polar (NP)DecreaseMay DecreaseA primary tool for adjusting retention. Weaker mobile phase increases retention and may improve resolution.
Organic Modifier Type Switch MeCN ↔ MeOH (RP) / EtOH ↔ IPA (NP)VariableSignificant Change in Selectivity This is a powerful tool for resolving closely eluting peaks. The elution order of isomers may even reverse.
pH (RP) Adjust towards pKa of analytesSignificant ChangeSignificant Change in Selectivity Crucial for ionizable compounds like pyrazinones. Small pH changes can lead to large resolution changes.
Column Temperature IncreaseDecreaseVariableHigher temperatures decrease viscosity, which can improve efficiency. However, selectivity may increase or decrease.
Stationary Phase C18 → Phenyl (RP) / Silica → Chiral (NP)VariableSignificant Change in Selectivity Changing the column chemistry provides different interaction mechanisms (e.g., pi-pi, steric) to exploit.
Flow Rate DecreaseIncreaseMay IncreaseLowering the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution, at the cost of longer run times.

Experimental Protocols

The following protocols are generalized starting points based on successful separations of related heterocyclic isomers. They should be adapted for your specific substituted pyrazinones.

Protocol 1: Normal-Phase HPLC Screening on a Chiral Stationary Phase

This method is based on conditions found to be effective for separating pyrazine regioisomers and is a strong starting point.[3]

  • Objective: To achieve baseline separation of pyrazinone regioisomers using a chiral column in normal-phase mode.

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 5 µm, 4.6 x 250 mm).

  • Mobile Phase A: n-Hexane / Isopropanol (99:1, v/v).

  • Mobile Phase B: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a wavelength appropriate for your pyrazinone (e.g., 254 nm or 280 nm).

  • Procedure:

    • Equilibrate the column with Mobile Phase A for at least 30 minutes.

    • Inject the sample mixture (dissolved in the mobile phase).

    • Run the analysis isocratically.

    • If resolution is poor or retention is too long, switch to Mobile Phase B and re-equilibrate.

    • For further optimization, systematically vary the percentage of isopropanol between 1% and 20%. Consider switching the alcohol modifier to ethanol.

Protocol 2: Reverse-Phase HPLC Screening

This protocol provides a generic starting point for reverse-phase analysis.

  • Objective: To evaluate the separability of pyrazinone regioisomers under standard reverse-phase conditions.

  • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV-DAD to monitor peak purity.

  • Procedure:

    • Perform a scouting gradient run, for example, from 5% to 95% B over 20 minutes.

    • Based on the scouting run, develop an optimized isocratic or shallow gradient method that focuses on the elution window of your isomers.

    • If separation is not achieved, repeat the process using methanol as the organic modifier (Mobile Phase B).

    • Further optimization can be done by adjusting the pH (e.g., using ammonium acetate buffer).

References

Technical Support Center: Managing Solubility of 3-Ethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3-Ethylpyrazin-2(1H)-one in polar solvents.

Troubleshooting Guide

Low solubility of this compound can be a significant hurdle in experimental workflows. This guide provides a systematic approach to diagnosing and resolving these issues.

Initial Assessment:

Before attempting advanced solubilization techniques, ensure that the dissolution method itself is not the source of the problem.

  • Verify Compound Purity: Impurities can significantly impact solubility. Confirm the purity of your this compound sample.

  • Control of Experimental Conditions: Ensure temperature and pH are controlled and consistent across experiments.

  • Adequate Mixing: Confirm that the solution is being agitated sufficiently to facilitate dissolution.

Troubleshooting Workflow for Solubility Enhancement:

If initial checks do not resolve the issue, the following workflow can guide you through a series of techniques to improve the solubility of this compound.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound initial_assessment Initial Assessment: Purity, Temp, pH, Mixing start->initial_assessment physical_modification Physical Modification initial_assessment->physical_modification If basic conditions are optimal chemical_modification Chemical Modification initial_assessment->chemical_modification Explore chemical changes solvent_system Solvent System Modification initial_assessment->solvent_system Modify the solvent environment particle_size Particle Size Reduction (Micronization, Nanosuspension) physical_modification->particle_size ph_adjustment pH Adjustment chemical_modification->ph_adjustment cosolvency Cosolvency solvent_system->cosolvency decision Solubility Still Insufficient? end_success Success: Proceed with Experiment decision->end_success No end_reassess Reassess Approach: Consider Alternative Strategies decision->end_reassess Yes particle_size->decision salt_formation Salt Formation ph_adjustment->salt_formation salt_formation->decision surfactants Use of Surfactants cosolvency->surfactants hydrotropy Hydrotropy surfactants->hydrotropy hydrotropy->decision Method_Selection_Logic start Need to Increase Solubility is_ionizable Is the compound ionizable? start->is_ionizable ph_salt Try pH Adjustment or Salt Formation is_ionizable->ph_salt Yes is_aqueous_system Is an aqueous system required? is_ionizable->is_aqueous_system No or Insufficient ph_salt->is_aqueous_system cosolvency_surfactants Use Cosolvents, Surfactants, or Hydrotropes is_aqueous_system->cosolvency_surfactants Yes particle_size Consider Particle Size Reduction is_aqueous_system->particle_size No cosolvency_surfactants->particle_size

Technical Support Center: Purity Assessment of Synthetic 3-Ethylpyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on assessing the purity of synthetic 3-Ethylpyrazin-2(1H)-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation support.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The most common and reliable methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique provides unique and complementary information regarding the sample's purity and identity.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation. Potential impurities may include unreacted starting materials, intermediates, and byproducts such as other pyrazinone derivatives or imidazole-containing compounds. In some pyrazine syntheses, byproducts like tri-2-pyrazinylmethane and 3-chloro-2,2'-bipyrazine have been observed, though the specific byproducts for this compound synthesis will depend on the synthetic route.

Q3: How can I identify an unknown peak in my chromatogram?

A3: An unknown peak can be tentatively identified using GC-MS by analyzing its mass spectrum and fragmentation pattern. For confirmation, it is recommended to isolate the impurity using techniques like preparative HPLC and then perform structural elucidation using NMR spectroscopy. Comparing the retention time and mass spectrum with a known standard, if available, is the most definitive method.

Q4: My NMR spectrum shows broad peaks. What could be the cause?

A4: Broad peaks in an NMR spectrum can be due to several factors, including the presence of paramagnetic impurities, chemical exchange (e.g., proton exchange of the N-H group), or sample viscosity. Ensure your sample is free from paramagnetic metals and consider acquiring the spectrum at different temperatures to investigate dynamic processes.

Q5: How can I assess the stability of my this compound sample?

A5: Forced degradation studies are essential for evaluating the stability of your compound. This involves subjecting the sample to various stress conditions such as acid, base, oxidation, heat, and light. The resulting degradation products can then be analyzed by a stability-indicating HPLC method to understand the degradation pathways. The pyrazinone ring itself is relatively stable, but functional groups on the molecule can be susceptible to hydrolysis or oxidation.

Troubleshooting Guides

HPLC Troubleshooting
Issue Potential Cause Recommended Solution
Peak Tailing 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. Dead volume in the system.1. Adjust mobile phase pH; add a competitor (e.g., triethylamine). 2. Reduce sample concentration or injection volume. 3. Check and tighten all fittings; use appropriate tubing.
Peak Fronting 1. Column overload. 2. Sample solvent stronger than the mobile phase.1. Dilute the sample. 2. Dissolve the sample in the mobile phase or a weaker solvent.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents; flush the injector. 2. Implement a needle wash step in the autosampler method.
Inconsistent Retention Times 1. Fluctuation in pump flow rate or mobile phase composition. 2. Temperature variations. 3. Column degradation.1. Degas mobile phase; prime the pump; check for leaks. 2. Use a column oven for temperature control. 3. Replace the column.
GC-MS Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape 1. Active sites in the liner or column. 2. Non-volatile residues in the inlet.1. Use a deactivated liner; consider a more inert column. 2. Perform regular inlet maintenance.
Low Sensitivity 1. Leak in the system. 2. Improper injection technique. 3. Contaminated ion source.1. Perform a leak check. 2. Optimize injection parameters (e.g., split ratio, injection speed). 3. Clean the ion source.
No Peaks Detected 1. Syringe issue. 2. Major leak. 3. No sample injected.1. Check the syringe for blockage or damage. 2. Conduct a thorough leak check of the entire system. 3. Verify autosampler sequence and vial contents.
Baseline Noise 1. Column bleed. 2. Contaminated carrier gas. 3. Septum bleed.1. Condition the column properly; ensure operating temperature is within the column's limit. 2. Use high-purity gas with appropriate traps. 3. Use high-quality, low-bleed septa.
NMR Spectroscopy Troubleshooting
Issue Potential Cause Recommended Solution
Poor Shimming 1. Inhomogeneous magnetic field. 2. Presence of solid particles in the sample.1. Re-shim the spectrometer. 2. Filter the sample before transferring to the NMR tube.
Low Signal-to-Noise Ratio 1. Low sample concentration. 2. Insufficient number of scans.1. Increase the sample concentration if possible. 2. Increase the number of scans.
Presence of Water Peak 1. Use of non-deuterated solvent. 2. Moisture in the sample or NMR tube.1. Use high-purity deuterated solvent. 2. Dry the sample and NMR tube thoroughly. Consider using a solvent suppression technique.
Incorrect Integrals 1. Incomplete relaxation of nuclei. 2. Phasing errors.1. Increase the relaxation delay (d1). 2. Carefully phase the spectrum.

Data Presentation

The following tables summarize representative quantitative data for the purity assessment of this compound. Note: This data is illustrative and may vary based on the specific analytical conditions and instrumentation used.

Table 1: Representative HPLC Purity Data

Parameter Value
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Retention Time ~ 5.2 min
Purity (by area %) > 99.5%

Table 2: Representative GC-MS Data

Parameter Value
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250

Validation & Comparative

Interpreting Mass Spectrometry Fragmentation Patterns of Alkylpyrazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of alkylpyrazines, a class of heterocyclic aromatic compounds frequently encountered in food chemistry, flavor analysis, and as potential pharmacophores in drug development. Understanding the fragmentation behavior of these molecules under electron ionization (EI) is crucial for their unambiguous identification and structural elucidation, particularly when analyzing complex mixtures using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

A significant challenge in the analysis of alkylpyrazines is the high similarity in the mass spectra of positional isomers.[1] Therefore, a combination of fragmentation pattern analysis and chromatographic retention indices is often necessary for definitive identification.[1] This guide focuses on the interpretation of mass spectral data, providing insights into the characteristic fragmentation pathways that can aid in distinguishing between different alkylpyrazine structures.

Comparison of Fragmentation Patterns

The following tables summarize the characteristic electron ionization (EI) mass spectral data for a selection of alkylpyrazines, highlighting the molecular ion and key fragment ions observed.

Table 1: Monosubstituted Alkylpyrazines

CompoundMolecular FormulaMolecular WeightMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Assignments
2-MethylpyrazineC₅H₆N₂94.119493 ([M-H]⁺), 67 ([M-HCN]⁺), 53, 42 ([C₂H₂N]⁺)
2-EthylpyrazineC₆H₈N₂108.14108107 ([M-H]⁺), 93 ([M-CH₃]⁺, α-cleavage), 81 ([M-HCN]⁺), 54
2-PropylpyrazineC₇H₁₀N₂122.17122107 ([M-CH₃]⁺), 94 ([M-C₂H₄]⁺, McLafferty-type), 93 ([M-C₂H₅]⁺, α-cleavage), 81
2-IsobutylpyrazineC₈H₁₂N₂136.1913694 ([M-C₃H₆]⁺, McLafferty), 93 ([M-C₃H₇]⁺, α-cleavage), 81

Table 2: Disubstituted Alkylpyrazines

CompoundMolecular FormulaMolecular WeightMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Assignments
2,5-DimethylpyrazineC₆H₈N₂108.14108107 ([M-H]⁺), 67, 53, 42 ([C₂H₂N]⁺)
2-Ethyl-5-methylpyrazineC₇H₁₀N₂122.17122107 ([M-CH₃]⁺, loss of methyl), 94, 93 ([M-C₂H₅]⁺, loss of ethyl), 81, 54
2-Methyl-5-propylpyrazineC₈H₁₂N₂136.19136121 ([M-CH₃]⁺), 108, 107 ([M-C₂H₅]⁺), 93, 81

Table 3: Trisubstituted Alkylpyrazines

CompoundMolecular FormulaMolecular WeightMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Assignments
TrimethylpyrazineC₇H₁₀N₂122.17122121 ([M-H]⁺), 81, 54, 42 ([C₂H₂N]⁺)
2,3-Diethyl-5-methylpyrazineC₉H₁₄N₂150.22150135 ([M-CH₃]⁺), 122, 121 ([M-C₂H₅]⁺), 107, 93

Key Fragmentation Mechanisms

The fragmentation of alkylpyrazines under electron ionization is primarily driven by the stability of the pyrazine ring and the nature of the alkyl substituents. The most common fragmentation pathways include alpha-cleavage and McLafferty rearrangement.

Alpha-Cleavage

Alpha-cleavage is a dominant fragmentation mechanism for alkyl-substituted aromatic rings. It involves the homolytic cleavage of the C-C bond between the aromatic ring and the alkyl substituent. The charge is typically retained by the aromatic portion, leading to the formation of a stable, resonance-stabilized cation. The likelihood of alpha-cleavage increases with the size of the alkyl group, as this results in the loss of a larger, more stable radical.

For example, in the mass spectrum of 2-ethylpyrazine, a significant peak is observed at m/z 93, corresponding to the loss of a methyl radical (CH₃•) via cleavage of the Cα-Cβ bond of the ethyl group.

alpha_cleavage cluster_main Alpha-Cleavage of 2-Ethylpyrazine mol [C₆H₈N₂]⁺ (m/z 108) frag1 [C₅H₅N₂]⁺ (m/z 93) mol->frag1 - CH₃• frag2 CH₃• (Neutral Radical)

Alpha-cleavage of 2-ethylpyrazine molecular ion.
McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for molecules containing a carbonyl group or a heteroatom with a sufficiently long alkyl chain. In the case of alkylpyrazines, a six-membered transition state is formed involving the transfer of a γ-hydrogen from the alkyl chain to one of the nitrogen atoms of the pyrazine ring, followed by the cleavage of the Cα-Cβ bond. This results in the elimination of a neutral alkene molecule and the formation of a radical cation. This rearrangement is particularly prominent for alkyl chains of three or more carbons.

For instance, 2-propylpyrazine can undergo a McLafferty-type rearrangement to lose ethene (C₂H₄) and form an ion at m/z 94. A notable example is the fragmentation of 2-methylbutyl-substituted pyrazines, which show a base peak consistent with a McLafferty-type rearrangement.[2]

mclafferty_rearrangement cluster_main McLafferty Rearrangement of 2-Propylpyrazine mol [C₇H₁₀N₂]⁺ (m/z 122) frag1 [C₅H₆N₂]⁺• (m/z 94) mol->frag1 - C₂H₄ frag2 C₂H₄ (Neutral Alkene)

McLafferty rearrangement of 2-propylpyrazine.
Ring Fragmentation

Cleavage of the pyrazine ring itself can also occur, although it is generally less favorable than the loss of alkyl substituents. A common ring fragmentation involves the loss of hydrogen cyanide (HCN), leading to a fragment ion that is 27 mass units lighter than the precursor ion. For example, 2-methylpyrazine shows a fragment at m/z 67, corresponding to the loss of HCN from the molecular ion.

Experimental Protocols

The mass spectral data presented in this guide are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation:

Alkylpyrazines are often volatile or semi-volatile compounds. Samples containing these analytes, such as food extracts or reaction mixtures, are typically prepared by solvent extraction (e.g., with dichloromethane or diethyl ether) or by headspace solid-phase microextraction (SPME).

Gas Chromatography (GC):

  • Column: A non-polar or medium-polarity capillary column is commonly used, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium is the most common carrier gas, with a constant flow rate.

  • Injection: Samples are introduced into the GC via a split/splitless injector.

  • Oven Temperature Program: A temperature gradient is employed to separate the alkylpyrazines based on their boiling points and interactions with the stationary phase. A typical program might start at 40-60°C and ramp up to 250-300°C.

Mass Spectrometry (MS):

  • Ionization Mode: Electron Ionization (EI) is the standard method for generating fragment ions of alkylpyrazines.

  • Ionization Energy: A standard electron energy of 70 eV is used.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detector: An electron multiplier is used to detect the ions.

  • Data Acquisition: The mass spectrometer is typically operated in full scan mode to obtain the complete mass spectrum of each eluting compound.

Logical Workflow for Alkylpyrazine Identification

The following diagram illustrates a typical workflow for the identification of alkylpyrazines in a sample using GC-MS.

workflow start Sample Containing Alkylpyrazines extraction Extraction / SPME start->extraction gcms GC-MS Analysis (EI, 70 eV) extraction->gcms data Acquire Total Ion Chromatogram (TIC) and Mass Spectra gcms->data peak_id Peak Identification data->peak_id library_search Mass Spectral Library Search (e.g., NIST, Wiley) peak_id->library_search ri_calc Calculate Retention Index (RI) peak_id->ri_calc manual_interp Manual Interpretation of Fragmentation Pattern peak_id->manual_interp confirmation Confirmation of Structure library_search->confirmation ri_calc->confirmation manual_interp->confirmation end Identified Alkylpyrazines confirmation->end

GC-MS workflow for alkylpyrazine identification.

By combining automated library searches with careful manual interpretation of fragmentation patterns and the use of retention indices, researchers can confidently identify and characterize alkylpyrazines in their samples. This guide provides a foundational understanding of the key fragmentation pathways to aid in this process.

References

A Comparative Analysis of Sensory Thresholds: 2-Ethylpyrazine vs. 2,3-Diethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of flavor chemistry, food science, and drug development, understanding the sensory impact of aroma compounds is paramount. Among the vast array of flavor-active molecules, pyrazines are a class of nitrogen-containing heterocyclic compounds renowned for their potent and diverse aromas, often associated with roasted, nutty, and baked goods. This guide provides a detailed comparison of the sensory thresholds of two influential pyrazines: 2-ethylpyrazine and 2,3-diethylpyrazine, supported by quantitative data and standardized experimental protocols.

Data Presentation

The sensory potency of a compound is inversely proportional to its odor threshold; a lower threshold indicates a higher potency. The following table summarizes the reported odor detection thresholds of 2-ethylpyrazine and 2,3-diethylpyrazine in water, providing a quantitative basis for comparing their sensory impact. It is important to note that threshold values can vary depending on the experimental matrix and methodology.[1]

CompoundChemical StructureOdor Detection Threshold (in water, ppb)Predominant Sensory Descriptors
2-Ethylpyrazine 2-Ethylpyrazine structure6,000[2]Musty, nutty, buttery, peanut odor; chocolate-peanut taste.[2][3]
2,3-Diethylpyrazine 2,3-Diethylpyrazine structureNot definitively reported in comparative studies; considered a sub-threshold contributor in some matrices.[4]Roasted, nutty, earthy, with hints of cocoa and coffee.

Experimental Protocols

To ensure the generation of objective and reproducible sensory data, standardized methodologies are crucial. The following are detailed protocols for key experiments utilized in the determination of sensory thresholds for pyrazines.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method is instrumental in identifying which volatile compounds in a complex mixture are odor-active.[5][6]

Objective: To separate and identify odor-active compounds, such as pyrazines, in a sample.

Methodology:

  • Sample Preparation: Volatile compounds are extracted from the sample matrix. Common techniques include solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE), or solvent extraction. For SPME, a coated fiber is exposed to the sample's headspace to adsorb volatile compounds.[5]

  • Gas Chromatographic Separation: The extracted volatiles are thermally desorbed in the heated injection port of a gas chromatograph and separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to increase gradually, allowing for the elution of compounds based on their boiling points and polarities.[5]

  • Olfactometry and Detection: At the outlet of the GC column, the effluent is split. One stream is directed to a chemical detector, such as a mass spectrometer (MS), for compound identification. The other stream is directed to an olfactometry port where a trained sensory panelist sniffs the effluent.[5][7]

  • Data Analysis: The panelist records the retention time, duration, and a descriptor for each detected aroma. This "aromagram" is then correlated with the data from the chemical detector to link specific compounds to their perceived odors.[7]

Experimental Workflow: Gas Chromatography-Olfactometry (GC-O) cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample Matrix Extraction Volatile Extraction (e.g., SPME) Sample->Extraction Injection GC Injection Extraction->Injection Separation Capillary Column Separation Injection->Separation Effluent_Split Effluent Split Separation->Effluent_Split MS Mass Spectrometer (MS) Effluent_Split->MS Chemical Identification Olfactometry Olfactometry Port Effluent_Split->Olfactometry Sensory Detection Correlation Data Correlation MS->Correlation Olfactometry->Correlation Aromagram Aromagram Generation Correlation->Aromagram

Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

3-Alternative Forced-Choice (3-AFC) Method

The 3-Alternative Forced-Choice (3-AFC) method is a widely used sensory analysis technique to determine the detection threshold of a specific odorant.[4][7]

Objective: To determine the lowest concentration at which an odorant can be reliably detected.

Methodology:

  • Panelist Selection and Training: A panel of assessors is selected and trained to recognize the specific odorant being tested.

  • Sample Preparation: A series of dilutions of the target compound is prepared in a suitable solvent (e.g., deionized water or a dilute ethanol solution). The concentrations should span the expected threshold level.[7]

  • Test Presentation: In each trial, three samples are presented to the panelist: two are blanks (solvent only), and one contains the diluted odorant. The position of the odorant-containing sample is randomized.[7]

  • Panelist Task: The panelist is required to identify which of the three samples is different from the other two.

  • Threshold Calculation: The individual threshold is determined as the geometric mean of the last concentration that was not correctly identified and the first concentration that was. The group's threshold is the geometric mean of the individual thresholds.[8]

Signaling Pathways

The perception of pyrazines, like other odorants, is initiated by the interaction of the volatile molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. The olfactory receptor OR5K1 has been identified as being selective for alkylpyrazines.[9][10] Upon binding of a pyrazine molecule, the receptor undergoes a conformational change, triggering a downstream signaling cascade.

This cascade typically involves the activation of a G-protein (Gαolf), which in turn activates adenylyl cyclase type III to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for processing.[11]

Olfactory Signaling Pathway for Pyrazines Pyrazine Pyrazine Molecule OR5K1 Olfactory Receptor (OR5K1) Pyrazine->OR5K1 Binds to G_Protein G-protein (Gαolf) OR5K1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Cations Cation Influx (Na+, Ca2+) CNG_Channel->Cations Allows Depolarization Neuronal Depolarization Cations->Depolarization Causes Signal Signal to Olfactory Bulb Depolarization->Signal Generates

Caption: Generalized Olfactory Signal Transduction Pathway for Pyrazines.

References

A Comparative Analysis of the Biological Activity of Pyrazine vs. Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of pyrazine and pyridine derivatives, two prominent classes of nitrogen-containing heterocyclic compounds. By examining their performance in anticancer and antimicrobial applications, supported by experimental data, this document aims to inform and guide researchers in medicinal chemistry and drug development.

Anticancer Activity

Both pyrazine and pyridine derivatives have demonstrated significant potential as anticancer agents.[1] Their efficacy is often attributed to their ability to interact with various biological targets, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[1]

Pyrazine, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a scaffold that has garnered significant attention for its potential as an anticancer agent.[2][3] Pyridine derivatives have also been extensively investigated for their therapeutic potential in treating various cancers.[4][5][6][7]

Mechanisms of Action:

The anticancer activity of these derivatives is multifaceted. Some pyrazine and pyridine derivatives function as kinase inhibitors, interfering with signaling pathways that initiate tumor growth.[1][4][8] For instance, some derivatives act as modulators of cyclin-dependent kinase 9 (CDK9), a protein involved in transcription regulation.[1] Others have been identified as potent inhibitors of the neuregulin/ErbB4 signaling pathway, which is implicated in breast cancer progression.[1] In some cases, these compounds can induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK.[9]

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrazine and pyridine derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrazine Imidazo[1,2-a]pyrazine derivativeA549 (Lung)7.8[1]
TetramethylpyrazinePC-3 (Prostate)50[10]
Pyridine Pyridine-Thiazole HybridHL-60 (Leukemia)0.57[11]
Pyridine Urea DerivativeMCF-7 (Breast)<10[12]
Fused Pyridine DerivativeHepG2 (Liver)1.1 - 2.4[5][7]

Antimicrobial Activity

Pyrazine and pyridine derivatives also exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[1][13] Their mechanisms of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[1]

Pyrazine-2-carbohydrazide derivatives have shown potent antimicrobial activity against Gram-positive bacteria.[13] Similarly, various pyridine derivatives have been synthesized and demonstrated good to strong antimicrobial activity against strains like E. coli, B. mycoides, and C. albicans.[14]

Comparative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazine and pyridine derivatives against various microbial strains. A lower MIC value indicates stronger antimicrobial activity.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Pyrazine Triazolo[4,3-a]pyrazine derivativeE. coli16[15][16]
Pyrazine-2-carboxylic acid derivativeC. albicans3.125[17]
Pyridine Pyridine-Thiazole HybridS. aureus56 ± 0.5% inhibition at 100 µg/mL[18]
Thienopyridine derivativeB. mycoides<0.0048[14]
Pyridine derivativeE. coli0.0195[14]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions.[19] These crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting purple solution is measured spectrophotometrically, typically between 500 and 600 nm.[19]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.[21]

  • Compound Treatment: Add the desired concentrations of the test compounds (pyrazine or pyridine derivatives) to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[19] Add 10-20 µL of the MTT solution to each well.[19][21][22]

  • Incubation: Incubate the plate at 37°C for 1-4 hours.[21][22]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[19][22]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[19]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[23] The broth microdilution method is a widely used technique for determining MIC values.[23][24]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plate is observed for visible growth.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform a 2-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.[23]

  • Bacterial Inoculum Preparation: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[25]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[25]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[23]

Western Blot for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[26] It is commonly used to detect key markers of apoptosis, such as cleaved caspases and PARP.[26][27][28]

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time, then harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).[26][27]

  • SDS-PAGE: Separate the proteins based on size by loading equal amounts of protein from each sample onto an SDS-polyacrylamide gel.[26][27]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[26][27]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.[26][27]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptosis marker of interest (e.g., cleaved caspase-3, cleaved PARP).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Visualizations

Experimental and Signaling Pathway Diagrams

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_viability Viability/Cytotoxicity Assay cluster_apoptosis Apoptosis Analysis start Seed Cells in 96-well Plate treat Treat with Pyrazine/ Pyridine Derivatives start->treat mtt Add MTT Reagent treat->mtt lyse Cell Lysis treat->lyse incubate_mtt Incubate mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance quantify Protein Quantification lyse->quantify sds SDS-PAGE & Transfer quantify->sds western Western Blot (Cleaved Caspase-3) sds->western apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR) pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 Ligand Binding (e.g., FasL, TNF-α) caspase8 Caspase-8 (active) pro_caspase8->caspase8 Cleavage pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage (Induced by Drug) p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 caspase9 Caspase-9 (active) pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 (active) pro_caspase3->caspase3 parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp compounds Pyrazine/Pyridine Derivatives compounds->dna_damage

References

A Comparative Guide to Method Validation for the Quantitative Analysis of Pyrazinones in Food

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of pyrazinones, a class of nitrogen-containing heterocyclic compounds crucial to the flavor profiles of many thermally processed foods like coffee, cocoa, and baked goods. The document is intended for researchers and analytical scientists, offering detailed experimental protocols and comparative performance data to aid in method selection and implementation.

Comparative Overview of Analytical Techniques

The two predominant techniques for the quantitative analysis of pyrazinones in complex food matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). GC-MS is traditionally favored for volatile and semi-volatile pyrazinones, while UPLC-MS/MS offers advantages for a broader range of compounds, including those that are less volatile or thermally labile.[1][2]

The choice of method depends on the specific pyrazinones of interest, the food matrix, and the required sensitivity. Sample preparation is a critical step and varies significantly between the two techniques. Headspace Solid-Phase Microextraction (HS-SPME) is commonly paired with GC-MS for extracting volatile compounds, whereas Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are more typical for UPLC-MS/MS applications.[3][4][5]

Data Presentation: Method Performance Comparison

The following table summarizes key method validation parameters reported for GC-MS and UPLC-MS/MS methods in the analysis of pyrazinones and analogous compounds in food-related matrices.

Table 1: Comparison of Method Validation Performance Parameters

Performance Parameter GC-MS Methods UPLC-MS/MS Methods
Linearity (R²) ≥ 0.99 ≥ 0.99[1]
Limit of Detection (LOD) Matrix and analyte dependent; can reach ng/L levels with sensitive techniques like SBSE.[6] 0.0004 to 0.3 ng/mL (for analogous mycotoxins).[7]
Limit of Quantification (LOQ) GCxGC-TOFMS offers lower LOQs for target alkylpyrazines compared to other GC-MS systems.[8] 0.002 to 0.9 ng/mL (for analogous mycotoxins).[7]
Accuracy (Recovery %) Typically 80-120%, but matrix dependent. 84.36% to 103.92% for 16 pyrazines in Baijiu.[1]

| Precision (RSD %) | Generally < 15% | ≤ 6.36% for 16 pyrazines in Baijiu.[1] |

Experimental Workflow Visualization

The general workflow for the quantitative analysis of pyrazinones in food involves several key stages, from sample preparation to final data analysis. The choice of analytical instrumentation dictates the specific extraction and cleanup methodologies employed.

Pyrazinone_Analysis_Workflow cluster_prep Sample Handling cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis Sample Food Sample (e.g., Coffee, Meat, Baked Goods) Prep Sample Preparation (Homogenization, Weighing) Sample->Prep Extraction Extraction Prep->Extraction HS_SPME HS-SPME Extraction->HS_SPME Volatiles SPE_LLE SPE / LLE Extraction->SPE_LLE Semi/Non-Volatiles GCMS GC-MS Analysis HS_SPME->GCMS LCMS UPLC-MS/MS Analysis SPE_LLE->LCMS Data Data Acquisition & Processing (Quantification & Validation) GCMS->Data LCMS->Data

Caption: General experimental workflow for pyrazinone analysis in food.

Experimental Protocols

Detailed methodologies for two common approaches are provided below. These protocols should be optimized and re-validated for specific food matrices and target analytes.

Protocol 1: HS-SPME with GC-MS for Volatile Pyrazinones in Coffee

This method is suitable for the extraction and quantification of volatile pyrazinones from a solid food matrix.

  • Sample Preparation:

    • Weigh 2.0 g of homogenized ground coffee into a 20 mL headspace vial.

    • Add a known amount of an appropriate internal standard (e.g., deuterated pyrazine).

    • Seal the vial tightly with a PTFE/silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heating block or autosampler incubator set to 60°C.

    • Equilibrate the sample for 15 minutes.

    • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes under agitation.[4]

  • GC-MS Analysis:

    • Retract the SPME fiber and immediately insert it into the heated GC injection port (e.g., 250°C) for thermal desorption for 3 minutes in splitless mode.[4]

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Data Analysis: Identify pyrazinones by comparing retention times and mass spectra with authentic standards and spectral libraries (e.g., NIST).[4] Quantify using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Protocol 2: LLE with UPLC-MS/MS for Pyrazinones in a Liquid Matrix (Baijiu)

This method is adapted for the direct analysis of pyrazinones in liquid samples.[9]

  • Sample Preparation:

    • For samples like soy sauce or Baijiu, often only a dilution and filtration step is necessary.

    • Pipette 1.0 mL of the liquid sample into a centrifuge tube.

    • Add a known amount of internal standard.

    • Vortex for 1 minute.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • UPLC-MS/MS Analysis:

    • Inject the filtered sample (e.g., 5-10 µL) into the UPLC-MS/MS system.[9][10]

    • Instrumentation: An ultra-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.[9]

    • Data Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[9] Develop specific MRM transitions for each target pyrazinone and internal standard. Quantify using an internal or external standard calibration curve.

Summary of Typical Instrumental Conditions

Table 2: Comparison of Typical GC-MS and UPLC-MS/MS Instrumental Parameters

Parameter Typical GC-MS Conditions Typical UPLC-MS/MS Conditions
Column Non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).[4] Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 µm).[10]
Carrier Gas / Mobile Phase Helium at a constant flow rate.[4] A: Water with 0.15% formic acid and 10 mM ammonium formate. B: Methanol with 0.05% formic acid.[10]
Oven Program / Gradient Temperature ramp, e.g., start at 40°C, hold for 2 min, ramp to 280°C.[4] Gradient elution over ~10 minutes.[10]
Ionization Mode Electron Ionization (EI) at 70 eV.[4] Electrospray Ionization (ESI), positive mode.[10]
Detector Quadrupole, Time-of-Flight (TOF), or Ion Trap Mass Analyzer.[4][8] Triple Quadrupole Mass Spectrometer (TQ-S).[9]

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification.[4] | Multiple Reaction Monitoring (MRM).[9] |

Conclusion

Both GC-MS and UPLC-MS/MS are powerful and reliable techniques for the quantitative analysis of pyrazinones in food. The selection of a specific method should be guided by the physicochemical properties of the target analytes and the complexity of the sample matrix. HS-SPME coupled with GC-MS is a robust choice for volatile pyrazinones, offering excellent sensitivity and minimal solvent usage. For a broader range of pyrazinones, including less volatile species, or for high-throughput applications, a UPLC-MS/MS method provides superior speed and selectivity.[1][9] In all cases, rigorous method validation, including assessment of linearity, sensitivity, accuracy, and precision, is essential to ensure data quality and regulatory compliance.[11]

References

Differentiating Pyrazinone Isomers: A High-Resolution Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of isomers is a critical challenge in drug discovery and development, where subtle differences in molecular architecture can lead to significant variations in pharmacological activity and toxicity. Pyrazinones, a class of heterocyclic compounds with diverse biological activities, often present as isomers, necessitating robust analytical techniques for their differentiation. This guide provides an objective comparison of three powerful high-resolution mass spectrometry (HRMS) techniques—Tandem Mass Spectrometry (MS/MS), Ion Mobility Spectrometry (IMS), and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)—for the differentiation of pyrazinone isomers, using the positional isomers 5-amino-3-methyl-2(1H)-pyrazinone and 3-amino-5-methyl-2(1H)-pyrazinone as a case study.

Data Presentation

The following tables summarize the hypothesized quantitative data for the differentiation of the two pyrazinone isomers using the three HRMS techniques. These values are illustrative and serve to highlight the expected differences based on the principles of each technique.

Table 1: Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Precursor Ion (m/z)IsomerCollision Energy (eV)Key Fragment Ions (m/z)Relative Abundance (%)Hypothesized Lost Neutral
126.06675-amino-3-methyl-2(1H)-pyrazinone2097.0403100CO + H
82.053165HNCO
68.050440CO + HCN + CH3
126.06673-amino-5-methyl-2(1H)-pyrazinone2097.0403100CO + H
83.050475C2H2N2
55.039350CO + HNCO

Table 2: Ion Mobility Spectrometry (IMS) Analysis

IsomerPrecursor Ion (m/z)AdductDrift Time (ms)Collision Cross-Section (CCS, Ų)
5-amino-3-methyl-2(1H)-pyrazinone126.0667[M+H]⁺10.2115.8
3-amino-5-methyl-2(1H)-pyrazinone126.0667[M+H]⁺10.5118.2

Table 3: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Analysis

IsomerExchangeable ProtonsReaction Time (min)Deuterium Uptake (Da)Relative Exchange Rate
5-amino-3-methyl-2(1H)-pyrazinone3 (NH₂, NH)11.8Faster
52.5
102.8
3-amino-5-methyl-2(1H)-pyrazinone3 (NH₂, NH)11.5Slower
52.1
102.4

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols that can be adapted for specific instrumentation.

Tandem Mass Spectrometry (MS/MS) via Collision-Induced Dissociation (CID)

a. Sample Preparation:

  • Prepare stock solutions of each pyrazinone isomer in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solutions with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.

b. Liquid Chromatography (for LC-MS/MS):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometry:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Nebulizer Gas Pressure: 35 psi.

  • Drying Gas Flow: 8 L/min.

  • Drying Gas Temperature: 300 °C.

  • MS1 Scan Range: m/z 50-200.

  • MS/MS Analysis: Select the precursor ion (m/z 126.0667) for fragmentation.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: Ramped from 10 to 40 eV to observe the fragmentation pattern.

Ion Mobility Spectrometry (IMS)

a. Sample Preparation:

  • Prepare samples as described for MS/MS analysis.

b. Mass Spectrometry with Ion Mobility:

  • Ionization: ESI in positive ion mode with parameters similar to the MS/MS protocol.

  • IMS Separation:

    • Drift Gas: Nitrogen.

    • Drift Tube Pressure: 3-4 Torr.

    • Drift Voltage: 500-700 V.

  • Data Acquisition: Acquire data in ion mobility mode, recording the drift time distribution for the precursor ion of interest.

  • Collision Cross-Section (CCS) Calibration: Use a suitable calibrant mixture (e.g., Agilent Tune Mix) to calibrate the instrument and calculate the CCS values.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

a. Reagent Preparation:

  • Labeling Buffer: Prepare a buffer (e.g., phosphate buffer) in D₂O at pD 7.4.

  • Quenching Buffer: Prepare a solution of 0.1 M phosphate buffer with 0.5 M TCEP (tris(2-carboxyethyl)phosphine) at pH 2.5.

b. Exchange Reaction:

  • Initiate the exchange by diluting the pyrazinone isomer stock solution (in a protic, non-deuterated solvent) 1:20 into the D₂O labeling buffer at a controlled temperature (e.g., 25 °C).

  • Allow the reaction to proceed for various time points (e.g., 1, 5, 10, 30 minutes).

c. Quenching:

  • At each time point, quench the reaction by mixing an equal volume of the reaction mixture with the ice-cold quenching buffer. This lowers the pH and temperature to minimize back-exchange.

d. LC-MS Analysis:

  • Immediately inject the quenched sample onto an LC-MS system optimized for HDX analysis (e.g., with cooled autosampler and columns).

  • LC Separation: Perform a rapid separation on a C18 column at a low temperature (e.g., 1 °C) to minimize back-exchange during analysis.

  • Mass Spectrometry: Acquire mass spectra in positive ion mode, monitoring the mass shift of the molecular ion peak over time. The centroid of the isotopic distribution is used to calculate the deuterium uptake.

Mandatory Visualizations

experimental_workflow General Experimental Workflow for Pyrazinone Isomer Differentiation cluster_sample_prep Sample Preparation cluster_analysis High-Resolution Mass Spectrometry Analysis PyrazinoneIsomers Pyrazinone Isomers (e.g., 5-amino-3-methyl vs. 3-amino-5-methyl) SolutionPrep Solution Preparation (1 µg/mL in appropriate solvent) PyrazinoneIsomers->SolutionPrep ESI Electrospray Ionization (ESI) SolutionPrep->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection m/z 126.0667) ESI->MS1 Differentiation Differentiation Technique MS1->Differentiation MSMS Tandem MS (MS/MS) - Collision-Induced Dissociation - Analyze Fragment Ions Differentiation->MSMS Fragmentation IMS Ion Mobility Spectrometry (IMS) - Separation by Size and Shape - Measure Drift Time/CCS Differentiation->IMS Mobility HDX Hydrogen-Deuterium Exchange (HDX) - Reaction with D₂O - Measure Deuterium Uptake Differentiation->HDX Exchange MS2 Mass Analyzer 2 (Detection) MSMS->MS2 IMS->MS2 HDX->MS2 DataAnalysis Data Analysis - Compare Spectra, Drift Times, or Deuterium Uptake MS2->DataAnalysis

Caption: General workflow for pyrazinone isomer differentiation.

fragmentation_pathways Hypothesized Fragmentation of Pyrazinone Isomers cluster_isomer1 5-amino-3-methyl-2(1H)-pyrazinone cluster_isomer2 3-amino-5-methyl-2(1H)-pyrazinone Isomer1_Precursor [M+H]⁺ m/z 126.0667 Isomer1_Frag1 m/z 97.0403 Isomer1_Precursor->Isomer1_Frag1 - (CO+H) Isomer1_Frag2 m/z 82.0531 Isomer1_Precursor->Isomer1_Frag2 - HNCO Isomer2_Precursor [M+H]⁺ m/z 126.0667 Isomer2_Frag1 m/z 97.0403 Isomer2_Precursor->Isomer2_Frag1 - (CO+H) Isomer2_Frag2 m/z 83.0504 Isomer2_Precursor->Isomer2_Frag2 - C₂H₂N₂

Caption: Hypothesized fragmentation of pyrazinone isomers.

Comparison of Techniques

Tandem Mass Spectrometry (MS/MS): This is a powerful technique for distinguishing isomers based on their unique fragmentation patterns. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), different covalent bonds are broken, leading to the formation of characteristic product ions. The relative abundances of these fragment ions can serve as a fingerprint for each isomer. For the aminomethyl-pyrazinone isomers, the position of the amino and methyl groups is expected to influence the fragmentation pathways, resulting in different product ion spectra.

Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size, shape, and charge. Isomers with different three-dimensional structures will have different rotationally averaged collision cross-sections (CCS), leading to different drift times through a gas-filled drift tube. The more compact an ion is, the faster it will travel. It is hypothesized that the different substitution patterns of the aminomethyl-pyrazinone isomers will result in distinct CCS values, allowing for their separation and differentiation.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS provides information about the solvent accessibility of exchangeable protons (e.g., on -NH and -OH groups). The rate of exchange of these protons with deuterium from a deuterated solvent is measured by the increase in mass of the molecule. The local chemical environment of the exchangeable protons influences their exchange rate. For the pyrazinone isomers, the proximity of the methyl and amino groups to the ring nitrogen and each other is expected to result in different exchange kinetics for the amine and amide protons, providing a basis for their differentiation.

Conclusion

High-resolution mass spectrometry offers a suite of powerful tools for the challenging task of differentiating pyrazinone isomers.

  • Tandem MS is well-suited for isomers that exhibit distinct fragmentation pathways.

  • Ion Mobility Spectrometry provides an orthogonal separation based on the three-dimensional structure of the ions and is particularly useful for isomers with different conformations.

  • HDX-MS can differentiate isomers based on the solvent accessibility and local environment of their exchangeable protons.

The choice of the optimal technique will depend on the specific isomeric pair and the available instrumentation. In many cases, a combination of these techniques can provide the most confident and comprehensive structural elucidation, which is paramount for advancing drug discovery and development programs.

A Comparative Guide to Pyrazinone Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazinones, a class of heterocyclic compounds with significant biological activity, has traditionally been accomplished through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising accelerated reaction times and improved yields. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.

Executive Summary

Microwave-assisted synthesis of pyrazinones consistently demonstrates significant advantages over conventional heating methods. The primary benefits of MAOS include a dramatic reduction in reaction times, often from days to minutes, and frequently higher product yields. These efficiencies can be attributed to the rapid and uniform heating of the reaction mixture by microwave irradiation, which can lead to faster reaction kinetics and minimize the formation of byproducts. While conventional methods remain viable, they are often hampered by long reaction durations and potentially lower yields.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative differences observed in the synthesis of pyrazinones using conventional heating versus microwave irradiation.

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time 1-2 days20 minutes[1]
Yield Moderate to GoodGood to Excellent[2][3]
Heating Mechanism Conduction and ConvectionDirect interaction with polar molecules
Temperature Gradient Non-uniformMore uniform
Side Reactions More prevalent due to prolonged heatingOften minimized[3]

Experimental Protocols

Conventional Synthesis of 2(1H)-Pyrazinones from α-Amino Acid Amides and 1,2-Dicarbonyl Compounds

One of the most common conventional methods for synthesizing 2(1H)-pyrazinones is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[4][5]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the α-amino acid amide (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Reagents: Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours to several days. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired 2(1H)-pyrazinone.

Microwave-Assisted Synthesis of N-1, C-6 Functionalized 3,5-dichloro-2(1H)-pyrazinones

A rapid, one-pot, two-step microwave protocol has been developed for the synthesis of N-1 and C-6 decorated 3,5-dichloro-2(1H)-pyrazinones.[1]

Procedure:

  • Step 1: Strecker Reaction (Microwave):

    • In a sealed microwave vial, combine the primary amine (1 equivalent), aldehyde (1.2 equivalents), and trimethylsilyl cyanide (1.1 equivalents) in a suitable solvent like 1,2-dimethoxyethane (DME).

    • Irradiate the mixture in a microwave reactor for 10 minutes at a predetermined optimal temperature. This step generates the α-aminonitrile intermediate.

  • Step 2: Cyclization (Microwave):

    • To the crude α-aminonitrile solution from Step 1, add a solution of HCl gas in dioxane followed by oxalyl chloride.

    • Seal the vial and irradiate the mixture in the microwave reactor for another 10 minutes.

  • Work-up and Purification:

    • After cooling, the reaction mixture is concentrated under reduced pressure.

    • The residue is then purified using flash column chromatography to isolate the N-1, C-6 decorated 3,5-dichloro-2(1H)-pyrazinone.

Mandatory Visualizations

Experimental Workflow: Conventional vs. Microwave Synthesis

The following diagram illustrates the stark contrast in the procedural timelines for the synthesis of pyrazinones via conventional and microwave-assisted methods.

G cluster_0 Conventional Synthesis Workflow cluster_1 Microwave Synthesis Workflow A Reactant Mixing B Prolonged Heating (Hours to Days) A->B C Cooling & Work-up B->C D Purification C->D E Reactant Mixing F Microwave Irradiation (Minutes) E->F G Cooling & Work-up F->G H Purification G->H

Caption: A comparison of the experimental workflows for pyrazinone synthesis.

Signaling Pathway: Pyrazinone-Mediated Quorum Sensing in Vibrio cholerae

Pyrazinones are known to function as signaling molecules in bacterial quorum sensing, a cell-to-cell communication mechanism that regulates gene expression in response to population density. In Vibrio cholerae, autoinducers, which can be pyrazinone derivatives, play a crucial role in controlling virulence and biofilm formation.[6][7][8]

G cluster_0 Low Cell Density cluster_1 High Cell Density A Low Autoinducer (Pyrazinone) Concentration B Sensor Kinases (e.g., CqsS) Phosphorylate LuxU A->B C LuxU Phosphorylates LuxO B->C D Phospho-LuxO Activates Small RNA (Qrr) Expression C->D E Qrr sRNAs Repress HapR D->E F Virulence & Biofilm Formation GENES ON E->F G High Autoinducer (Pyrazinone) Concentration H Autoinducer Binds to Sensor Kinases (e.g., CqsS) G->H I Kinase Activity Inhibited, Phosphatase Activity Activated H->I J LuxO is Dephosphorylated I->J K HapR is Expressed J->K L Virulence & Biofilm Formation GENES OFF K->L

Caption: Pyrazinone-mediated quorum sensing in Vibrio cholerae.

References

A Comparative Guide to the Antioxidant Activity of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of various pyrazine derivatives, supported by experimental data. The information is intended to assist researchers in evaluating the potential of these compounds as antioxidant agents in drug discovery and development. Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological properties, including antioxidant effects.[1][2] Their ability to scavenge free radicals and modulate oxidative stress pathways makes them promising candidates for the development of novel therapeutics.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of novel pyrazine derivatives has been evaluated using various in vitro assays. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from DPPH and ABTS radical scavenging assays for a series of synthesized pyrazine 2-carboxylic acid derivatives of piperazines. A lower IC50 value indicates a higher antioxidant activity.

Compound CodeDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)
P7 --
P8 --
P9 --
P10 60.3756.53
Ascorbic Acid (Standard) --

(Data sourced from a study on novel pyrazine 2-carboxylic acid derivatives of piperazines. Note: Specific IC50 values for P7, P8, P9, and Ascorbic Acid were not provided in the summarized source material, but P10 showed the highest activity among the synthesized compounds.)[3]

One notable pyrazine derivative, Tetramethylpyrazine (TMP), has been shown to possess significant antioxidant properties.[1] Studies have demonstrated its ability to prevent lipid peroxidation and scavenge free radicals, suggesting its potential in protecting against oxidative stress-induced cellular damage.[4][5] Furthermore, tetramethylpyrazine may exert its antioxidant effects by inhibiting reactive oxygen species and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of antioxidant activity are provided below. These standardized assays are crucial for the reliable and reproducible assessment of the antioxidant potential of chemical compounds.

1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[8][9][10][11]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the pyrazine derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: Add a specific volume of each sample dilution to an equal volume of the DPPH working solution. A control is prepared using the solvent instead of the sample solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period, typically 30 minutes.[8]

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[12][13][14]

Procedure:

  • Generation of ABTS Radical Cation (ABTS•+): The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. This mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the pyrazine derivatives in a suitable solvent.

  • Reaction and Measurement: A small volume of each sample dilution is added to a larger volume of the ABTS working solution. After a set incubation time (e.g., 6-30 minutes) in the dark, the absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS radical scavenging is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[15][16][17][18]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. This working solution should be prepared fresh.

  • Sample Preparation: Prepare dilutions of the pyrazine derivatives in a suitable solvent.

  • Reaction: A small volume of the sample is mixed with a larger volume of the pre-warmed FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific time, typically 4 to 30 minutes.

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation of Antioxidant Power: The antioxidant capacity is determined by comparing the change in absorbance of the sample mixture with a standard curve prepared using a known concentration of Fe²⁺ (e.g., FeSO₄·7H₂O). The results are expressed as FRAP values (in µM Fe²⁺ equivalents).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating the antioxidant activity of pyrazine derivatives and the logical relationship of the common antioxidant assays.

experimental_workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound Pyrazine Derivative Synthesis/Procurement StockSol Preparation of Stock Solutions Compound->StockSol SerialDil Serial Dilutions StockSol->SerialDil DPPH DPPH Assay SerialDil->DPPH ABTS ABTS Assay SerialDil->ABTS FRAP FRAP Assay SerialDil->FRAP Absorbance Spectrophotometric Measurement DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calc Calculation of % Inhibition Absorbance->Calc IC50 IC50 Value Determination Calc->IC50 Comparison Comparison with Standards IC50->Comparison

Caption: Experimental workflow for evaluating the antioxidant activity of pyrazine derivatives.

assay_principles cluster_mechanisms Assay Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET) cluster_set Single Electron Transfer (SET) Antioxidant Pyrazine Derivative (Antioxidant) DPPH_Radical DPPH• (Purple) Antioxidant->DPPH_Radical donates H• or e⁻ ABTS_Radical ABTS•+ (Blue-Green) Antioxidant->ABTS_Radical donates e⁻ Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Antioxidant->Fe3_TPTZ donates e⁻ DPPH_Neutral DPPH-H (Yellow) DPPH_Radical->DPPH_Neutral is reduced to ABTS_Neutral ABTS (Colorless) ABTS_Radical->ABTS_Neutral is reduced to Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ is reduced to

Caption: Logical relationship of common antioxidant assay principles.

References

Sensory panel evaluation of foods containing 3-Ethylpyrazin-2(1h)-one.

Author: BenchChem Technical Support Team. Date: December 2025

Sensory Panel Evaluation of Pyrazinones in Food: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are pivotal to the aroma and flavor of a wide range of thermally processed foods, including coffee, cocoa, baked goods, and roasted nuts.[1] They are primarily formed through Maillard reactions and are known for their characteristic roasted, nutty, and earthy aromas.[2][3] Understanding the sensory profiles of different pyrazine derivatives is crucial for food product development and flavor chemistry research.

Comparative Sensory Profiles of Key Pyrazines

Due to the absence of specific sensory data for 3-Ethylpyrazin-2(1H)-one, this section presents a comparative summary of the sensory attributes of other widely studied pyrazines. This data, gathered from various sources, provides a foundational understanding of the flavor and aroma characteristics associated with this class of compounds.

Pyrazine DerivativePredominant Sensory DescriptorsAroma/Odor ProfileTaste ProfileCommon Food Associations
2-Ethyl-3-methylpyrazine Nutty, roasted, earthy, potato-like, coffee, cocoa.[2][4][5][6]Roasted peanut, earthy, coffee-like with green-musty undertones.[2]Nutty, roasted.[6]Roasted nuts, coffee, cocoa, bread, potato products.[5][7]
2,5-Dimethylpyrazine Nutty, musty, earthy, roasted cocoa, potato.[8][9]Nutty, peanut, musty, earthy, powdery, slightly roasted with a cocoa powder nuance.[8]Musty, potato, cocoa, nutty with a fatty and oily nuance.[8]Coffee, cocoa, roasted peanuts, potato chips.[9]
2,3-Diethyl-5-methylpyrazine Nutty, roasted, subtly earthy.[3]Not specifically detailed.Not specifically detailed.Coffee, roasted nuts, some vegetables.[3]
2-Ethyl-3,5-dimethylpyrazine Cocoa, nutty, potato.[10]Toasted nut, chocolaty, sweet woody.[11]Earthy, musty, nutty, potato, roasted.[11]Coffee, garlic, herbal tea.[10]
2-Ethyl-3,6-dimethylpyrazine Burnt.[12]Not specifically detailed.Not specifically detailed.Not specifically detailed.
Experimental Protocols: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a robust sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.[13][14] This method provides objective and reproducible data that can be statistically analyzed.[13]

1. Panelist Selection and Screening:

  • Recruitment: Recruit 10-15 individuals who are regular consumers of the product category being tested (if applicable) and have an interest in participating in sensory panels.[15]

  • Screening: Assess candidates for their sensory acuity and ability to discriminate between different stimuli.[16] Common screening tests include:

    • Basic Taste Identification: Identification of sweet, sour, salty, bitter, and umami solutions at varying concentrations.[17]

    • Odor Recognition: Identification of a range of common food-related aromas.[16]

    • Triangle Tests: Panelists are presented with three samples, two of which are identical, and are asked to identify the different sample. This tests their ability to detect subtle differences.

2. Panelist Training:

  • Lexicon Development: In initial sessions, panelists are presented with a range of products representative of the category to be evaluated. Through open discussion, they generate a comprehensive list of descriptive terms for the aroma, flavor, and texture of the samples. The panel leader facilitates this process to ensure the terminology is clear, concise, and non-hedonic.[18]

  • Concept Alignment: The panel comes to a consensus on the definition of each descriptor. Reference standards (e.g., specific food products or chemical compounds) are used to anchor the meaning of each term.[15]

  • Scaling Practice: Panelists are trained to use a line scale (typically 15 cm) to rate the intensity of each attribute.[14] They practice rating the intensity of the reference standards to calibrate their use of the scale.[17]

3. Product Evaluation:

  • Sample Preparation: Samples are prepared in a consistent manner and presented to panelists in identical containers labeled with random three-digit codes.[18]

  • Tasting Environment: Evaluations are conducted in a controlled environment with individual booths to prevent interaction between panelists. The room should be free of distracting odors and noises.[18]

  • Evaluation Procedure: Panelists evaluate the samples one at a time and rate the intensity of each attribute on the developed lexicon using the line scale. Water and unsalted crackers are provided for palate cleansing between samples.[18]

4. Data Analysis:

  • The intensity ratings from the line scales are converted to numerical data.

  • Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine if there are significant differences between the products for each attribute.[14]

  • Multivariate analysis techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between the products and their sensory attributes.[19]

Mandatory Visualizations

Sensory_Evaluation_Workflow cluster_setup Phase 1: Setup and Training cluster_evaluation Phase 2: Product Evaluation cluster_analysis Phase 3: Data Analysis A Panelist Recruitment (10-15 individuals) B Sensory Screening (Taste, Odor, Triangle Tests) A->B Selection C Lexicon Development (Generate descriptive terms) B->C Qualification D Panelist Training (Concept alignment and scaling) C->D Calibration E Sample Preparation (Coding and Randomization) D->E Trained Panel F Sensory Evaluation (Individual Booths) E->F G Data Collection (Intensity Ratings) F->G H Statistical Analysis (ANOVA) G->H Quantitative Data I Multivariate Analysis (PCA) H->I J Reporting I->J Taste_Perception_Pathway cluster_receptor Taste Bud cluster_cell Taste Receptor Cell cluster_brain Brain Pyrazinone Pyrazinone Molecule Receptor Taste Receptor (e.g., T2R - Bitter) Pyrazinone->Receptor G_Protein G-protein Activation (Gustducin) Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., IP3, DAG) G_Protein->Second_Messenger Calcium_Release Intracellular Ca2+ Release Second_Messenger->Calcium_Release Neurotransmitter_Release Neurotransmitter Release (e.g., ATP) Calcium_Release->Neurotransmitter_Release Nerve_Signal Afferent Nerve Signal Neurotransmitter_Release->Nerve_Signal Brainstem Brainstem (NST) Nerve_Signal->Brainstem Thalamus Thalamus Brainstem->Thalamus Cortex Gustatory Cortex (Perception of Taste) Thalamus->Cortex

References

A Comparative Guide to Analytical Methods for Pyrazinone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the detection and quantification of pyrazinones. Due to the limited availability of direct cross-validation studies for pyrazinone compounds in publicly accessible literature, this document outlines established analytical techniques for structurally similar compounds, primarily pyrazines and their derivatives like pyrazinamide. The presented data and protocols serve as a robust foundation for developing and validating analytical methods for pyrazinone targets.

Cross-validation of analytical methods is a critical process in analytical chemistry, ensuring the accuracy, reliability, and interchangeability of data generated by different techniques. This is particularly crucial in drug development and quality control to guarantee that a chosen analytical method is fit for its intended purpose. This guide explores High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as primary analytical platforms. Additionally, a general framework for the development of an immunoassay is presented as a potential high-throughput screening method.

Data Presentation: A Comparative Overview of Analytical Techniques

The following tables summarize the typical performance characteristics of different analytical methods for pyrazine derivatives. This data can be used as a benchmark when developing and validating a method for a specific pyrazinone analyte.

Table 1: Comparison of Chromatographic Methods for Pyrazine Derivative Analysis

ParameterHPLC-UVGC-MSLC-MS/MS
Analyte Pyrazinamide[1][2][3]Alkylpyrazines[4][5]Pyrazinamide & Metabolites[6][7][8]
Linearity (Range) 20 - 120 µg/mL[1]Compound dependent0.100 - 30.0 µg/mL (PZA)[6]
>0.999[1]>0.99[2]≥0.9980[6]
LOD 0.30 µg/mL (Pyrazinamide)[2]Low ng/g to pg/g[5]0.002 µg/mL (5-OH PA)[6]
LOQ 0.90 µg/mL (Pyrazinamide)[2]Low ng/g to pg/g[5]0.002 µg/mL (5-OH PA)[6]
Precision (%RSD) <2%[1]<15%1.10 - 4.57%[6]
Accuracy (% Recovery) 98.70% (Pyrazinamide)[2]85-115%93.5 - 106.7%[6]

Table 2: Qualitative Comparison of Analytical Methods

FeatureHPLC-UVGC-MSLC-MS/MSImmunoassay
Principle Chromatographic separation with UV detectionChromatographic separation with mass detectionChromatographic separation with tandem mass detectionAntigen-antibody binding
Specificity Moderate to HighHighVery HighHigh (can have cross-reactivity)
Sensitivity Moderate (µg/mL)High (ng/g to pg/g)Very High (pg/mL to fg/mL)High to Very High
Quantification AccurateAccurateHighly Accurate and PreciseSemi-quantitative to Quantitative
Throughput ModerateModerateHighVery High
Cost Low to ModerateModerate to HighHighLow (for high volume)
Sample Matrix Susceptible to matrix interferenceRequires volatile analytes, may need derivatizationCan handle complex matrices with appropriate sample preparationCan be susceptible to matrix effects
Confirmation Based on retention timeProvides mass spectral information for structural confirmationProvides parent and fragment ion information for definitive confirmationIndirect, based on antibody specificity

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on a method for the determination of Pyrazinamide in bulk and pharmaceutical dosage forms.[1]

  • Instrumentation: HPLC system with a UV detector, C8 column (e.g., Hypersil C8, 4.6 x 250mm, 3.5 µm).[1]

  • Mobile Phase: Phosphate buffer (pH 4.4) and Methanol (80:20 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 269 nm.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • For solid dosage forms, weigh and crush tablets, then extract the active ingredient with the mobile phase.

    • Filter the final solution through a 0.45 µm filter before injection.

  • Validation Parameters to Assess: Specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, following ICH guidelines.[1]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general approach for the analysis of volatile pyrazines, which can be adapted for volatile pyrazinones.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., ion trap or time-of-flight).[4][5]

  • Column: A non-polar or medium-polarity column (e.g., DB-1, ZB-5MS).[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection, depending on the concentration of the analyte.

  • Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points (e.g., start at 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min).

  • MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

  • Sample Preparation:

    • For liquid samples, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be used to isolate and concentrate the analytes.[5]

    • For solid samples, headspace SPME is a common technique for extracting volatile compounds.[4][5]

  • Validation Parameters to Assess: Specificity (using mass spectral libraries and retention indices), linearity, LOD, LOQ, precision, and accuracy.[9]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a method for the determination of pyrazinamide and its metabolites in human plasma.[6]

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6][8]

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18, 100×4.6mm, 3.5μm).[6]

  • Mobile Phase: A gradient of methanol and 0.1% acetic acid in water.[6]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode in positive ionization. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.[6]

  • Sample Preparation:

    • For biological samples like plasma, protein precipitation followed by liquid-liquid extraction or solid-phase extraction is typically required to remove interferences.[6][7]

    • An internal standard (ideally, a stable isotope-labeled version of the analyte) should be added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction recovery.

  • Validation Parameters to Assess: As per FDA or EMA guidelines for bioanalytical method validation, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6]

Method 4: Immunoassay (General Workflow)

As no specific immunoassay for pyrazinone was found, this section describes a general workflow for developing a competitive immunoassay, a common format for small molecules.

  • Principle: A competitive immunoassay relies on the competition between the target analyte (pyrazinone) in the sample and a labeled pyrazinone conjugate for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the analyte in the sample.

  • Key Reagents:

    • Antibody: A specific monoclonal or polyclonal antibody that recognizes the pyrazinone molecule.

    • Hapten-Carrier Conjugate: The pyrazinone molecule (hapten) is conjugated to a carrier protein (e.g., BSA or OVA) to make it immunogenic for antibody production and for coating microplates.

    • Enzyme-Tracer Conjugate: The pyrazinone molecule is conjugated to an enzyme (e.g., HRP) to be used as the competitor in the assay.

  • Assay Procedure (ELISA format):

    • Coating: Microtiter plates are coated with the pyrazinone-protein conjugate.

    • Blocking: The remaining binding sites on the plate are blocked to prevent non-specific binding.

    • Competition: The sample (or standard) and the specific antibody are added to the wells and incubated.

    • Washing: The plate is washed to remove unbound components.

    • Detection: The enzyme-labeled secondary antibody is added, followed by a substrate that produces a colored product.

    • Measurement: The absorbance is read using a microplate reader.

  • Validation Parameters to Assess: Antibody specificity and cross-reactivity, assay sensitivity (IC50), precision, accuracy, and matrix effects.

Mandatory Visualization

analytical_method_cross_validation cluster_method1 Primary Method (e.g., LC-MS/MS) cluster_method2 Secondary Method (e.g., HPLC-UV) cluster_comparison Cross-Validation m1_sample Sample Preparation m1_analysis LC-MS/MS Analysis m1_sample->m1_analysis m1_data Data Acquisition & Processing m1_analysis->m1_data m1_results Results 1 m1_data->m1_results comparison Statistical Comparison (e.g., Bland-Altman plot, t-test) m1_results->comparison m2_sample Sample Preparation m2_analysis HPLC-UV Analysis m2_sample->m2_analysis m2_data Data Acquisition & Processing m2_analysis->m2_data m2_results Results 2 m2_data->m2_results m2_results->comparison conclusion Method Correlation & Bias Assessment comparison->conclusion start Define Analytical Requirement start->m1_sample start->m2_sample

Caption: Workflow for Analytical Method Cross-Validation.

immunoassay_workflow cluster_reagent_prep Reagent Preparation cluster_assay_dev Assay Development (Competitive ELISA) cluster_validation Assay Validation hapten_synthesis Hapten Synthesis (Pyrazinone Derivative) conjugation Conjugation to Carrier Protein (e.g., BSA, OVA) hapten_synthesis->conjugation immunization Immunization & Antibody Production conjugation->immunization ab_purification Antibody Purification & Characterization immunization->ab_purification coating Plate Coating (Hapten-Protein Conjugate) ab_purification->coating blocking Blocking coating->blocking competition Competition Step (Sample/Standard + Antibody) blocking->competition detection Detection (Enzyme-linked Secondary Ab + Substrate) competition->detection readout Signal Readout (Absorbance) detection->readout validation Validation (Specificity, Sensitivity, Precision, Accuracy) readout->validation

Caption: General Workflow for Competitive Immunoassay Development.

References

Safety Operating Guide

Proper Disposal of 3-Ethylpyrazin-2(1H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Ethylpyrazin-2(1H)-one as a hazardous chemical waste. Proper disposal requires containment in a designated, sealed, and clearly labeled waste container. Consult your institution's Environmental Health and Safety (EHS) department for specific procedural requirements and to schedule a waste pickup.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a pyrazine derivative, this compound should be handled with care, assuming properties of similar chemicals in the absence of a specific Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1] Based on data for related pyrazine compounds, this chemical should be considered a potential irritant to the skin, eyes, and respiratory tract.[2] Some pyrazine derivatives are also classified as flammable solids.[2][3]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety goggles or glasses
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Body ProtectionLaboratory coat
Respiratory ProtectionUse in a fume hood to avoid inhalation. If a fume hood is not available, a NIOSH-approved respirator may be required.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal hazardous waste regulations.[1][4] The following protocol provides a general framework for its proper disposal.

Step 1: Waste Identification and Classification

The generator of the chemical waste is responsible for its proper classification.[1][4][5] Given the characteristics of similar pyrazine compounds, this compound waste should be classified as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.[6]

Step 2: Waste Collection and Containerization

  • Primary Container: Collect waste this compound, including any contaminated materials such as pipette tips, weighing paper, and absorbent pads, in a designated and compatible hazardous waste container.[1] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity of the waste.[1] Consult your institution's EHS department for specific labeling requirements.[6]

  • Storage: Keep the waste container sealed at all times, except when adding waste.[7] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.[2]

Step 3: Decontamination of Labware

  • Thoroughly decontaminate any non-disposable labware that has come into contact with this compound.

  • The initial rinse should be collected as hazardous waste.[4] Subsequent rinses with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water can then be performed.

  • Dispose of any contaminated cleaning materials as hazardous waste.

Step 4: Scheduling Waste Pickup

  • Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup. Do not accumulate large quantities of chemical waste in the laboratory.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage and Decontamination cluster_disposal Final Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Compatible Container ppe->collect_waste collect_contaminated Include Contaminated Materials (e.g., gloves, wipes) collect_waste->collect_contaminated label_container Label Container: 'Hazardous Waste' 'this compound' collect_contaminated->label_container seal_container Keep Container Tightly Sealed label_container->seal_container store_safely Store in Satellite Accumulation Area seal_container->store_safely decontaminate Decontaminate Labware (Collect first rinse as hazardous waste) store_safely->decontaminate contact_ehs Contact EHS for Waste Pickup decontaminate->contact_ehs end Proper Disposal by Certified Professionals contact_ehs->end

Disposal Workflow for this compound

In the event of a spill, evacuate the area and prevent the spread of the material. Use an inert absorbent material to contain the spill, and collect the material into a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated during cleanup. Report the spill to your institution's EHS department.

References

Personal protective equipment for handling 3-Ethylpyrazin-2(1h)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Ethylpyrazin-2(1H)-one

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar pyrazine derivatives. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Profile

Based on analogous compounds, this compound should be presumed to be a hazardous substance. Potential hazards may include:

  • Flammability: Similar pyrazine compounds are flammable liquids or solids.[1]

  • Acute Toxicity: May be harmful if swallowed.[2]

  • Skin Corrosion/Irritation: May cause skin irritation or severe skin burns.[1][2]

  • Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[5]Protects against splashes and vapors that can cause serious eye irritation or damage.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6]Provides a barrier against skin contact, which can cause irritation or burns.[2]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills and protects from potential flammability hazards.[3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.Protects the respiratory tract from potentially irritating and harmful vapors.[3]

Operational and Disposal Plans

Safe Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7] Use explosion-proof electrical and ventilating equipment.[8]

  • Decontamination: Have an eyewash station and safety shower readily accessible in the immediate work area.[9]

  • Hygiene Practices: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5] Keep away from strong oxidizing agents and strong acids.[5]

Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate the area and restrict access.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomaceous earth.[2][5]

  • Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9]

  • Waste Identification: Classify waste containing this compound as hazardous chemical waste.[4]

  • Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible hazardous waste container.[10]

  • Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials.

  • Disposal: Arrange for collection and disposal by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[2]

Experimental Workflow and Safety Diagram

The following diagram outlines the key procedural steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management cluster_emergency Emergency Procedures A Review Safety Data Sheet (or analogous compound data) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Certified Chemical Fume Hood B->C D Perform Experiment C->D E Segregate Waste into a Labeled Hazardous Waste Container D->E I In Case of Spill: Evacuate, Ventilate, Contain D->I J In Case of Exposure: Use Eyewash/Shower, Seek Medical Attention D->J F Decontaminate Glassware and Work Surfaces E->F G Store Waste in a Designated Area F->G H Arrange for Professional Disposal G->H

Caption: Workflow for safe handling and disposal of this compound.

References

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